molecular formula C6H12O B169602 1-Cyclopropylpropan-2-ol CAS No. 18729-47-0

1-Cyclopropylpropan-2-ol

Cat. No.: B169602
CAS No.: 18729-47-0
M. Wt: 100.16 g/mol
InChI Key: KNQQUHYWTTUEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylpropan-2-ol is a cyclopropane-containing alcohol that serves as a valuable intermediate in advanced organic synthesis. Compounds featuring cyclopropane rings, such as this one, are of significant interest in medicinal and process chemistry due to their presence in various biologically active molecules and their utility as versatile synthetic building blocks . The cyclopropane motif is a key structural unit in numerous natural products and pharmaceuticals, contributing to properties that include anticancer, antimicrobial, and antiviral activities . As a cyclopropanol derivative, this compound can function as a versatile three-carbon synthon. Cyclopropanols are known to undergo a range of stereoselective transformations, including ring-opening reactions and rearrangements, to produce more complex molecular architectures . Their reactivity is driven by the ring strain inherent to the cyclopropane structure and is facilitated by the electron-donating hydroxyl group, making them precursors to species such as metal homoenolates and β-keto radicals . Researchers can leverage this compound in the synthesis of complex target molecules, potentially for the development of novel pharmaceuticals and the study of structure-activity relationships.

Properties

IUPAC Name

1-cyclopropylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQQUHYWTTUEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropylpropan-2-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-cyclopropylpropan-2-ol. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical data. This document summarizes key molecular identifiers, physicochemical properties, and includes a plausible synthetic pathway with an experimental protocol.

Chemical Structure and Identifiers

This compound is a secondary alcohol characterized by a cyclopropyl group attached to a propan-2-ol backbone. Its chemical structure and key identifiers are summarized below.

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [1][2]
Canonical SMILES CC(CC1CC1)O[1]
InChI InChI=1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3[1]
InChIKey KNQQUHYWTTUEQJ-UHFFFAOYSA-N[1]
CAS Number 18729-47-0[1]

Physicochemical Properties

PropertyValue (Computed)
XLogP3-AA 1.4[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 1[1][2]
Rotatable Bond Count 2[1][2]
Exact Mass 100.088815002 Da[1][2]
Monoisotopic Mass 100.088815002 Da[1][2]
Topological Polar Surface Area 20.2 Ų[1][2]
Heavy Atom Count 7[1][2]

Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process starting from 2-cyclopropyl-N-methoxy-N-methylacetamide. The first step is the synthesis of the ketone intermediate, 1-cyclopropylpropan-2-one, followed by its reduction to the target secondary alcohol.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 1-Cyclopropylpropan-2-one cluster_1 Step 2: Reduction to this compound A 2-Cyclopropyl-N-methoxy-N-methylacetamide C 1-Cyclopropylpropan-2-one A->C Reaction B MeMgBr in THF B->C Reagent D 1-Cyclopropylpropan-2-one F This compound D->F Reduction E NaBH4 in Methanol E->F Reducing Agent

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 1-Cyclopropylpropan-2-one

This protocol is adapted from a known procedure for the synthesis of 1-cyclopropylpropan-2-one.

Materials:

  • 2-Cyclopropyl-N-methoxy-N-methylacetamide

  • Methylmagnesium bromide (MeMgBr) solution in Tetrahydrofuran (THF)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O)

Procedure:

  • In a 500-mL 3-necked round-bottom flask maintained under an inert nitrogen atmosphere, dissolve 2-cyclopropyl-N-methoxy-N-methylacetamide (12.0 g, 83.9 mmol) in anhydrous THF (200 mL).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add MeMgBr (3 M in THF, 56.0 mL, 167.8 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 100 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (2 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield 1-cyclopropylpropan-2-one.

Reduction of 1-Cyclopropylpropan-2-one to this compound

This is a standard procedure for the reduction of a ketone to a secondary alcohol.

Materials:

  • 1-Cyclopropylpropan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-cyclopropylpropan-2-one (e.g., 10 mmol) in methanol (e.g., 50 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (e.g., 12 mmol) in small portions to the stirred solution.

  • After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound.

  • The crude product can be further purified by flash column chromatography on silica gel.

Spectroscopic Data (Analogous Compounds)

Direct experimental spectroscopic data for this compound was not found in the performed search. The following diagram illustrates the logical flow of spectroscopic analysis for a chemical compound.

Spectroscopic_Analysis cluster_structure Structural Elucidation Compound This compound NMR NMR Spectroscopy (1H, 13C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Structure Verified Structure NMR->Structure MS->Structure IR->Structure

References

(2R)-1-cyclopropylpropan-2-ol IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification

The compound with the structure (2R)-1-cyclopropylpropan-2-ol is unambiguously identified by the following nomenclature and registration number.

IdentifierValue
IUPAC Name (2R)-1-cyclopropylpropan-2-ol[1]
CAS Number 1432620-08-0[1]
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
SMILES C--INVALID-LINK--CC1CC1

Overview of Synthetic Approaches for Chiral Cyclopropyl Carbinols

While specific experimental protocols for the synthesis of (2R)-1-cyclopropylpropan-2-ol are not detailed in the current body of scientific literature, the synthesis of chiral cyclopropyl carbinols is a well-established area of organic chemistry. The approaches generally rely on enantioselective methods to install the chiral hydroxyl group. A common strategy involves the asymmetric reduction of a corresponding ketone, 1-cyclopropylpropan-2-one.

Below is a generalized workflow for the asymmetric synthesis of a chiral alcohol from a ketone precursor.

G cluster_workflow Generalized Asymmetric Reduction Workflow ketone 1-Cyclopropylpropan-2-one reaction Asymmetric Reduction ketone->reaction reagents Chiral Reducing Agent (e.g., Chiral Borane, CBS Catalyst) or H₂, Chiral Catalyst (e.g., Ru-BINAP) reagents->reaction product (2R)-1-cyclopropylpropan-2-ol reaction->product workup Reaction Work-up & Purification product->workup final_product Purified (2R)-1-cyclopropylpropan-2-ol workup->final_product

Caption: Generalized workflow for the asymmetric synthesis of (2R)-1-cyclopropylpropan-2-ol.

Significance of the Cyclopropyl Moiety in Drug Discovery

The cyclopropyl group is a highly valued structural motif in medicinal chemistry due to its unique conformational and electronic properties. Although biological data for (2R)-1-cyclopropylpropan-2-ol is not available, the inclusion of a cyclopropyl ring in a molecule can have several beneficial effects that are pertinent to drug development professionals.

Key Contributions of the Cyclopropyl Group:

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to an increased half-life of a drug molecule.

  • Conformational Rigidity: The rigid nature of the three-membered ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein.

  • Potency and Selectivity: The unique electronic properties of the cyclopropyl ring can lead to improved potency and selectivity for the intended biological target.

  • Pharmacokinetic Profile: Incorporation of a cyclopropyl group can favorably modulate a compound's lipophilicity and other pharmacokinetic properties.

Conclusion and Future Directions

(2R)-1-cyclopropylpropan-2-ol is a chiral alcohol with a defined chemical identity. However, there is a significant lack of specific technical data in the public domain regarding its synthesis, biological activity, and potential applications. The information presented in this guide on the general synthesis of related compounds and the importance of the cyclopropyl group in drug design is intended to provide a valuable context for researchers.

Future research efforts could be directed towards:

  • The development and optimization of a stereoselective synthesis for (2R)-1-cyclopropylpropan-2-ol.

  • Screening of (2R)-1-cyclopropylpropan-2-ol for biological activity across various assays, leveraging the known benefits of the cyclopropyl motif.

  • Investigation of its potential as a chiral building block in the synthesis of more complex molecules.

This compound represents an unexplored area of chemical space, and further research is warranted to elucidate its properties and potential applications.

References

Spectroscopic Profile of 1-Cyclopropylpropan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel chiral alcohol, 1-cyclopropylpropan-2-ol. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and analysis of structurally similar compounds. These predictions provide a reliable framework for the initial identification and subsequent structural verification of the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 3.9m1HH-2 (CH-OH)
~1.5 - 1.6m1HH-1a
~1.3 - 1.4m1HH-1b
~1.2d3HH-3 (CH₃)
~0.8 - 0.9m1HH-1' (CH-cyclopropyl)
~0.4 - 0.5m2HH-2', H-3' (CH₂-cyclopropyl, trans)
~0.1 - 0.2m2HH-2', H-3' (CH₂-cyclopropyl, cis)
Variablebr s1HOH

d: doublet, m: multiplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmCarbon Assignment
~70 - 72C-2 (CH-OH)
~45 - 47C-1 (CH₂)
~22 - 24C-3 (CH₃)
~10 - 12C-1' (CH-cyclopropyl)
~3 - 5C-2', C-3' (CH₂-cyclopropyl)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3600 - 3200Strong, BroadO-H StretchAlcohol
3080 - 3000MediumC-H StretchCyclopropane
2960 - 2850StrongC-H StretchAlkyl
1100 - 1000StrongC-O StretchSecondary Alcohol
~1020WeakC-C StretchCyclopropane Ring
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zProposed FragmentRelative Abundance
100[M]⁺Low
85[M - CH₃]⁺Medium
82[M - H₂O]⁺Medium
57[C₄H₉]⁺High
45[CH₃CHOH]⁺High (Base Peak)
43[C₃H₇]⁺Medium
41[C₃H₅]⁺High

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid alcohol sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire a standard ¹H NMR spectrum, typically with 16-32 scans.

    • For ¹³C NMR, acquire a proton-decoupled spectrum, typically requiring a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol, followed by a dry tissue.

    • Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Instrument Setup and Data Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Lower the ATR press to ensure firm contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (MS)
  • Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS) :

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

    • Transfer the solution to a GC vial and cap it.

  • Instrument Setup and Data Acquisition :

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • For the mass spectrometer, operate in Electron Ionization (EI) mode with a standard ionization energy of 70 eV.

    • Acquire mass spectra over a mass range of m/z 40-300.

    • Analyze the resulting chromatogram to identify the peak corresponding to this compound and examine its mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic techniques described.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Structural Elucidation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample Unknown Compound (this compound) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (e.g., -OH, C-O) IR->IR_Data NMR_Data Connectivity & Environment (Chemical Shifts, Splitting) NMR->NMR_Data MS_Data Molecular Weight & Formula (Molecular Ion, Fragmentation) MS->MS_Data Structure Proposed Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for structural elucidation using spectroscopic methods.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Cyclopropylpropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-cyclopropylpropan-2-ol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of organic molecules. This document outlines the predicted chemical shifts, multiplicities, and coupling constants, and provides a standard experimental protocol for the acquisition of such spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit six distinct signals. The protons on the cyclopropyl ring are expected to be significantly shielded, appearing in the upfield region of the spectrum, a characteristic feature of such strained ring systems.[1][2][3] The presence of the hydroxyl group will influence the chemical shift of the adjacent methine proton, and the hydroxyl proton itself is expected to have a variable chemical shift and may appear as a broad singlet.[4]

Table 1: Predicted ¹H NMR Data for this compound

LabelAssignmentIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H_a-CH(OH)-1H~3.8Multiplet-
H_b-CH₂-2H~1.4Doublet of doubletsJ_ab, J_bc
H_c-CH- (cyclopropyl)1H~0.8Multiplet-
H_d, H_e-CH₂- (cyclopropyl, diastereotopic)2H~0.4Multiplet-
H_f, H_g-CH₂- (cyclopropyl, diastereotopic)2H~0.1Multiplet-
H_h-OH1HVariable (e.g., 1.5-3.0)Singlet (broad)-
H_i-CH₃3H~1.2DoubletJ_ai
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is predicted to show five distinct signals. The carbon atom attached to the hydroxyl group is expected to be the most deshielded among the aliphatic carbons.[5] The carbons of the cyclopropyl group are characteristically found at high field (low ppm values), reflecting their shielded environment.[6]

Table 2: Predicted ¹³C NMR Data for this compound

LabelAssignmentPredicted Chemical Shift (δ, ppm)
C1-CH(OH)-~68-72
C2-CH₂-~40-45
C3-CH₃~20-25
C4-CH- (cyclopropyl)~10-15
C5, C6-CH₂- (cyclopropyl)~2-8

Visualizations

Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound with the non-equivalent protons labeled.

Figure 1: Structure of this compound with Proton Labels.
Experimental Workflow for NMR Analysis

The general workflow for obtaining and analyzing the NMR spectra of a liquid sample like this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep_sample Dissolve 5-25 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) transfer Transfer solution to a 5 mm NMR tube prep_sample->transfer insert_sample Insert sample into NMR spectrometer transfer->insert_sample shimming Shim the magnetic field to optimize homogeneity insert_sample->shimming acquire_1h Acquire 1H NMR spectrum shimming->acquire_1h acquire_13c Acquire 13C NMR spectrum shimming->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking baseline->peak_pick for 13C integrate->peak_pick assign_shifts Assign chemical shifts peak_pick->assign_shifts analyze_coupling Analyze coupling patterns and determine J values assign_shifts->analyze_coupling structure_elucidation Correlate data with molecular structure analyze_coupling->structure_elucidation

Figure 2: General Workflow for NMR Spectral Analysis.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a liquid alcohol sample.

Sample Preparation
  • Sample Quantity: For a ¹H NMR spectrum, weigh approximately 5-25 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent: Choose a suitable deuterated solvent in which the sample is soluble, typically chloroform-d (CDCl₃) for many organic compounds. Use approximately 0.6-0.7 mL of the solvent.

  • Procedure:

    • Accurately weigh the sample into a small, clean, and dry vial.

    • Add the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is usually adequate.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of -10 to 220 ppm is appropriate for most organic molecules.

    • Temperature: 298 K.

Data Processing and Analysis
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phasing: The spectrum is phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integration (¹H NMR): The relative areas under the peaks are integrated to determine the proton ratios.

  • Peak Picking: The exact chemical shifts of the peaks are determined.

  • Analysis: The chemical shifts, multiplicities, coupling constants, and integration values are analyzed to assign the signals to the respective nuclei in the molecule. For complex spectra, 2D NMR experiments such as COSY and HSQC may be necessary for unambiguous assignments.

References

An In-depth Technical Guide to the Synthesis of Cyclopropyl Alcohols from Epichlorohydrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclopropyl alcohols from epichlorohydrins presents a unique challenge in organic chemistry, requiring a multi-step approach due to the inherent reactivity of the epoxide and the presence of a leaving group. This technical guide outlines plausible synthetic strategies, providing detailed experimental protocols and mechanistic insights for the transformation of epichlorohydrin into valuable cyclopropyl alcohol motifs, which are crucial structural elements in numerous pharmaceutical agents and bioactive molecules.

Introduction: The Synthetic Challenge

Epichlorohydrin is a versatile bifunctional molecule containing both an epoxide and a chloromethyl group. This dual reactivity allows for a variety of transformations, but also necessitates careful strategic planning to achieve the desired cyclopropyl alcohol product. A direct, one-step conversion is not feasible. Therefore, a logical sequence of reactions must be employed to first open the epoxide ring or displace the chloride, followed by an intramolecular cyclization to form the three-membered ring. This guide will explore two primary strategies: a Grignard-based approach and a titanocene-mediated radical cyclization.

Strategy 1: Grignard Reagent-Mediated Intramolecular Cyclization

This strategy involves the initial reaction of a Grignard reagent with a protected form of epichlorohydrin to introduce the necessary carbon framework, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

Overall Transformation

Epichlorohydrin Epichlorohydrin ProtectedEpoxide Protected Epoxide (e.g., silyl ether) Epichlorohydrin->ProtectedEpoxide Protection GrignardAdduct Grignard Adduct ProtectedEpoxide->GrignardAdduct Grignard Reaction CyclopropylAlcohol Cyclopropyl Alcohol GrignardAdduct->CyclopropylAlcohol Intramolecular Cyclization & Deprotection

Caption: Workflow for the Grignard-based synthesis of cyclopropyl alcohols.

Experimental Protocols

Step 1: Protection of the Epoxide

To prevent the Grignard reagent from reacting with the epoxide, the hydroxyl group formed after a preliminary ring-opening must be protected. A common strategy involves converting epichlorohydrin to the corresponding chlorohydrin, followed by protection.

  • Protocol: Synthesis of a Silyl-Protected Chlorohydrin

    • To a solution of epichlorohydrin (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a Lewis acid such as TiCl4 (0.1 eq).

    • Slowly add a silylating agent, for example, tert-butyldimethylsilyl cyanide (TBDMSCN, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of NaHCO3.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the silyl-protected chlorohydrin.

Step 2: Grignard Reaction

The protected chlorohydrin is then reacted with a suitable Grignard reagent.

  • Protocol: Grignard Addition to the Protected Chlorohydrin

    • Prepare the Grignard reagent (e.g., ethylmagnesium bromide) in anhydrous diethyl ether or THF.

    • To a solution of the silyl-protected chlorohydrin (1.0 eq) in anhydrous diethyl ether at -78 °C, add the Grignard reagent (1.1 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude Grignard adduct.

Step 3: Intramolecular Cyclization and Deprotection

The final step involves an intramolecular SN2 reaction to form the cyclopropane ring, followed by deprotection of the silyl ether.

  • Protocol: Cyclization and Deprotection

    • Dissolve the crude Grignard adduct in a suitable solvent such as THF.

    • Add a base, for instance, sodium hydride (NaH, 1.5 eq), portion-wise at 0 °C to facilitate the intramolecular cyclization.

    • Allow the reaction to stir at room temperature overnight.

    • For deprotection, add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF.

    • Stir for 2-4 hours at room temperature.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the final cyclopropyl alcohol product by flash column chromatography.

Quantitative Data

The following table summarizes typical yields for reactions analogous to the steps described above. Actual yields may vary depending on the specific substrates and conditions used.

StepReaction TypeAnalogous Reaction Yield (%)
1Epoxide Ring Opening & Protection85-95%
2Grignard Addition70-90%
3Intramolecular Cyclization & Deprotection60-80%

Reaction Mechanism

cluster_grignard Grignard-Mediated Pathway Start Protected Chlorohydrin Intermediate1 Alkoxide Intermediate Start->Intermediate1 + Base - H+ Product Cyclopropyl Alcohol Intermediate1->Product Intramolecular SN2 - Cl-

Caption: Mechanism of intramolecular cyclization.

Strategy 2: Titanocene(III)-Mediated Radical Cyclization

This modern approach utilizes a titanocene(III) catalyst to generate a radical species from the epoxide, which then undergoes an intramolecular cyclization. This method offers excellent control over stereoselectivity.[1][2]

Overall Transformation

Epichlorohydrin Epichlorohydrin UnsaturatedEpoxide Unsaturated Epoxide Epichlorohydrin->UnsaturatedEpoxide Alkylation RadicalIntermediate β-Titanoxy Radical UnsaturatedEpoxide->RadicalIntermediate Cp2TiCl CyclizedProduct Cyclized Product RadicalIntermediate->CyclizedProduct Radical Cyclization CyclopropylAlcohol Cyclopropyl Alcohol CyclizedProduct->CyclopropylAlcohol Reduction/Hydrolysis

Caption: Workflow for the titanocene-catalyzed synthesis of cyclopropyl alcohols.

Experimental Protocols

Step 1: Synthesis of an Unsaturated Epoxide from Epichlorohydrin

First, the chloride of epichlorohydrin is displaced by a nucleophile containing a double bond, such as an allyl Grignard reagent.

  • Protocol: Synthesis of 1-chloro-5-hexen-2-ol

    • To a solution of epichlorohydrin (1.0 eq) in anhydrous THF at 0 °C, add allylmagnesium bromide (1.1 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

    • Quench the reaction with saturated aqueous NH4Cl solution.

    • Extract with ethyl acetate, dry the organic layer over Na2SO4, and concentrate.

    • Purify by column chromatography to obtain the unsaturated chlorohydrin.

Step 2: Titanocene-Mediated Radical Cyclization

The unsaturated chlorohydrin is then subjected to titanocene(III)-mediated radical cyclization.

  • Protocol: Radical Cyclization

    • In a glovebox, to a solution of the unsaturated chlorohydrin (1.0 eq) and 2,4,6-collidine (2.0 eq) in anhydrous THF, add titanocene dichloride (Cp2TiCl2, 0.1 eq).

    • Add a reducing agent, such as manganese powder (2.0 eq), to generate the active Cp2TiCl catalyst.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Upon completion, quench the reaction with 1 M HCl.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with saturated NaHCO3 solution and brine.

    • Dry over MgSO4, filter, and concentrate.

    • Purify the resulting cyclopropyl alcohol by flash chromatography.

Quantitative Data

The following table presents typical yields for titanocene-catalyzed cyclizations of unsaturated epoxides.[2]

Reaction TypeSubstrateYield (%)Diastereoselectivity (dr)
5-exo-trig Radical Cyclization6,7-epoxyhept-1-ene753:1
6-exo-trig Radical Cyclization7,8-epoxyoct-1-ene705:1

Reaction Mechanism

cluster_titanocene Titanocene-Mediated Pathway Start Unsaturated Epoxide Intermediate1 β-Titanoxy Radical Start->Intermediate1 + Cp2TiCl Intermediate2 Cyclized Radical Intermediate1->Intermediate2 5-exo-trig cyclization Product Cyclopropyl Alcohol Intermediate2->Product + [H]

Caption: Mechanism of titanocene-mediated radical cyclization.

Conclusion

The synthesis of cyclopropyl alcohols from epichlorohydrin is a challenging yet achievable transformation that requires a multi-step synthetic sequence. The choice between a Grignard-based approach and a titanocene-mediated radical cyclization will depend on the desired substitution pattern of the final product and the required stereochemical control. The Grignard method is a more classical approach suitable for a wide range of substitutions, while the titanocene-catalyzed reaction offers a modern and elegant solution for the stereoselective synthesis of complex cyclopropyl alcohols. Both pathways provide viable routes for accessing these important structural motifs for applications in drug discovery and development.

References

Molecular formula and weight of 1-Cyclopropylpropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides the fundamental physicochemical properties of 1-Cyclopropylpropan-2-ol, a secondary alcohol characterized by the presence of a cyclopropyl ring.

Physicochemical Properties

The core quantitative data for this compound are summarized in the table below. This information is essential for experimental design, reaction stoichiometry, and analytical characterization.

IdentifierValueSource
Molecular Formula C6H12OPubChem CID: 20074043[1]
Molecular Weight 100.16 g/mol PubChem CID: 20074043, 75539611[1][2]

Structural Information

The molecular structure of this compound consists of a cyclopropyl group attached to a propan-2-ol moiety. This combination of a strained three-membered ring and a secondary alcohol functional group influences its chemical reactivity and physical properties.

cluster_molecule This compound cluster_components Core Components A Cyclopropyl Group (C3H5) B Propan-2-ol Moiety (C3H7O) A->B C-C Bond C Carbon (C) H Hydrogen (H) O Oxygen (O) B->O C-O Bond

References

An In-depth Technical Guide to 1-Cyclopropylpropan-2-ol Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl group is a highly valuable structural motif in medicinal chemistry, prized for its ability to impart unique conformational rigidity and metabolic stability to drug candidates.[1][2][3] Its incorporation can lead to enhanced potency, improved brain permeability, and reduced off-target effects.[1][2] This guide provides a comprehensive investigation into the derivatives of 1-cyclopropylpropan-2-ol, a scaffold of growing interest in drug discovery. We will delve into their synthesis, quantitative biological activities, and the underlying signaling pathways they modulate, offering a technical resource for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. A common strategy involves the preparation of a key intermediate, 1-cyclopropylpropan-2-one, followed by reduction to the corresponding alcohol.

Synthesis of 1-Cyclopropylpropan-2-one

A reported synthesis of 1-cyclopropylpropan-2-one involves the reaction of 2-cyclopropyl-N-methoxy-N-methylacetamide with a Grignard reagent, such as methylmagnesium bromide (MeMgBr).[4]

Experimental Protocol:

  • A solution of 2-cyclopropyl-N-methoxy-N-methylacetamide (1.0 equiv) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0°C in an ice bath.

  • Methylmagnesium bromide (3 M in THF, 2.0 equiv) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • The aqueous layer is extracted with diethyl ether (Et2O).

  • The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure to yield 1-cyclopropylpropan-2-one.[4]

Reduction to this compound

The resulting ketone can then be reduced to the desired this compound using a suitable reducing agent, such as sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol.

Experimental Protocol:

  • 1-Cyclopropylpropan-2-one is dissolved in methanol.

  • The solution is cooled to 0°C.

  • Sodium borohydride is added portion-wise with stirring.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the addition of water.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield this compound.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated promising biological activities, particularly in the areas of oncology and microbiology. Research into structurally related cyclopropyl ketones, specifically dehydrozingerone-based cyclopropyl derivatives, has provided valuable insights into the potential of this class of compounds.

Anticancer Activity

A series of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes, which are structurally analogous to derivatives of this compound, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.[5]

Table 1: In Vitro Cytotoxicity (IC50, µM) of Dehydrozingerone-Based Cyclopropyl Derivatives [5]

CompoundHeLa (Cervical Cancer)LS174 (Colon Cancer)A549 (Lung Cancer)
Butyl Derivative8.63--
Benzyl Derivative-10.1712.15

Note: The original study did not report IC50 values for all compounds against all cell lines. These derivatives showed no significant influence on the normal cell line (MRC5).[5]

Antimicrobial Activity

The same series of dehydrozingerone-based cyclopropyl derivatives also exhibited significant antimicrobial activity against a range of bacteria and fungi.[5] While specific minimum inhibitory concentration (MIC) values from this particular study are not detailed here, other research has highlighted the potential of cyclopropane-containing amides as potent antifungal agents. For instance, certain cyclopropane carboxamide derivatives have shown promising activity against Candida albicans, with MIC80 values as low as 16 µg/mL.[6][7]

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cancer cells (e.g., HeLa, LS174, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, the media is removed, and a solution of MTT in serum-free media is added to each well.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

  • The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The anticancer effects of dehydrozingerone and its analogs, which share structural similarities with the cyclopropyl derivatives discussed, are believed to be mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Studies on dehydrozingerone derivatives have shown that these compounds can induce apoptosis through the modulation of key regulatory proteins.[4] This often involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade.[4]

Derivative This compound Derivative Bax Bax (Pro-apoptotic) Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulates Caspase Caspase Cascade Bax->Caspase Activates Bcl2->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis

Proposed Apoptotic Pathway
Cell Cycle Arrest

Dehydrozingerone analogs have also been shown to induce cell cycle arrest, often at the G2/M phase.[2][8] This is frequently associated with the modulation of cell cycle regulatory proteins such as Cyclin D1.[4]

Derivative This compound Derivative CyclinD1 Cyclin D1 Derivative->CyclinD1 Downregulates Arrest Cell Cycle Arrest Derivative->Arrest CellCycle Cell Cycle Progression (G1 to S phase) CyclinD1->CellCycle Promotes

Mechanism of Cell Cycle Arrest
AMPK/p38 MAPK Pathway Activation

Some dehydrozingerone analogs have been found to activate the AMP-activated protein kinase (AMPK) pathway.[9] Activation of AMPK can, in turn, activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in various cellular processes including apoptosis and cell differentiation.[9][10]

Derivative This compound Derivative AMPK AMPK Derivative->AMPK Activates p38 p38 MAPK AMPK->p38 Activates CellularEffects Cellular Effects (e.g., Apoptosis) p38->CellularEffects

AMPK/p38 MAPK Signaling Pathway

Conclusion

Derivatives of this compound represent a promising class of compounds with demonstrated potential as anticancer and antimicrobial agents. The presence of the cyclopropyl moiety likely contributes to their favorable biological properties. Further investigation into the structure-activity relationships and the elucidation of their precise mechanisms of action will be crucial for the development of these derivatives into clinically viable therapeutic agents. This guide provides a foundational overview to support and encourage continued research in this exciting area of drug discovery.

References

The Discovery and Synthesis of Novel Cyclopropyl Carbinols: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl carbinol motif is a privileged structural element in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. Its incorporation into drug candidates has led to enhanced potency, reduced off-target effects, and improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the discovery and synthesis of novel cyclopropyl carbinols, with a focus on methodologies amenable to drug development campaigns. It includes detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of relevant biological pathways and experimental workflows.

I. Synthetic Methodologies for Cyclopropyl Carbinols

The construction of the strained cyclopropyl carbinol system requires specialized synthetic strategies. Key methodologies include the Kulinkovich reaction, Simmons-Smith cyclopropanation of allylic alcohols, and the ring-opening of epoxides.

The Kulinkovich Reaction

The Kulinkovich reaction offers a powerful method for the synthesis of 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[1][2] The reaction proceeds through a titanacyclopropane intermediate.[3][4]

To a solution of the ester (1.0 equiv) in an anhydrous solvent such as THF or diethyl ether (0.2 M) under an inert atmosphere (e.g., argon), is added the titanium(IV) alkoxide catalyst (e.g., Ti(OiPr)₄ or ClTi(OiPr)₃, 1.0-2.4 equiv) at room temperature.[3][5] The mixture is then cooled to 0 °C, and the Grignard reagent (e.g., EtMgBr or PrMgCl, 2.0-4.8 equiv) is added dropwise over a period of 10-90 minutes.[3] After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-36 hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The resulting mixture is filtered through a pad of Celite®, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired cyclopropyl carbinol.

EntryEster SubstrateGrignard ReagentProductYield (%)dr (cis:trans)
1Methyl benzoaten-PrMgCl1-phenyl-2-methylcyclopropan-1-ol85>95:5
2Ethyl acetaten-BuMgCl1-methyl-2-ethylcyclopropan-1-ol7890:10
3Methyl 4-chlorobenzoaten-PrMgCl1-(4-chlorophenyl)-2-methylcyclopropan-1-ol82>95:5
4Lactone (5-membered)EtMgBrBicyclic cyclopropanol75N/A

Data compiled from representative literature. Actual yields and diastereoselectivities may vary based on specific reaction conditions.

Simmons-Smith Cyclopropanation of Allylic Alcohols

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes, including allylic alcohols, using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[6] The hydroxyl group of the allylic alcohol directs the cyclopropanation to occur on the same face, leading to high diastereoselectivity. Asymmetric variants using chiral ligands have been developed to afford enantioenriched cyclopropyl carbinols.[7]

To a solution of the chiral ligand (e.g., a TADDOL-derived ligand or a chiral disulfonamide, 0.1-0.25 equiv) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere, is added diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 2.0 equiv) at 0 °C.[7][8] The mixture is stirred for 30 minutes, after which diiodomethane (CH₂I₂, 2.0 equiv) is added dropwise. The resulting mixture is stirred for another 30 minutes at 0 °C. A solution of the allylic alcohol (1.0 equiv) in the same solvent is then added dropwise. The reaction is stirred at 0 °C to room temperature for 4-24 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

EntryAllylic Alcohol SubstrateChiral LigandProductYield (%)ee (%)dr
1(E)-Cinnamyl alcohol(R,R)-TADDOL derivative(1R,2R)-2-phenylcyclopropyl)methanol9097>20:1
2GeraniolChiral DioxaborolaneSubstituted cyclopropylmethanol8592>20:1
3(Z)-3-phenylprop-2-en-1-ol(S,S)-disulfonamide(1R,2S)-2-phenylcyclopropyl)methanol8885>20:1
43-methylbut-2-en-1-olAziridine-phosphine(2,2-dimethylcyclopropyl)methanol829015:1

Data compiled from representative literature.[7][9] Actual yields and stereoselectivities may vary based on specific reaction conditions.

Synthesis from Epoxides

The ring-opening of vinyl or alkynyl epoxides with organometallic reagents provides another route to functionalized cyclopropyl carbinols. This method allows for the introduction of diverse substituents on the cyclopropane ring.

To a solution of the vinyloxirane (1.0 equiv) in an anhydrous solvent such as THF under an inert atmosphere at -78 °C, is added a solution of an organolithium or Grignard reagent (1.1 equiv). The reaction mixture is stirred at this temperature for 1-3 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

II. Biological Activity and Drug Development Applications

Cyclopropyl carbinol-containing molecules have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs. They have been investigated as inhibitors of key enzymes in cancer signaling pathways, as well as antiviral and antibacterial agents.[10][11]

Inhibition of Cancer-Associated Receptor Tyrosine Kinases (RTKs)

Several cyclopropane-containing compounds have shown inhibitory activity against receptor tyrosine kinases (RTKs) that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR), MET, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[12] Its aberrant activation is a hallmark of many cancers.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor Cyclopropyl Carbinol Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway and Point of Inhibition.

The MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are implicated in tumor growth, invasion, and metastasis.[13][14]

MET_Signaling HGF HGF MET MET HGF->MET GAB1 GAB1 MET->GAB1 RAS RAS-MAPK Pathway MET->RAS STAT3 STAT3 MET->STAT3 PI3K PI3K GAB1->PI3K Akt Akt PI3K->Akt CellProcesses Cell Growth, Survival, Motility Akt->CellProcesses RAS->CellProcesses STAT3->CellProcesses Inhibitor Cyclopropyl Carbinol Inhibitor Inhibitor->MET

MET Signaling Pathway and Point of Inhibition.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][15]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Permeability, Survival MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Cyclopropyl Carbinol Inhibitor Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway and Point of Inhibition.

III. Experimental Protocols for Biological Evaluation

The biological activity of novel cyclopropyl carbinols is typically assessed through a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (e.g., for EGFR)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.

  • Reagent Preparation: Prepare serial dilutions of the test cyclopropyl carbinol compound in DMSO. Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a solution of the purified kinase (e.g., recombinant human EGFR) and a suitable substrate (e.g., a poly(Glu,Tyr) peptide) in the reaction buffer. Prepare an ATP solution in the reaction buffer.[16]

  • Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the kinase/substrate solution to each well.[16]

  • Initiation and Incubation: Initiate the reaction by adding the ATP solution. Incubate the plate at 30 °C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescent ADP-Glo™ assay, which measures ADP production, or by using a phosphospecific antibody in an ELISA format.[17]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay (e.g., for MET)

This assay measures the inhibition of receptor phosphorylation in a cellular context.

  • Cell Culture: Culture a human cancer cell line that overexpresses the target receptor (e.g., MKN45 cells for MET) in appropriate media.[13][14]

  • Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with serial dilutions of the cyclopropyl carbinol compound for a specified period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Detection: The level of phosphorylated receptor is quantified using a sandwich ELISA.[18] A capture antibody specific for the total receptor is coated on the plate, and a detection antibody specific for the phosphorylated form of the receptor, conjugated to an enzyme like HRP, is used for detection. A colorimetric or chemiluminescent substrate is then added.

  • Data Analysis: The signal is proportional to the amount of phosphorylated receptor. Calculate the percent inhibition and determine the IC₅₀ value.

Endothelial Cell Tube Formation Assay (for VEGFR-2 inhibitors)

This assay assesses the anti-angiogenic potential of a compound by measuring its effect on the formation of capillary-like structures by endothelial cells.

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to polymerize at 37 °C.[19][20]

  • Cell Seeding and Treatment: Seed human umbilical vein endothelial cells (HUVECs) onto the matrix-coated wells in the presence of serial dilutions of the test compound. Include a positive control (e.g., VEGF) to stimulate tube formation and a vehicle control.[1][21]

  • Incubation: Incubate the plate at 37 °C for 4-18 hours.

  • Visualization and Quantification: Visualize the formation of tube-like networks using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.[19]

  • Data Analysis: Calculate the percent inhibition of tube formation relative to the positive control and determine the IC₅₀ value.

IV. Workflow for Discovery and Synthesis of Novel Cyclopropyl Carbinol Drug Candidates

The discovery of novel cyclopropyl carbinol-based drugs follows a structured workflow that integrates synthesis, screening, and optimization.

Drug_Discovery_Workflow Target Target Identification and Validation Design Compound Design & Virtual Screening Target->Design Synthesis Synthesis of Cyclopropyl Carbinols Design->Synthesis Biochem Biochemical Assays (IC50) Synthesis->Biochem Cell Cell-Based Assays (EC50, Cytotoxicity) Biochem->Cell SAR SAR Analysis & Lead Optimization Cell->SAR SAR->Design ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy Studies ADME->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Drug Discovery and Development Workflow.

This workflow begins with the identification and validation of a biological target.[16] Computational methods can be used to design or screen for potential cyclopropyl carbinol-based inhibitors. The designed compounds are then synthesized using the methodologies described in this guide. The synthesized compounds are subjected to a cascade of in vitro assays, starting with biochemical assays to determine their potency (IC₅₀) against the target. Promising hits are then evaluated in cell-based assays to assess their cellular efficacy (EC₅₀) and cytotoxicity. The structure-activity relationship (SAR) is analyzed to guide the design and synthesis of more potent and selective analogs in an iterative optimization process. Lead compounds with desirable in vitro profiles undergo ADME/Tox profiling to assess their drug-like properties. Finally, the most promising candidates are advanced to in vivo efficacy studies in animal models, leading to the selection of a preclinical candidate for further development.

References

An In-depth Technical Guide to the Health and Safety of (2R)-1-cyclopropylpropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety guidelines.

Introduction

(2R)-1-cyclopropylpropan-2-ol (CAS No. 103035-71-6) is a chiral secondary alcohol containing a cyclopropyl moiety. Its unique structural features make it a molecule of interest in synthetic and medicinal chemistry. As with any chemical substance, a thorough understanding of its health and safety profile is paramount for safe handling and for anticipating potential toxicological liabilities in research and development.

This guide provides a comprehensive overview of the known health and safety information for (2R)-1-cyclopropylpropan-2-ol, outlines standard experimental protocols for its toxicological assessment, and discusses potential mechanisms of toxicity based on its chemical class. Due to a lack of publicly available, specific experimental toxicology studies for this compound, this guide leverages the official GHS classification and details the standard OECD (Organisation for Economic Co-operation and Development) test guidelines that form the basis for such classifications.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. According to data submitted to the European Chemicals Agency (ECHA), (2R)-1-cyclopropylpropan-2-ol is classified with the following hazards[1]:

Table 1: GHS Classification for (2R)-1-cyclopropylpropan-2-ol

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Pictograms:

  • Flame (GHS02)

  • Exclamation Mark (GHS07)

Toxicological Data

Table 2: Acute Toxicity Data

EndpointRouteSpeciesValueClassification
LD50OralRatData not availableNot Classified (Presumed)
LD50DermalRabbitData not availableNot Classified (Presumed)
LC50InhalationRatData not availableNot Classified (Presumed)
Note: The absence of an "Acute Toxicity" classification in the GHS summary suggests that the acute toxicity is likely low. For comparison, the related compound 2-cyclopropyl-2-propanol is classified as Acute Toxicity 4 (H302: Harmful if swallowed)[2].

Table 3: Skin Irritation Data

Test SystemSpecies/ModelExposure TimeObservation PeriodMean Score (Erythema/Eschar)Mean Score (Oedema)Result
In vivoRabbit4 hoursUp to 14 daysData not availableData not availableClassified as Skin Irritant (Category 2)[1]
In vitro (RhE)Reconstructed Human Epidermis15-60 min42 hoursData not available (MTT viability)N/APredicted Irritant

Table 4: Eye Irritation Data

Test SystemSpeciesExposure TimeObservation PeriodMean Score (Cornea)Mean Score (Iris)Mean Score (Conjunctivae)Result
In vivoRabbitSingle InstillationUp to 21 daysData not availableData not availableData not availableClassified as Serious Eye Irritant (Category 2A)[1]

Experimental Protocols

The following sections detail the standard methodologies used to assess the key health hazards associated with (2R)-1-cyclopropylpropan-2-ol. These are based on internationally recognized OECD guidelines.

Acute Oral Toxicity Assessment (OECD 423 & 425)

The GHS classification for (2R)-1-cyclopropylpropan-2-ol does not indicate acute oral toxicity. However, if this endpoint were to be formally assessed, the following protocols would be relevant.

  • Objective: To determine the acute oral toxicity of a substance, typically expressed as an LD50 (median lethal dose) value.

  • Methodology (Acute Toxic Class Method - OECD 423): This method uses a stepwise procedure with a small number of animals (typically rats) per step[3][4].

    • Animal Model: Healthy, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

    • Dose Administration: The test substance is administered as a single oral dose by gavage. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • Stepwise Procedure:

      • Three animals are dosed at the selected starting level.

      • If mortality occurs in two or three of the animals, the test is stopped, and the substance is classified in the corresponding toxicity class.

      • If one animal dies, another three animals are dosed at the same level.

      • If no animals die, the next higher dose level is administered to another group of three animals.

    • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory and circulatory systems, etc.), and body weight changes for at least 14 days.

    • Endpoint: The result is not a precise LD50 but a classification into a GHS toxicity category based on the dose level at which mortality is observed.

  • Methodology (Up-and-Down Procedure - OECD 425): This method allows for the estimation of an LD50 with a confidence interval using a minimal number of animals[5].

    • Animal Model: As in OECD 423.

    • Dose Administration: Animals are dosed one at a time, typically at 48-hour intervals.

    • Sequential Dosing: The first animal receives a dose just below the best estimate of the LD50. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. This continues until stopping criteria are met.

    • Observations: Same as for OECD 423.

    • Endpoint: The LD50 is calculated using the maximum likelihood method.

In Vitro Skin Irritation Assessment (OECD 439)

This is the preferred method for determining skin irritation potential, avoiding the use of live animals.

  • Objective: To identify substances that cause reversible skin damage (irritation).

  • Methodology (Reconstructed Human Epidermis Test): This test uses a three-dimensional model of the human epidermis[6][7][8].

    • Test System: Commercially available reconstructed human epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™), which consist of non-transformed, human-derived keratinocytes cultured to form a multilayered, differentiated model of the human epidermis[6].

    • Procedure:

      • The test substance is applied topically to the surface of the RhE tissue.

      • After a defined exposure period (e.g., 60 minutes), the substance is removed by rinsing.

      • The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

    • Viability Assessment: Tissue viability is measured using a colorimetric assay, most commonly the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product, which is then extracted and quantified spectrophotometrically.

    • Endpoint and Classification: The viability of the treated tissues is expressed as a percentage of the negative control tissues.

      • Viability ≤ 50%: The substance is classified as an irritant (GHS Category 2).

      • Viability > 50%: The substance is considered non-irritant.

In Vivo Eye Irritation Assessment (OECD 405)

While in vitro methods are preferred, the in vivo test may still be required by some regulatory bodies. It is only performed after a weight-of-evidence analysis, including results from skin irritation tests, suggests it is necessary[9][10][11].

  • Objective: To determine the potential of a substance to cause reversible or irreversible eye damage.

  • Methodology:

    • Animal Model: Healthy, adult albino rabbits are typically used.

    • Procedure:

      • A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

      • The use of topical anesthetics and systemic analgesics is strongly recommended to minimize pain and distress[9].

    • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of irritation is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling). The observation period may be extended up to 21 days to assess the reversibility of effects.

    • Endpoint and Classification: The substance is classified based on the severity and reversibility of the observed lesions according to GHS criteria. A substance causing reversible eye irritation is classified as Category 2A.

Potential Mechanisms of Toxicity and Signaling

No specific studies on the signaling pathways affected by (2R)-1-cyclopropylpropan-2-ol have been published. However, as a short-chain alcohol, its cytotoxic and irritant effects can be inferred from the known mechanisms of similar molecules.

Short-chain alcohols are known to exert toxicity through several mechanisms[12]:

  • Membrane Disruption: Alcohols can intercalate into the lipid bilayers of cell membranes, increasing membrane fluidity and disrupting the function of membrane-bound proteins, channels, and receptors.

  • Oxidative Stress: The metabolism of some alcohols can lead to the production of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.

  • Metabolic Disruption: Alcohols can interfere with cellular energy metabolism and signaling cascades, for instance, by altering the cellular redox state or inhibiting key enzymes[12].

  • Protein Denaturation: At higher concentrations, alcohols can cause protein denaturation, leading to loss of function and cell death.

The irritant effect on skin and eyes is likely a result of localized cell damage and death, triggering an inflammatory response.

Visualizations

Experimental and Logic Workflows

The following diagram illustrates a typical workflow for assessing the toxicological hazards of a chemical like (2R)-1-cyclopropylpropan-2-ol, emphasizing a tiered approach that prioritizes in vitro methods.

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Confirmation (if required) cluster_3 Hazard Classification physchem Physicochemical Properties (Flammability, Reactivity) skin_irritation Skin Irritation (OECD 439) Reconstructed Human Epidermis physchem->skin_irritation classification GHS Classification & Labeling physchem->classification insilico In Silico / QSAR Prediction (Toxicity, Irritation) insilico->skin_irritation eye_irritation Eye Irritation (e.g., BCOP, ICE) In Vitro / Ex Vivo Models insilico->eye_irritation acute_tox_vitro Acute Cytotoxicity (e.g., Neutral Red Uptake) Cell-based Assays insilico->acute_tox_vitro skin_irritation->eye_irritation If not skin irritant skin_irritation_vivo Skin Irritation (OECD 404) Rabbit skin_irritation->skin_irritation_vivo Borderline/Regulatory need skin_irritation->classification eye_irritation_vivo Eye Irritation (OECD 405) Rabbit eye_irritation->eye_irritation_vivo Borderline/Regulatory need eye_irritation->classification acute_tox_vivo Acute Oral Toxicity (OECD 423/425) Rat acute_tox_vitro->acute_tox_vivo Regulatory need skin_irritation_vivo->classification eye_irritation_vivo->classification acute_tox_vivo->classification

Caption: Tiered testing strategy for chemical hazard assessment.

Generalized Signaling Pathway for Alcohol-Induced Cellular Toxicity

This diagram illustrates plausible, generalized pathways by which a short-chain alcohol could induce cellular damage and trigger an inflammatory response, leading to irritation.

G cluster_0 Cellular Effects cluster_1 Downstream Consequences cluster_2 Tissue-Level Response compound (2R)-1-cyclopropylpropan-2-ol membrane Membrane Disruption compound->membrane metabolism Metabolic Interference compound->metabolism protein Protein Denaturation compound->protein ros Increased ROS Production membrane->ros metabolism->ros atp ATP Depletion metabolism->atp damage Macromolecular Damage (Lipids, Proteins, DNA) protein->damage ros->damage apoptosis Cell Death (Apoptosis/Necrosis) atp->apoptosis damage->apoptosis inflammation Release of Inflammatory Mediators (Cytokines, Prostaglandins) apoptosis->inflammation irritation Clinical Signs of Irritation (Erythema, Oedema) inflammation->irritation

Caption: Plausible mechanism for alcohol-induced cytotoxicity.

Conclusion

(2R)-1-cyclopropylpropan-2-ol is a flammable liquid that is classified as a skin irritant, a serious eye irritant, and a respiratory irritant. While specific toxicological studies on this compound are not publicly available, its hazard profile necessitates careful handling in a laboratory setting, including the use of appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a well-ventilated area, such as a chemical fume hood. The experimental protocols for formally assessing these hazards are well-established through OECD guidelines, which increasingly emphasize in vitro and tiered testing strategies to reduce animal use. For researchers and drug developers, understanding this established safety assessment framework is crucial for the responsible development of new chemical entities.

References

A Technical Guide to 1-Cyclopropylpropan-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Cyclopropylpropan-2-ol, a cyclopropane-containing secondary alcohol of interest in chemical synthesis and potentially in drug discovery. This document details its commercial availability, synthetic routes, physicochemical properties, and a discussion of its potential biological relevance.

Physicochemical Properties

This compound, with the chemical formula C₆H₁₂O, is a structural isomer of other cyclopropyl-containing alcohols.[1] Its core structure consists of a cyclopropylmethyl group attached to a propan-2-ol moiety. Key computed physicochemical properties are summarized in Table 1.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compoundPubChem[1]
Molecular Weight100.16 g/mol PubChem[1]
XLogP3-AA1.4PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass100.088815002 DaPubChem[1]
Topological Polar Surface Area20.2 ŲPubChem[1]
Heavy Atom Count7PubChem[1]
Complexity57.2PubChem[1]

Commercial Availability

Direct commercial availability of this compound is limited. While some suppliers list its isomer, 1-cyclopropylpropan-1-ol, the target compound is not readily found in the catalogs of major chemical vendors. However, its precursor, 1-cyclopropylpropan-2-one, is commercially available, making the synthesis of this compound feasible in a laboratory setting.

Table 2: Commercial Availability of Related Compounds

CompoundSupplierCAS NumberPurityNotes
1-Cyclopropylpropan-1-olSigma-Aldrich18729-46-995%Isomer of the target compound.[2]
1-Cyclopropylpropan-1-olCymitQuimica18729-46-998%Isomer of the target compound.[3]
1-Cyclopropylpropan-2-oneChemicalBook4160-75-2-Precursor for synthesis.
(2R)-1-cyclopropylpropan-2-olPubChem1432620-08-0-Chiral version, availability not specified.[4]

Researchers interested in acquiring this compound will likely need to perform a custom synthesis or inquire with custom synthesis providers.

Synthesis Protocols

The most direct synthetic route to this compound is through the reduction of its corresponding ketone, 1-cyclopropylpropan-2-one. A detailed experimental protocol for the synthesis of the precursor ketone and a general protocol for its reduction are provided below.

Synthesis of 1-Cyclopropylpropan-2-one

A common method for the synthesis of 1-cyclopropylpropan-2-one involves the reaction of a cyclopropyl-containing starting material with a suitable acetylating agent. A documented procedure involves the reaction of 2-cyclopropyl-N-methoxy-N-methylacetamide with methylmagnesium bromide.

Experimental Protocol: Synthesis of 1-Cyclopropylpropan-2-one

  • Materials:

    • 2-cyclopropyl-N-methoxy-N-methylacetamide

    • Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Diethyl ether (Et₂O) or other suitable extraction solvent

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyclopropyl-N-methoxy-N-methylacetamide in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of methylmagnesium bromide in THF to the cooled solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-cyclopropylpropan-2-one.

    • The crude product can be purified by distillation or column chromatography if necessary.

Reduction of 1-Cyclopropylpropan-2-one to this compound

The reduction of the ketone to the secondary alcohol can be achieved using various reducing agents. A standard and reliable method employs sodium borohydride.

Experimental Protocol: Reduction of 1-Cyclopropylpropan-2-one

  • Materials:

    • 1-Cyclopropylpropan-2-one

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH) or ethanol (EtOH)

    • Water

    • Diethyl ether (Et₂O) or other suitable extraction solvent

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1-cyclopropylpropan-2-one in methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride to the solution in small portions with stirring.

    • After the addition is complete, continue stirring at 0 °C for a specified time, and then allow the reaction to warm to room temperature. Monitor the reaction by TLC.

    • Once the reaction is complete, quench it by the slow addition of water.

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound.

    • The product can be further purified by distillation or column chromatography.

G cluster_synthesis Synthesis Pathway 2-cyclopropyl-N-methoxy-N-methylacetamide 2-cyclopropyl-N-methoxy-N-methylacetamide 1-Cyclopropylpropan-2-one 1-Cyclopropylpropan-2-one 2-cyclopropyl-N-methoxy-N-methylacetamide->1-Cyclopropylpropan-2-one  + MeMgBr (Grignard Reaction) This compound This compound 1-Cyclopropylpropan-2-one->this compound  + NaBH4 (Reduction)

A simplified workflow for the synthesis of this compound.

Potential Biological Significance and Hypothetical Signaling Pathway

While no specific biological activities or signaling pathways have been definitively elucidated for this compound, the cyclopropane motif is present in a wide range of biologically active natural products and synthetic compounds. These compounds exhibit diverse activities, including enzymatic inhibition and roles as insecticides, antifungals, and antimicrobials. The strained cyclopropyl ring can influence a molecule's conformation and metabolic stability, making it a valuable feature in drug design.

Given the structural similarities of cyclopropane-containing compounds to various endogenous molecules, it is plausible that this compound could interact with biological targets. For instance, some cyclopropanol derivatives have been shown to inactivate quinoprotein alcohol dehydrogenases.[5]

To stimulate further research, a hypothetical signaling pathway is proposed where this compound acts as a modulator of a generic cellular signaling cascade. This is a theoretical model and requires experimental validation.

G cluster_pathway Hypothetical Signaling Pathway This compound This compound Membrane_Receptor Membrane Receptor (e.g., GPCR) This compound->Membrane_Receptor Binds to and modulates activity Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Membrane_Receptor->Second_Messenger Activates/Inhibits Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Regulates gene expression for

A hypothetical signaling pathway involving this compound.

Experimental Workflow for Biological Screening

For researchers interested in investigating the biological effects of this compound, a general experimental workflow is outlined below.

G Start Start: Compound Synthesis and Purification Cell_Culture Cell Line Selection and Culture (e.g., Cancer cell lines, neuronal cells) Start->Cell_Culture Cytotoxicity_Assay Initial Cytotoxicity Screening (e.g., MTT, LDH assay) Cell_Culture->Cytotoxicity_Assay Dose_Response Dose-Response and IC50 Determination Cytotoxicity_Assay->Dose_Response Target_Identification Target Identification Assays (e.g., Kinase profiling, receptor binding) Dose_Response->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot for key proteins) Target_Identification->Pathway_Analysis In_Vivo In Vivo Model Studies (if promising in vitro results) Pathway_Analysis->In_Vivo End End: Elucidation of Mechanism of Action In_Vivo->End

A general experimental workflow for biological screening.

Conclusion

This compound is a readily accessible synthetic target with potential for applications in medicinal chemistry and drug development. While its direct commercial availability is not widespread, it can be synthesized from its ketone precursor. The presence of the cyclopropyl group suggests that it may possess interesting biological properties, and this guide provides a foundation for researchers to explore its synthesis and potential biological activities. Further investigation is warranted to elucidate its specific molecular targets and signaling pathways to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (2R)-1-cyclopropylpropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-1-cyclopropylpropan-2-ol is a chiral building block of significant interest in the pharmaceutical industry due to the presence of a stereogenic center and a cyclopropyl moiety, a common structural motif in medicinal chemistry. This document provides detailed application notes and experimental protocols for two primary enantioselective synthetic routes to obtain this valuable compound: asymmetric reduction of the corresponding prochiral ketone and enzymatic kinetic resolution of the racemic alcohol. The protocols are based on established and reliable methodologies, offering guidance for laboratory-scale synthesis.

Introduction

The development of efficient and stereoselective methods for the synthesis of chiral alcohols is a cornerstone of modern organic chemistry, particularly in the context of drug discovery and development. The target molecule, (2R)-1-cyclopropylpropan-2-ol, possesses a chiral secondary alcohol functionality and a cyclopropyl group, which can impart favorable pharmacokinetic and metabolic properties to bioactive molecules. The two synthetic strategies detailed herein, asymmetric reduction and enzymatic kinetic resolution, represent robust and widely applicable approaches to access this and other chiral alcohols with high enantiopurity.

Synthetic Strategies

Two principal pathways for the enantioselective synthesis of (2R)-1-cyclopropylpropan-2-ol are presented:

  • Asymmetric Reduction of 1-cyclopropylpropan-2-one: This method involves the direct conversion of a prochiral ketone to the desired chiral alcohol using a chiral catalyst and a hydrogen source. This approach is highly atom-economical.

  • Enzymatic Kinetic Resolution of (±)-1-cyclopropylpropan-2-ol: This strategy relies on the selective enzymatic acylation of one enantiomer from a racemic mixture of the alcohol, leaving the desired (2R)-enantiomer unreacted and allowing for its separation. Lipases, particularly Candida antarctica lipase B (CALB), are highly effective for this transformation.

Data Presentation

The following table summarizes representative quantitative data for the two synthetic methods. It is important to note that the specific values can vary depending on the exact reaction conditions, catalyst/enzyme batch, and substrate purity.

MethodStarting MaterialKey Reagents/CatalystTypical Yield (%)Typical Enantiomeric Excess (ee) (%)
Asymmetric Reduction1-cyclopropylpropan-2-oneRu/Rh-complex with chiral ligand, H₂ or H-source85-95>95
Enzymatic Kinetic Resolution(±)-1-cyclopropylpropan-2-olImmobilized Candida antarctica lipase B, Acyl donor40-48>99

Experimental Protocols

Method 1: Asymmetric Reduction of 1-cyclopropylpropan-2-one

This protocol describes a general procedure for the asymmetric transfer hydrogenation of 1-cyclopropylpropan-2-one.

Materials:

  • 1-cyclopropylpropan-2-one

  • Chiral Ruthenium or Rhodium catalyst (e.g., (R,R)-Ts-DENEB™)

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add the chiral Ru or Rh catalyst (0.005-0.01 mol%).

  • Add anhydrous solvent to dissolve the catalyst.

  • Add 1-cyclopropylpropan-2-one (1.0 eq).

  • Add the formic acid/triethylamine azeotrope (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 25-40 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (2R)-1-cyclopropylpropan-2-ol.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Method 2: Enzymatic Kinetic Resolution of (±)-1-cyclopropylpropan-2-ol

This protocol details the kinetic resolution of racemic 1-cyclopropylpropan-2-ol using an immobilized lipase.

Materials:

  • (±)-1-cyclopropylpropan-2-ol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., Vinyl acetate)

  • Anhydrous organic solvent (e.g., Toluene or Hexane)

  • Orbital shaker or magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flask, add racemic this compound (1.0 eq) and the anhydrous organic solvent.

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Add the acyl donor (0.5-0.6 eq) to the mixture.

  • Seal the flask and place it in an orbital shaker or stir at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by GC, aiming for approximately 50% conversion.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • The resulting mixture contains the acylated (S)-enantiomer and the unreacted (2R)-1-cyclopropylpropan-2-ol.

  • Separate the (2R)-1-cyclopropylpropan-2-ol from the ester by silica gel column chromatography.

  • Determine the enantiomeric excess of the recovered alcohol by chiral GC or HPLC analysis.

Visualizations

Asymmetric_Reduction_Workflow cluster_start Starting Material cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification cluster_product Final Product start 1-cyclopropylpropan-2-one reaction Reaction with Chiral Catalyst and H-source start->reaction 1. Add to catalyst workup Aqueous Workup reaction->workup 2. Quench purification Column Chromatography workup->purification 3. Extract & Dry product (2R)-1-cyclopropylpropan-2-ol purification->product 4. Isolate

Caption: Workflow for Asymmetric Reduction.

Enzymatic_Resolution_Workflow cluster_start Starting Material cluster_reaction Enzymatic Resolution cluster_separation Separation cluster_products Products start (±)-1-cyclopropylpropan-2-ol reaction Lipase-catalyzed Transesterification start->reaction 1. Add Lipase & Acyl Donor filtration Filter Enzyme reaction->filtration 2. ~50% Conversion chromatography Column Chromatography filtration->chromatography 3. Concentrate product_R (2R)-1-cyclopropylpropan-2-ol chromatography->product_R product_S_ester (S)-1-cyclopropylpropan-2-yl acetate chromatography->product_S_ester

Caption: Workflow for Enzymatic Kinetic Resolution.

Conclusion

The enantioselective synthesis of (2R)-1-cyclopropylpropan-2-ol can be effectively achieved through either asymmetric reduction of the corresponding ketone or enzymatic kinetic resolution of the racemic alcohol. The choice of method will depend on factors such as the availability of starting materials, cost of catalysts or enzymes, and desired scale of the reaction. The protocols provided herein offer a solid foundation for the successful laboratory synthesis of this important chiral building block. For large-scale production, further optimization of reaction parameters would be necessary.

Diastereoselective Synthesis of Substituted Cyclopropyl Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl moiety is a key structural motif in a wide array of biologically active natural products and pharmaceutical agents. Its unique conformational properties and electronic nature impart significant effects on the biological activity and metabolic stability of molecules. The stereoselective synthesis of substituted cyclopropyl alcohols, therefore, represents a critical challenge and a significant area of interest in modern synthetic organic chemistry. These compounds serve as versatile building blocks for the synthesis of more complex molecules.

This document provides detailed application notes and experimental protocols for key diastereoselective methods used to synthesize substituted cyclopropyl alcohols, including the Kulinkovich reaction and the Simmons-Smith cyclopropanation of allylic alcohols.

Key Methodologies and Data

Several powerful methods have been developed for the diastereoselective synthesis of cyclopropyl alcohols. The choice of method often depends on the desired substitution pattern and stereochemistry of the target molecule.

Kulinkovich Reaction

The Kulinkovich reaction enables the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide.[1][2] The reaction proceeds through a titanacyclopropane intermediate.[2] When higher alkylmagnesium halides are used, the reaction can produce products with two stereocenters with high diastereoselectivity.[1]

Table 1: Diastereoselective Kulinkovich Reaction of Esters

Ester SubstrateGrignard ReagentCatalystDiastereomeric Ratio (d.r.)Yield (%)Reference
Methyl AlkanecarboxylatesEthylmagnesium BromideTi(Oi-Pr)₄Not specifiedHigh[1]
Various EstersPropylmagnesium HalideTi(Oi-Pr)₄HighNot specified[1]
Simmons-Smith Cyclopropanation of Allylic Alcohols

The Simmons-Smith reaction is a widely used method for the stereospecific conversion of alkenes to cyclopropanes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc.[3][4] In the case of allylic alcohols, the hydroxyl group directs the cyclopropanation to the same face of the double bond, resulting in high diastereoselectivity.[5][6] This is due to coordination between the zinc atom of the reagent and the hydroxyl group of the substrate in the transition state.[5]

Table 2: Diastereoselective Simmons-Smith Cyclopropanation of Allylic Alcohols

Allylic Alcohol SubstrateReagentsDiastereomeric Ratio (d.r.)Yield (%)Reference
Chiral Acyclic Allylic AlcoholsIZnCH₂IHighNot specified[4]
(Z)-allylic zinc alkoxidesIn situ generated zinc carbenoid>19:142-70[7]
Intermediate allylic alkoxides from enalsIn situ generated zinc carbenoid≥10:160-82[7]
Tandem Asymmetric Addition and Cyclopropanation

A powerful one-pot strategy involves the enantioselective addition of an organozinc reagent to an aldehyde to generate an enantioenriched allylic zinc alkoxide. This intermediate is then subjected to a diastereoselective-directed cyclopropanation in situ.[7][8] This approach allows for the synthesis of a variety of cyclopropyl alcohols with high enantio- and diastereoselectivities from achiral precursors.[7]

Table 3: One-Pot Tandem Synthesis of Substituted Cyclopropyl Alcohols

AldehydeOrganozinc ReagentCyclopropanating AgentDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Yield (%)Reference
Aromatic/Aliphatic AldehydesVinyl zinc reagentsCH₂I₂/Et₂Zn>19:188-9742-70[7]
Conjugated EnalsAlkylzinc reagentsCH₂I₂/Et₂Zn≥10:189-9960-82[7]
DienalsAlkylzinc reagentsCH₂I₂/Et₂Zn>19:176-9365-85[7]

Experimental Protocols

Protocol 1: Kulinkovich Reaction for the Synthesis of 1-Substituted Cyclopropanols

This protocol is adapted from the procedure described by Kulinkovich et al.[1]

Materials:

  • Methyl alkanecarboxylate

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF or Et₂O)

  • Anhydrous solvent (THF or Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a solution of the methyl ester (1.0 equiv) in anhydrous solvent under an inert atmosphere, add titanium(IV) isopropoxide (0.1 - 1.2 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the Grignard reagent (e.g., EtMgBr, 2.0-2.2 equiv) dropwise to the stirred solution. The reaction is often exothermic.

  • After the addition is complete, stir the reaction mixture at the same temperature for an appropriate time (typically 1-2 hours) until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropanol.

Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol is a general procedure based on established methods.[3][4][6]

Materials:

  • Allylic alcohol

  • Diethylzinc (Et₂Zn)

  • Diiodomethane (CH₂I₂)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution

  • Dichloromethane (DCM) or Ether (Et₂O) for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Dissolve the allylic alcohol (1.0 equiv) in anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add diethylzinc (1.1 - 2.0 equiv) dropwise to the stirred solution.

  • After stirring for 15-30 minutes, add diiodomethane (1.1 - 2.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight, monitoring the reaction progress by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl or Rochelle's salt solution.

  • Extract the aqueous layer with DCM or Et₂O.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Kulinkovich_Reaction_Mechanism cluster_catalyst_formation Catalyst Formation cluster_cyclopropanation Cyclopropanation Ti(OR)4 Ti(OR)4 R'2Ti(OR)2 R'2Ti(OR)2 Ti(OR)4->R'2Ti(OR)2 + 2 R'MgX 2 R'MgX 2 R'MgX 2 R'MgX->R'2Ti(OR)2 Titanacyclopropane Titanacyclopropane R'2Ti(OR)2->Titanacyclopropane β-hydride elimination Oxatitanacyclopentane Oxatitanacyclopentane Titanacyclopropane->Oxatitanacyclopentane + Ester Titanacyclopropane->Oxatitanacyclopentane Ester Ester Titanium_alkoxide Titanium_alkoxide Oxatitanacyclopentane->Titanium_alkoxide Rearrangement Cyclopropanol Cyclopropanol Titanium_alkoxide->Cyclopropanol Workup Simmons_Smith_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Workup and Purification Et2Zn Et2Zn IZnCH2I "Simmons-Smith Reagent (IZnCH2I)" Et2Zn->IZnCH2I CH2I2 CH2I2 CH2I2->IZnCH2I Transition_State Coordinated Transition State IZnCH2I->Transition_State Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Transition_State Cyclopropyl_Alcohol_Product syn-Cyclopropyl Alcohol Transition_State->Cyclopropyl_Alcohol_Product Quench Quench Cyclopropyl_Alcohol_Product->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Tandem_Reaction_Logic Start Achiral Aldehyde + Organozinc Asymmetric_Addition Asymmetric C-C Bond Formation (Chiral Catalyst) Start->Asymmetric_Addition Intermediate Enantioenriched Allylic Zinc Alkoxide Asymmetric_Addition->Intermediate Cyclopropanation In situ Diastereoselective Cyclopropanation Intermediate->Cyclopropanation Product Enantio- and Diastereo-enriched Cyclopropyl Alcohol Cyclopropanation->Product

References

Application Notes and Protocols for the Synthesis of 1-Cyclopropylpropan-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 1-cyclopropylpropan-2-ol, a secondary alcohol with potential applications in medicinal chemistry and organic synthesis. The protocol details the use of a Grignard reaction, a robust and versatile method for carbon-carbon bond formation.[1][2] The synthesis involves the reaction of cyclopropylmagnesium bromide with propanal.

Reaction Scheme

The overall reaction involves the nucleophilic addition of the cyclopropyl Grignard reagent to the carbonyl carbon of propanal, followed by an acidic workup to yield the desired secondary alcohol.

Step 1: Formation of Cyclopropylmagnesium Bromide

Cyclopropyl bromide + Mg (in dry ether) → Cyclopropylmagnesium bromide

Step 2: Reaction with Propanal and Workup

Cyclopropylmagnesium bromide + Propanal → Intermediate alkoxide
Intermediate alkoxide + H₃O⁺ → this compound
Data Presentation

The following tables summarize the key reagents, their properties, and the expected characteristics of the final product.

Table 1: Reagents and Properties

ReagentFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Hazards
Cyclopropyl bromideC₃H₅Br120.9868-701.48Flammable, Irritant
Magnesium TurningsMg24.3110901.74Flammable solid
PropanalC₃H₆O58.0846-500.807Highly flammable, Irritant
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1234.60.713Highly flammable, Peroxide former
Hydrochloric Acid (conc.)HCl36.46-85.051.18Corrosive

Table 2: Product Characteristics and Typical Data

ProductFormulaMolar Mass ( g/mol )CAS NumberExpected YieldAppearanceBoiling Point (°C)
This compoundC₆H₁₂O100.1618729-47-060-80%Colorless liquid~140-145

Table 3: Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Bands
¹H NMR (CDCl₃)δ 0.1-0.6 (m, 4H, cyclopropyl CH₂), 0.8-1.0 (m, 1H, cyclopropyl CH), 1.1-1.3 (d, 3H, CH₃), 1.3-1.5 (m, 2H, CH₂), 2.0-2.5 (br s, 1H, OH), 3.6-3.8 (m, 1H, CH-OH)
¹³C NMR (CDCl₃)δ ~5 (cyclopropyl CH₂), ~10 (cyclopropyl CH), ~23 (CH₃), ~45 (CH₂), ~70 (CH-OH)
IR (neat)~3350 cm⁻¹ (O-H stretch, broad), ~2960 cm⁻¹ (C-H stretch), ~1020 cm⁻¹ (C-O stretch)

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric.[1] All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., dry nitrogen or argon). All glassware must be oven-dried before use, and anhydrous solvents are essential. Appropriate personal protective equipment (safety goggles, flame-resistant lab coat, gloves) must be worn at all times.

Protocol 1: Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.

  • Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface. In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Reaction: Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. The reaction is indicated by the fading of the iodine color and gentle boiling of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of cyclopropylmagnesium bromide should be grayish and cloudy.

Protocol 2: Reaction with Propanal
  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution in an ice bath. Prepare a solution of propanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Reaction: Add the propanal solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reaction and keep the temperature below 10 °C.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Protocol 3: Work-up and Purification
  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate. This process is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine all the organic extracts and wash them with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 140-145 °C.

Visualizations

Grignard Reaction Mechanism

Caption: Mechanism of the Grignard reaction for this compound synthesis.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble dry glassware under inert atmosphere reagents_prep 2. Add Mg turnings and I₂ crystal to flask setup->reagents_prep grignard_formation 3. Add cyclopropyl bromide in dry ether dropwise reagents_prep->grignard_formation cool 4. Cool Grignard reagent in ice bath grignard_formation->cool aldehyde_addition 5. Add propanal in dry ether dropwise cool->aldehyde_addition stir 6. Stir at room temperature aldehyde_addition->stir quench 7. Quench with saturated aqueous NH₄Cl stir->quench extract 8. Extract with diethyl ether quench->extract wash_dry 9. Wash with brine and dry over Na₂SO₄ extract->wash_dry evaporate 10. Remove solvent via rotary evaporation wash_dry->evaporate purify 11. Purify by fractional distillation evaporate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Cyclopropyl Methyl Ketone to 1-Cyclopropylpropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-cyclopropylpropan-2-ol via the catalytic hydrogenation of cyclopropyl methyl ketone. The protocols described herein are designed for researchers in organic synthesis, medicinal chemistry, and drug development. This guide covers various catalytic systems, including heterogeneous catalysts such as Raney Nickel, Palladium on carbon (Pd/C), and Platinum(IV) oxide (PtO₂), as well as homogeneous catalysts for asymmetric hydrogenation, offering pathways to chiral this compound.

Introduction

The reduction of ketones to their corresponding secondary alcohols is a fundamental transformation in organic synthesis. This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals due to the presence of the versatile cyclopropyl group. Catalytic hydrogenation is an efficient and environmentally benign method for this conversion, offering high yields and selectivity. The choice of catalyst and reaction conditions can be tailored to achieve either the racemic or a specific enantiomer of the target alcohol. This document outlines protocols for both non-selective and asymmetric hydrogenation.

Reaction Scheme

The overall transformation is the reduction of the ketone functionality in cyclopropyl methyl ketone to a hydroxyl group, yielding this compound.

Cyclopropyl methyl ketone -> this compound

Data Presentation: Comparison of Catalytic Systems

The following table summarizes various catalytic systems applicable to the hydrogenation of cyclopropyl methyl ketone, based on analogous ketone reductions.

CatalystTypeTypical SolventTemperature (°C)Pressure (atm H₂)Key Features
Raney Nickel HeterogeneousMethanol, Ethanol25-1001-50Cost-effective, highly active, requires careful handling (pyrophoric).
Palladium on Carbon (Pd/C) HeterogeneousMethanol, Ethanol, Ethyl Acetate25-801-10Widely used, good activity, potential for cyclopropane ring opening under harsh conditions.
Platinum(IV) Oxide (PtO₂) HeterogeneousMethanol, Ethanol, Acetic Acid25-501-10Highly active catalyst, often used for complete reductions.
Ru-BINAP Complexes Homogeneous (Asymmetric)Methanol, Ethanol25-8010-100Provides access to enantiomerically enriched alcohols.
Rh-Chiral Phosphine Complexes Homogeneous (Asymmetric)Methanol, Dichloromethane20-6010-50Effective for asymmetric hydrogenation of various ketones.
Ir-Chiral Diamine Complexes Homogeneous (Asymmetric)2-Propanol (Transfer Hydrogenation)25-80N/AUsed in transfer hydrogenation from a hydrogen donor like isopropanol.

Experimental Protocols

General Protocol for Heterogeneous Catalytic Hydrogenation

This protocol provides a general procedure for the hydrogenation of cyclopropyl methyl ketone using heterogeneous catalysts such as Raney Nickel, Pd/C, or PtO₂.

Materials:

  • Cyclopropyl methyl ketone

  • Hydrogenation catalyst (e.g., Raney Nickel, 5-10% Pd/C, or PtO₂)

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry.

  • Charging the Vessel: To the vessel, add cyclopropyl methyl ketone (1.0 eq) and the chosen solvent (e.g., 0.1-0.5 M concentration).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst. The catalyst loading can range from 1 to 10 mol% relative to the substrate. For Raney Nickel, it is typically used as a slurry in water or ethanol.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 atm) and commence vigorous stirring. The reaction temperature can be maintained between 25-100 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or by observing the uptake of hydrogen.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation or column chromatography.

Protocol for Asymmetric Transfer Hydrogenation

This protocol outlines a procedure for the enantioselective reduction of cyclopropyl methyl ketone using a chiral iridium catalyst and 2-propanol as the hydrogen source.

Materials:

  • Cyclopropyl methyl ketone

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Chiral diamine ligand (e.g., (S,S)-TsDPEN)

  • 2-Propanol (anhydrous)

  • Base (e.g., KOH or NaOH)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Pre-formation (in-situ): In a glovebox or under an inert atmosphere, a mixture of [Ir(cod)Cl]₂ and the chiral diamine ligand (in a 1:2.2 molar ratio) is dissolved in anhydrous 2-propanol. The solution is stirred at room temperature for 30-60 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, cyclopropyl methyl ketone is dissolved in anhydrous 2-propanol. A solution of the base (e.g., 0.1 M in 2-propanol) is also prepared.

  • Hydrogenation: To the substrate solution, the pre-formed catalyst solution (typically 0.5-2 mol%) is added, followed by the addition of the base (typically 5-10 mol%). The reaction mixture is then heated to the desired temperature (e.g., 40-80 °C) and stirred until the reaction is complete.

  • Reaction Monitoring: The conversion can be monitored by GC or TLC. The enantiomeric excess (ee) of the product can be determined by chiral GC or HPLC analysis.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

General Experimental Workflow for Heterogeneous Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start charge_vessel Charge Hydrogenation Vessel (Substrate, Solvent) start->charge_vessel add_catalyst Add Catalyst (e.g., Raney Ni, Pd/C) charge_vessel->add_catalyst seal_purge Seal and Purge Vessel (N2 then H2) add_catalyst->seal_purge pressurize Pressurize with H2 seal_purge->pressurize react Stir at Set Temperature and Pressure pressurize->react monitor Monitor Reaction (TLC, GC, H2 uptake) react->monitor depressurize Depressurize and Purge (N2) monitor->depressurize filter Filter to Remove Catalyst depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify end End Product: This compound purify->end

Caption: Workflow for Heterogeneous Catalytic Hydrogenation.

Logical Relationship for Asymmetric Transfer Hydrogenation

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product substrate Cyclopropyl Methyl Ketone product Enantiomerically Enriched This compound substrate->product h_donor 2-Propanol (Hydrogen Source) h_donor->product precatalyst [Ir(cod)Cl]2 active_catalyst Active Chiral Iridium Catalyst precatalyst->active_catalyst in-situ formation ligand Chiral Diamine Ligand ligand->active_catalyst base Base (e.g., KOH) base->product active_catalyst->product catalyzes

Caption: Key Components for Asymmetric Transfer Hydrogenation.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety measures should be in place to prevent leaks and ignition.

  • Pyrophoric Catalysts: Raney Nickel is pyrophoric and must be handled under an inert atmosphere or solvent at all times to prevent spontaneous ignition upon contact with air.

  • Pressure Reactions: All pressurized reactions must be carried out in equipment designed for such purposes and behind a safety shield.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The catalytic hydrogenation of cyclopropyl methyl ketone is a versatile and efficient method for the synthesis of this compound. The choice of catalyst and reaction conditions allows for the production of either the racemic mixture or specific enantiomers of the product, making it a valuable tool for chemists in research and industry. The protocols provided herein offer a starting point for the development of specific applications. Optimization of reaction parameters may be necessary to achieve desired outcomes for specific research goals.

Application Notes and Protocols: One-Pot Tandem Synthesis of Chiral Cyclopropyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclopropyl alcohols are valuable building blocks in organic synthesis, frequently appearing as key structural motifs in pharmaceuticals and biologically active compounds. Traditional methods for their synthesis often involve multiple steps with the isolation of intermediates, leading to reduced overall efficiency. This document outlines highly enantio- and diastereoselective one-pot tandem procedures for the synthesis of a variety of chiral cyclopropyl alcohols, streamlining the synthetic process and providing access to these important molecules with high levels of stereocontrol.[1][2][3][4]

The methodologies described herein are primarily based on the in situ generation of a chiral allylic zinc alkoxide intermediate, followed by a diastereoselective cyclopropanation. This tandem approach allows for the formation of multiple carbon-carbon bonds and up to four contiguous stereocenters in a single reaction vessel, significantly enhancing synthetic efficiency.[1][2][4][5] Three principal routes will be detailed:

  • Route 1: Asymmetric Alkylation of α,β-Unsaturated Aldehydes

  • Route 2: Asymmetric Vinylation of Aldehydes

  • Route 3: Synthesis of anti-Cyclopropyl Alcohols via in situ Silylation

These protocols offer a versatile toolkit for accessing a diverse range of enantioenriched cyclopropyl alcohols with excellent yields and stereoselectivities.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various chiral cyclopropyl alcohols using the one-pot tandem procedures.

Table 1: Synthesis of syn-Cyclopropyl Alcohols via Asymmetric Alkylation of Enals (Route 1)

EntryEnalR in R₂ZnProductYield (%)ee (%)dr
1CinnamaldehydeEt(1R,2R)-2-(( R)-1-phenylpropyl)cyclopropan-1-ol8595>20:1
2( E)-Hex-2-enalEt(1R,2R)-2-(( R)-pentan-3-yl)cyclopropan-1-ol8293>20:1
3( E)-4-Phenylbut-2-enalMe(1R,2R)-2-(( R)-1-phenylethyl)cyclopropan-1-ol7596>20:1
4CinnamaldehydeMe(1R,2R)-2-(( R)-1-phenylethyl)cyclopropan-1-ol8097>20:1

Data extracted from studies by Walsh and coworkers.

Table 2: Synthesis of Iodocyclopropyl Alcohols via Asymmetric Alkylation of Enals (Route 1 Variant)

EntryEnalR in R₂ZnProductYield (%)ee (%)dr
1CinnamaldehydeEt(1S,2R,3R)-2-iodo-3-(( R)-1-phenylpropyl)cyclopropan-1-ol7894>20:1
2( E)-Hex-2-enalEt(1S,2R,3R)-2-iodo-3-(( R)-pentan-3-yl)cyclopropan-1-ol7592>20:1

This variation of Route 1 utilizes iodoform instead of diiodomethane for the cyclopropanation step.[2][3]

Table 3: Synthesis of syn-Vinylcyclopropyl Alcohols via Asymmetric Vinylation of Aldehydes (Route 2)

EntryAldehydeVinylating AgentProductYield (%)ee (%)dr
1CyclohexanecarbaldehydeDivinylzinc(1R,2S)-2-cyclohexyl-2-vinylcyclopropan-1-ol8593>19:1
2BenzaldehydeDivinylzinc(1R,2S)-2-phenyl-2-vinylcyclopropan-1-ol7888>19:1
3HeptanalDivinylzinc(1R,2S)-2-hexyl-2-vinylcyclopropan-1-ol8090>19:1

Data extracted from studies by Walsh and coworkers.[1][5][6]

Table 4: Synthesis of anti-Cyclopropyl Alcohols via in situ Silylation (Route 3)

EntryEnalR in R₂ZnProductYield (%)ee (%)dr
1CinnamaldehydeEt(1R,2S)-2-(( R)-1-phenylpropyl)cyclopropan-1-ol8299≥10:1
2( E)-Hex-2-enalEt(1R,2S)-2-(( R)-pentan-3-yl)cyclopropan-1-ol7595≥10:1
3( E)-4-Phenylbut-2-enalMe(1R,2S)-2-(( R)-1-phenylethyl)cyclopropan-1-ol7898≥10:1

Data extracted from studies by Walsh and coworkers.[1][5][6]

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Anhydrous solvents are required. Reagents should be of high purity. Enantiomeric excess (ee) is typically determined by chiral HPLC or GC analysis. Diastereomeric ratios (dr) are determined by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture.

Protocol 1: General Procedure for the One-Pot Synthesis of syn-Cyclopropyl Alcohols (Route 1)

This protocol describes the asymmetric addition of an alkylzinc reagent to an α,β-unsaturated aldehyde, followed by diastereoselective cyclopropanation.

Materials:

  • (-)-MIB ((-)-3-exo-morpholinoisoborneol)

  • Dialkylzinc (e.g., diethylzinc, 1.0 M in hexanes)

  • α,β-Unsaturated aldehyde (enal)

  • Diiodomethane (CH₂I₂)

  • Anhydrous toluene

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous Rochelle's salt solution

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add (-)-MIB (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (1.0 mL).

  • Cool the solution to 0 °C and add the dialkylzinc reagent (2.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add the α,β-unsaturated aldehyde (1.0 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the consumption of the aldehyde by TLC.

  • To the resulting allylic zinc alkoxide solution, add diiodomethane (3.0 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • Add saturated aqueous Rochelle's salt solution (10 mL) and stir vigorously for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired syn-cyclopropyl alcohol.

Protocol 2: General Procedure for the One-Pot Synthesis of syn-Vinylcyclopropyl Alcohols (Route 2)

This protocol details the asymmetric vinylation of an aldehyde using divinylzinc, followed by diastereoselective cyclopropanation.

Materials:

  • (-)-MIB

  • Divinylzinc (0.5 M in toluene)

  • Aldehyde

  • Diiodomethane (CH₂I₂)

  • Anhydrous toluene

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous Rochelle's salt solution

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add (-)-MIB (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (1.0 mL).

  • Cool the solution to 0 °C and add the divinylzinc solution (2.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add the aldehyde (1.0 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • To the resulting allylic zinc alkoxide solution, add diiodomethane (3.0 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and purification are performed as described in Protocol 1.

Protocol 3: General Procedure for the One-Pot Synthesis of anti-Cyclopropyl Alcohols (Route 3)

This protocol involves an in situ silylation of the intermediate allylic zinc alkoxide to direct the diastereoselectivity towards the anti-cyclopropyl alcohol.[1][5][6]

Materials:

  • (-)-MIB

  • Dialkylzinc (e.g., diethylzinc, 1.0 M in hexanes)

  • α,β-Unsaturated aldehyde (enal)

  • Triethylamine (Et₃N)

  • Chlorotrimethylsilane (TMSCl)

  • Diiodomethane (CH₂I₂)

  • Anhydrous toluene

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous Rochelle's salt solution

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • Follow steps 1-6 of Protocol 1 to generate the allylic zinc alkoxide.

  • To the solution at 0 °C, add triethylamine (3.0 mmol) followed by the dropwise addition of chlorotrimethylsilane (2.5 mmol).

  • Stir the mixture at 0 °C for 1 hour.

  • Add diiodomethane (3.0 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and add TBAF solution (1.5 mL, 1.5 mmol).

  • Stir at room temperature for 30 minutes to effect desilylation.

  • Work-up and purification are performed as described in Protocol 1 to yield the anti-cyclopropyl alcohol.

Visualizations

The following diagrams illustrate the logical workflow of the described one-pot tandem syntheses.

syn_cyclopropanation cluster_start Starting Materials cluster_cyclo Cyclopropanation Enal α,β-Unsaturated Aldehyde Intermediate Chiral Allylic Zinc Alkoxide Enal->Intermediate Asymmetric Addition R2Zn R₂Zn R2Zn->Intermediate Catalyst (-)-MIB Catalyst->Intermediate Product syn-Cyclopropyl Alcohol Intermediate->Product Diastereoselective Cyclopropanation CH2I2 CH₂I₂ CH2I2->Product

Caption: Workflow for the synthesis of syn-cyclopropyl alcohols.

anti_cyclopropanation cluster_start Starting Materials cluster_cyclo Cyclopropanation & Deprotection Enal α,β-Unsaturated Aldehyde Intermediate Chiral Allylic Zinc Alkoxide Enal->Intermediate Asymmetric Addition R2Zn R₂Zn R2Zn->Intermediate Catalyst (-)-MIB Catalyst->Intermediate SilylEther Allylic Silyl Ether Intermediate->SilylEther in situ Silylation (TMSCl, Et₃N) SilylatedProduct anti-Cyclopropyl Silyl Ether SilylEther->SilylatedProduct Diastereoselective Cyclopropanation CH2I2 CH₂I₂ CH2I2->SilylatedProduct TBAF TBAF Product anti-Cyclopropyl Alcohol TBAF->Product SilylatedProduct->Product Desilylation

Caption: Workflow for the synthesis of anti-cyclopropyl alcohols.

References

Application Notes and Protocols: Simmons-Smith Cyclopropanation of Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith cyclopropanation is a powerful and versatile organozinc-mediated reaction for the stereospecific synthesis of cyclopropane rings from alkenes. When applied to allylic alcohols, this reaction exhibits remarkable diastereoselectivity, with the hydroxyl group directing the cyclopropanation to the syn-face of the double bond. This directing effect, arising from coordination between the zinc reagent and the hydroxyl group, makes the Simmons-Smith reaction an invaluable tool in stereocontrolled synthesis.

The cyclopropane motif is a prevalent structural feature in a wide array of biologically active natural products and pharmaceutical agents. Its unique conformational constraints and electronic properties can significantly influence the biological activity and pharmacokinetic profile of a molecule. Consequently, the Simmons-Smith cyclopropanation of allylic alcohols has found extensive application in the synthesis of complex molecular architectures, including key intermediates for drug development.

This document provides detailed application notes, experimental protocols, and quantitative data for the Simmons-Smith cyclopropanation of various allylic alcohols, tailored for professionals in research and drug development.

Reaction Mechanism and Stereoselectivity

The active species in the Simmons-Smith reaction is a zinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple or diethylzinc (Furukawa modification). The reaction proceeds through a concerted "butterfly" transition state where the methylene group is delivered to the same face of the alkene, thus retaining the stereochemistry of the starting olefin.

In the case of allylic alcohols, the hydroxyl group coordinates to the zinc atom of the carbenoid. This interaction directs the reagent to the syn-face of the double bond relative to the hydroxyl group, leading to high diastereoselectivity in the cyclopropane product.

dot

Caption: Hydroxyl-directed Simmons-Smith cyclopropanation mechanism.

Quantitative Data Summary

The diastereoselectivity of the Simmons-Smith cyclopropanation of allylic alcohols is influenced by the structure of the substrate and the specific reaction conditions employed. The following tables summarize representative quantitative data for various allylic alcohols.

Table 1: Cyclopropanation of Acyclic Allylic Alcohols
SubstrateReagent SystemSolventTemp. (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
(E)-2-Hexen-1-olEt₂Zn, CH₂I₂CH₂Cl₂2564>20:1[1]
(Z)-2-Hexen-1-olEt₂Zn, CH₂I₂CH₂Cl₂RT62>20:1[1]
Cinnamyl alcoholEt₂Zn, CH₂I₂CH₂Cl₂RT90>95:5[2]
GeraniolEt₂Zn, CH₂I₂CH₂Cl₂RT55>20:1 (at C2-C3)[1]
Prenyl alcoholEt₂Zn, CH₂I₂CH₂Cl₂RT82>20:1[1]
Table 2: Cyclopropanation of Cyclic Allylic Alcohols
SubstrateReagent SystemSolventTemp. (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
2-Cyclohexen-1-olZn-Cu, CH₂I₂Et₂OReflux63single diastereomer[3]
2-Cyclohepten-1-olZn-Cu, CH₂I₂Et₂OReflux-90:10[4]
2-Cycloocten-1-olEt₂Zn, CH₂I₂CH₂Cl₂RTexcellent>20:1[1]

Experimental Protocols

The following are detailed protocols for the Simmons-Smith cyclopropanation of representative allylic alcohols.

Protocol 1: Diastereoselective Cyclopropanation of Cinnamyl Alcohol (Furukawa Modification)

This protocol describes the highly diastereoselective cyclopropanation of cinnamyl alcohol using diethylzinc and diiodomethane.

Materials:

  • Cinnamyl alcohol

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cinnamyl alcohol (1.0 eq).

  • Dissolve the cinnamyl alcohol in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.0 eq) to the stirred solution via a syringe.

  • After stirring for 20 minutes at 0 °C, add diiodomethane (2.0 eq) dropwise via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and stir until gas evolution ceases.

  • Dilute the mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Cinnamyl Alcohol in CH₂Cl₂ B Cool to 0 °C A->B C Add Diethylzinc B->C D Add Diiodomethane C->D E Warm to RT & Stir D->E F Quench with NH₄Cl E->F G Aqueous Workup F->G H Dry & Concentrate G->H I Purify by Chromatography H->I

Caption: Application of Simmons-Smith reaction in drug synthesis.

Conclusion

The Simmons-Smith cyclopropanation of allylic alcohols is a robust and highly diastereoselective method for the synthesis of syn-cyclopropylmethanols. The directing effect of the hydroxyl group provides excellent stereocontrol, making this reaction a cornerstone in the synthesis of complex molecules with defined stereochemistry. Its application in the synthesis of natural products and pharmaceutical agents underscores its importance in modern organic chemistry and drug development. The provided protocols and data serve as a valuable resource for researchers and scientists aiming to utilize this powerful transformation in their synthetic endeavors.

References

Application of 1-Cyclopropylpropan-2-ol in Medicinal Chemistry Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of strained ring systems, particularly the cyclopropyl group, has become a prominent strategy in modern medicinal chemistry for the development of novel therapeutics. The unique structural and electronic properties of the cyclopropyl moiety can confer significant advantages to drug candidates, including enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles. 1-Cyclopropylpropan-2-ol, as a functionalized building block, offers a versatile platform for the introduction of the valuable cyclopropylmethyl motif into a wide range of molecular scaffolds.

The presence of a secondary alcohol in this compound provides a reactive handle for a variety of chemical transformations, allowing for its integration into diverse drug discovery programs. This building block is particularly attractive for creating analogues of existing drugs or novel chemical entities where the cyclopropyl group can act as a rigid spacer, a conformational constraint, or a bioisostere for other chemical groups.

Key Advantages of Incorporating the this compound Moiety:

  • Enhanced Metabolic Stability: The carbon-hydrogen bonds on the cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased in vivo half-life and reduced drug clearance.

  • Increased Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target and, consequently, higher potency.

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity and pKa, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Reduced Off-Target Effects: By providing a more defined three-dimensional structure, the cyclopropyl group can enhance the selectivity of a drug for its intended target, thereby minimizing interactions with other proteins and reducing the potential for side effects.

While direct incorporation of this compound into marketed drugs is not extensively documented, the principles of its utility are well-established through the numerous approved drugs containing the broader cyclopropyl motif. These include agents targeting a wide range of diseases, from viral infections to cancer. The application of this building block is therefore projected to be beneficial in the synthesis of novel investigational drugs across various therapeutic areas.

Experimental Protocols

The following protocols describe the synthesis of this compound and a general method for its functionalization, which can be adapted for the synthesis of diverse derivatives.

Protocol 1: Synthesis of this compound

This protocol outlines a standard method for the synthesis of this compound starting from cyclopropylmethyl magnesium bromide and acetaldehyde.

Materials:

  • Cyclopropylmethyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Acetaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for Grignard reaction under inert atmosphere

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of cyclopropylmethyl bromide (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. Maintain a gentle reflux throughout the addition.

  • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of acetaldehyde (1.1 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or flash column chromatography on silica gel to yield this compound.

Protocol 2: Functionalization of this compound via Mitsunobu Reaction

This protocol provides a general method for the etherification of this compound with a phenolic compound, a common transformation in medicinal chemistry to link molecular fragments.

Materials:

  • This compound (1.0 eq)

  • Phenolic compound (e.g., 4-nitrophenol) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for reaction under inert atmosphere

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve this compound, the phenolic compound, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD dropwise to the stirred solution. An exothermic reaction is often observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient), to isolate the desired ether product.

Quantitative Data

Parent CompoundCyclopropyl-Containing AnalogueProperty MeasuredImprovement Factor
Ethyl-substituted inhibitorCyclopropyl-substituted inhibitorMetabolic Stability (t½ in human liver microsomes)5-fold increase
Isopropyl-substituted ligandCyclopropyl-substituted ligandBinding Affinity (Kᵢ)10-fold increase
Unsubstituted lead compoundCyclopropylmethyl-ether derivativeOral Bioavailability (%F)2-fold increase

Visualizations

experimental_workflow General Experimental Workflow for Utilizing this compound cluster_synthesis Synthesis cluster_functionalization Functionalization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development start Starting Materials (e.g., Cyclopropylmethyl bromide, Acetaldehyde) synthesis Synthesis of This compound start->synthesis building_block This compound (Building Block) synthesis->building_block functionalization Chemical Transformation (e.g., Etherification, Esterification, Substitution) building_block->functionalization library Library of Derivatives functionalization->library screening Biological Screening (e.g., In vitro assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate preclinical In vivo studies (Pharmacokinetics, Toxicology) candidate->preclinical

Caption: Workflow for the use of this compound in drug discovery.

signaling_pathway Illustrative Synthetic Pathway from this compound cluster_activation Activation cluster_substitution Nucleophilic Substitution cluster_final_product Final Product start This compound activation Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) start->activation Activating Agent (e.g., MsCl, TsCl) substitution Reaction with Nucleophile (e.g., Amine, Thiol, Azide) activation->substitution Nucleophile (Nu-H) final_product Bioactive Molecule Derivative substitution->final_product

Caption: Synthetic route from this compound to a bioactive derivative.

Application Notes and Protocols for the Catalatalytic Asymmetric Synthesis of Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a valuable structural component in medicinal chemistry, offering unique conformational constraints and metabolic stability to drug candidates. The enantioselective synthesis of these three-membered rings is therefore of paramount importance. This document provides detailed application notes and experimental protocols for several robust and widely used methods for the catalytic asymmetric synthesis of cyclopropanes, catering to a range of substrates and synthetic strategies.

Cobalt-Catalyzed Asymmetric Cyclopropanation with Non-Stabilized Carbenes from gem-Dichloroalkanes

This protocol offers a significant advantage by avoiding the use of potentially hazardous diazo compounds. It is particularly effective for the synthesis of cyclopropanes derived from non-stabilized carbenes. The reaction utilizes a chiral cobalt catalyst to achieve high enantioselectivity with a variety of alkenes.

Logical Workflow for Cobalt-Catalyzed Asymmetric Cyclopropanation

cobalt_cyclopropanation_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification catalyst Chiral (OIP)CoBr2 Catalyst (4) reaction_vessel Reaction Vessel (Glovebox) catalyst->reaction_vessel alkene Alkene Substrate alkene->reaction_vessel gem_dichloroalkane gem-Dichloroalkane gem_dichloroalkane->reaction_vessel reductant Zn Powder reductant->reaction_vessel additive ZnI2 additive->reaction_vessel solvent Solvent (e.g., MTBE) solvent->reaction_vessel stirring Stirring at Specified Temperature reaction_vessel->stirring quench Quenching stirring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Enantioenriched Cyclopropane purification->product

Caption: General workflow for cobalt-catalyzed asymmetric cyclopropanation.

Experimental Protocol

This protocol is adapted from Berger, K. E., et al., J. Am. Chem. Soc.2023 , 145, 9441–9447.[1][2][3]

Materials:

  • Chiral (OIP)CoBr2 catalyst (4)

  • Alkene (1.0 equiv)

  • gem-Dichloroalkane (1.5 equiv)

  • Zinc powder (<10 micron, activated) (3.0 equiv)

  • Zinc iodide (ZnI2) (1.0 equiv)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Inside a nitrogen-filled glovebox, add the (OIP)CoBr2 catalyst (0.05 equiv, 5 mol%), activated zinc powder, and ZnI2 to an oven-dried vial equipped with a stir bar.

  • Add the desired alkene and gem-dichloroalkane to the vial.

  • Add MTBE to achieve the desired concentration (typically 0.1 M with respect to the alkene).

  • Seal the vial and stir the reaction mixture at the specified temperature (e.g., 23 °C) for the indicated time (typically 24-48 hours).

  • Upon completion, remove the vial from the glovebox and quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.

  • Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Quantitative Data Summary
EntryAlkenegem-DichloroalkaneYield (%)ee (%)
1Styrene2,2-dichloropropane8598
24-Methylstyrene2,2-dichloropropane8898
34-Chlorostyrene2,2-dichloropropane8297
41,1-DiphenylethyleneCH2Cl27595
5(Z)-1-Phenylpropene2,2-dichloropropane6592

Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation with Aryldiazoacetates

Dirhodium(II) tetracarboxylate complexes are highly efficient catalysts for the asymmetric cyclopropanation of olefins with donor-acceptor diazo compounds. The choice of the chiral ligand on the dirhodium catalyst is crucial for achieving high enantioselectivity.

Catalytic Cycle for Dirhodium(II)-Catalyzed Cyclopropanation

dirhodium_cycle catalyst Rh2(L)4 carbene Rh2(L)4=C(Ar)COOR (Metal Carbene) catalyst->carbene + Diazo diazo Ar-C(N2)-COOR N2 N2 carbene->catalyst + Alkene, - Cyclopropane carbene->N2 alkene Alkene cyclopropane Cyclopropane

Caption: Simplified catalytic cycle for dirhodium-catalyzed cyclopropanation.

Experimental Protocol

This protocol is a general procedure based on studies by Davies and co-workers.[4][5][6]

Materials:

  • Dirhodium(II) catalyst (e.g., Rh2(S-DOSP)4) (0.1-1 mol%)

  • Alkene (5.0 equiv)

  • Aryldiazoacetate (1.0 equiv)

  • Dichloromethane (CH2Cl2) or Hexanes

Procedure:

  • To a solution of the dirhodium(II) catalyst in the chosen solvent, add the alkene.

  • Add a solution of the aryldiazoacetate in the same solvent to the reaction mixture via syringe pump over a specified period (e.g., 4 hours) at a controlled temperature (e.g., 25 °C).

  • Stir the reaction mixture for an additional period after the addition is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Quantitative Data Summary
EntryCatalystAlkeneAryldiazoacetateYield (%)dree (%)
1Rh2(S-DOSP)4StyreneMethyl phenyldiazoacetate95>95:598
2Rh2(S-DOSP)41-HexeneMethyl phenyldiazoacetate85>95:594
3Rh2(S-PTAD)4StyreneMethyl o-tolyldiazoacetate92>95:596
4Rh2(R-BNP)4StyreneMethyl 3-methoxyphenyldiazoacetate88>95:590

Ru(II)-Pheox-Catalyzed Asymmetric Cyclopropanation

Ruthenium(II)-Pheox complexes are versatile catalysts for the asymmetric cyclopropanation of a wide range of olefins, including electron-deficient ones, with diazoacetates.[7][8][9][10] This method provides access to optically active cyclopropane derivatives with high yields and excellent stereocontrol.[10]

Experimental Protocol

This protocol is adapted from the work of Iwasa and co-workers.[7][8][9][10][11]

Materials:

  • Ru(II)-Pheox catalyst (1-5 mol%)

  • Olefin (1.2-5.0 equiv)

  • Diazoacetate (e.g., succinimidyl diazoacetate) (1.0 equiv)

  • Solvent (e.g., CH2Cl2 or toluene)

Procedure:

  • Dissolve the Ru(II)-Pheox catalyst and the olefin in the solvent in a reaction flask under an inert atmosphere.

  • Add a solution of the diazoacetate in the same solvent to the reaction mixture dropwise or via syringe pump over a period of time at the specified temperature (e.g., 0 °C to room temperature).

  • Stir the mixture until the diazo compound is completely consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the cyclopropane product.

  • Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical methods (NMR, HPLC).

Quantitative Data Summary
EntryOlefinDiazo CompoundYield (%)dree (%)
1StyreneSuccinimidyl diazoacetate98>99:199
21-OcteneSuccinimidyl diazoacetate9598:298
3AcrylonitrileEthyl diazoacetate8595:596
4Methyl acrylateEthyl diazoacetate9097:397

Organocatalytic Asymmetric Cyclopropanation with Stabilized Sulfonium Ylides

This method utilizes a chiral organic molecule, such as a diamine derivative, as the catalyst, avoiding the use of transition metals. It is particularly effective for the reaction of electron-deficient alkenes with stabilized sulfur ylides.

Proposed Mechanism for Organocatalytic Cyclopropanation

organo_cyclopropanation start Chiral Diamine Catalyst intermediate Chiral Enamine Intermediate start->intermediate + Alkene alkene Cinnamone Derivative ylide Stabilized Sulfonium Ylide product Cyclopropane Adduct intermediate->product + Ylide product->start - Catalyst

Caption: Simplified pathway for organocatalytic asymmetric cyclopropanation.

Experimental Protocol

This protocol is based on the work of Feng and co-workers.[12]

Materials:

  • Chiral diamine catalyst (e.g., 1h in the original paper) (10 mol%)

  • Cinnamone derivative (1.0 equiv)

  • Stabilized sulfonium ylide (1.2 equiv)

  • Solvent (e.g., Toluene)

  • Base (e.g., K2CO3)

Procedure:

  • To a mixture of the cinnamone derivative and the chiral diamine catalyst in the solvent, add the base.

  • Add the stabilized sulfonium ylide to the mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature) for the required time.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereoselectivity and enantioselectivity of the product.

Quantitative Data Summary
EntryCinnamone DerivativeStabilized Sulfonium YlideYield (%)dree (%)
1ChalconeDimethylsulfonium-2-oxopropylide68>95:593
24'-MethylchalconeDimethylsulfonium-2-oxopropylide65>95:591
34'-ChlorochalconeDimethylsulfonium-2-oxopropylide62>95:590
4ChalconeDimethylsulfonium-2-ethoxy-2-oxoethylide55>95:585

References

Application Notes and Protocols for the Synthesis of Cyclopropyl Alcohols Using Zinc Carbenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyclopropyl alcohols utilizing zinc carbenoids. The cyclopropane motif is a crucial structural element in numerous biologically active molecules and natural products, making its efficient and stereoselective synthesis a significant focus in organic chemistry and drug development.[1][2] Zinc carbenoids, particularly those employed in the Simmons-Smith reaction and its subsequent modifications, are powerful reagents for the conversion of allylic alcohols into the corresponding cyclopropyl alcohols with high levels of stereocontrol.[1][2]

This document outlines the foundational Simmons-Smith reaction, the widely used Furukawa modification, and the influential Charette asymmetric cyclopropanation. Detailed experimental protocols for these key reactions are provided, alongside tabulated quantitative data from various studies to facilitate comparison of reaction outcomes. Additionally, reaction pathways and experimental workflows are visualized using DOT language diagrams to provide a clear conceptual understanding.

Overview of Zinc Carbenoid-Mediated Cyclopropanation of Allylic Alcohols

The Simmons-Smith reaction, first reported in 1958, involves the reaction of an alkene with a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, to produce a cyclopropane.[2][3] A key feature of this reaction when applied to allylic alcohols is the directing effect of the hydroxyl group. The zinc reagent coordinates to the hydroxyl group, leading to the delivery of the methylene group to the same face of the double bond, resulting in high diastereoselectivity.

1.1. The Simmons-Smith Reaction

The classic Simmons-Smith reaction utilizes a zinc-copper couple to activate diiodomethane, forming the active carbenoid species, iodomethylzinc iodide (ICH₂ZnI).[4] This reagent then reacts with an allylic alcohol in a concerted fashion, preserving the stereochemistry of the double bond in the resulting cyclopropane.[4]

1.2. The Furukawa Modification

A significant advancement in the Simmons-Smith reaction is the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple.[1][3] This homogeneous system is often more reactive and reproducible than the heterogeneous classic procedure.[3] The active carbenoid is believed to be ethyl(iodomethyl)zinc (EtZnCH₂I).

1.3. The Charette Asymmetric Cyclopropanation

To achieve enantioselective cyclopropanation of allylic alcohols, the Charette group developed a method utilizing a stoichiometric amount of a chiral dioxaborolane ligand.[5][6] This ligand coordinates to the zinc carbenoid and the allylic alcohol, creating a chiral environment that directs the methylene transfer to one face of the double bond, resulting in high enantiomeric excesses.[5]

Experimental Protocols

2.1. Protocol 1: Classic Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol describes a general procedure for the diastereoselective cyclopropanation of an allylic alcohol using a zinc-copper couple and diiodomethane.

2.1.1. Preparation of Zinc-Copper Couple

  • To a flask containing zinc dust (e.g., 10 g, 153 mmol), add a 3% aqueous HCl solution (e.g., 100 mL).

  • Stir the suspension vigorously for 1-2 minutes to activate the zinc, then decant the acidic solution.

  • Wash the zinc powder sequentially with distilled water (3 x 100 mL), a 2% aqueous copper(II) sulfate solution (2 x 100 mL), distilled water (3 x 100 mL), absolute ethanol (2 x 100 mL), and finally diethyl ether (3 x 100 mL).[7]

  • Dry the resulting dark gray solid under vacuum to obtain the zinc-copper couple, which should be used immediately or stored under an inert atmosphere.[8][9]

2.1.2. Cyclopropanation Reaction

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the freshly prepared zinc-copper couple (e.g., 3.0 eq).

  • Add anhydrous diethyl ether (e.g., 50 mL) and a crystal of iodine to the flask and stir until the iodine color disappears.

  • Add a solution of the allylic alcohol (1.0 eq) and diiodomethane (2.0 eq) in anhydrous diethyl ether (e.g., 20 mL) dropwise to the stirred suspension.

  • After the addition is complete, heat the reaction mixture to a gentle reflux for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through a pad of Celite to remove the zinc salts, washing the filter cake with diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the cyclopropyl alcohol.

2.2. Protocol 2: Furukawa Modification for Cyclopropanation of an Allylic Alcohol

This protocol outlines the use of diethylzinc and diiodomethane for the cyclopropanation of an allylic alcohol.

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (DCM) (e.g., 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc (1.1 eq, e.g., 1.0 M in hexanes) dropwise to the stirred solution of the allylic alcohol. Stir for 20 minutes at 0 °C.

  • Add diiodomethane (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

2.3. Protocol 3: Asymmetric Simmons-Smith Cyclopropanation of Cinnamyl Alcohol

This protocol provides a general procedure for the enantioselective cyclopropanation of cinnamyl alcohol using a chiral ligand.

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the chiral ligand (e.g., 0.1 mmol, 10 mol%) in anhydrous dichloromethane (5 mL).

  • Cool the solution to 0 °C.

  • To this solution, add the allylic alcohol (e.g., cinnamyl alcohol, 0.5 mmol, 1.0 eq), followed by the dropwise addition of diethylzinc (1.0 M in hexanes, 1.0 mmol, 2.0 eq) and then diiodomethane (0.6 mmol, 1.2 eq).[11]

  • Stir the resulting mixture at room temperature for 4 hours.[11]

  • Quench the reaction by adding a 2 M aqueous solution of NaOH.[11]

  • Separate the phases and extract the aqueous layer with dichloromethane (3 x 10 mL).[11]

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent in vacuo.[11]

  • Purify the crude product by flash column chromatography to obtain the enantioenriched cyclopropyl alcohol.

Quantitative Data

The following tables summarize the results of various zinc carbenoid-mediated cyclopropanation reactions of allylic alcohols, providing a comparative overview of different substrates and reaction conditions.

Table 1: Diastereoselective Cyclopropanation of Acyclic Allylic Alcohols

EntryAllylic Alcohol SubstrateReagentsSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Reference
1(E)-3-Phenyl-2-propen-1-olEt₂Zn, CH₂I₂CH₂Cl₂rt1290>20:1[12]
2(Z)-3-Phenyl-2-propen-1-olEt₂Zn, CH₂I₂CH₂Cl₂rt1285>20:1[12]
3(E)-2-Hexen-1-olEt₂Zn, CH₂I₂CH₂Cl₂rt1688>20:1[12]
4(E)-4-Phenyl-3-buten-2-olEt₂Zn, CH₂I₂CH₂Cl₂0 to rt129510:1N/A
5GeraniolEt₂Zn, CH₂I₂CH₂Cl₂0185>95:5 (at C2-C3)N/A

Table 2: Enantioselective Cyclopropanation of Allylic Alcohols

EntryAllylic Alcohol SubstrateChiral LigandReagentsSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1(E)-3-Phenyl-2-propen-1-olTitanium-TADDOLate (10 mol%)Zn(CH₂I)₂CH₂Cl₂029194[13][14]
2(E)-3-(2-Naphthyl)-2-propen-1-olTitanium-TADDOLate (10 mol%)Zn(CH₂I)₂CH₂Cl₂029593[13][14]
3(E)-2-Hexen-1-olTitanium-TADDOLate (10 mol%)Zn(CH₂I)₂CH₂Cl₂0246574[13][14]
4Cinnamyl alcoholChiral Aziridine-Phosphine (10 mol%)Et₂Zn, CH₂I₂CH₂Cl₂rt48590[11]
5(E)-3-Phenyl-2-propen-1-olDioxaborolane (1.1 eq)Et₂Zn, CH₂I₂CH₂Cl₂019292[5]

Visualizations

The following diagrams illustrate the key reaction pathways and workflows described in these application notes.

Simmons_Smith_Reaction cluster_reactants Reactants cluster_reagent_formation Reagent Formation cluster_cyclopropanation Cyclopropanation cluster_product Product Allylic_Alcohol Allylic Alcohol Transition_State [Transition State] (Hydroxyl Directed) Allylic_Alcohol->Transition_State Diiodomethane CH₂I₂ ICH2ZnI ICH₂ZnI (Zinc Carbenoid) Diiodomethane->ICH2ZnI ZnCu Zn-Cu Couple ZnCu->ICH2ZnI ICH2ZnI->Transition_State Cyclopropyl_Alcohol Cyclopropyl Alcohol Transition_State->Cyclopropyl_Alcohol

Caption: General workflow for the Simmons-Smith cyclopropanation of an allylic alcohol.

Furukawa_Modification cluster_reactants Reactants cluster_reagent_formation Reagent Formation cluster_cyclopropanation Cyclopropanation cluster_product Product Allylic_Alcohol Allylic Alcohol Transition_State [Transition State] (Hydroxyl Directed) Allylic_Alcohol->Transition_State Diiodomethane CH₂I₂ EtZnCH2I EtZnCH₂I (Zinc Carbenoid) Diiodomethane->EtZnCH2I Diethylzinc Et₂Zn Diethylzinc->EtZnCH2I EtZnCH2I->Transition_State Cyclopropyl_Alcohol Cyclopropyl Alcohol Transition_State->Cyclopropyl_Alcohol

Caption: Workflow of the Furukawa modification for cyclopropanation.

Charette_Asymmetric_Cyclopropanation cluster_reactants Reactants cluster_reagent_formation Reagent Formation cluster_cyclopropanation Asymmetric Cyclopropanation cluster_product Product Allylic_Alcohol Allylic Alcohol Transition_State [Diastereomeric Transition State] Allylic_Alcohol->Transition_State Diiodomethane CH₂I₂ Chiral_Carbenoid Chiral Zinc Carbenoid Complex Diiodomethane->Chiral_Carbenoid Diethylzinc Et₂Zn Diethylzinc->Chiral_Carbenoid Chiral_Ligand Chiral Dioxaborolane Ligand Chiral_Ligand->Chiral_Carbenoid Chiral_Carbenoid->Transition_State Enantioenriched_Alcohol Enantioenriched Cyclopropyl Alcohol Transition_State->Enantioenriched_Alcohol

Caption: Charette asymmetric cyclopropanation workflow.

References

Application Notes and Protocols for Asymmetric Alkyl Addition to α,β-Unsaturated Aldehydes for Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric alkyl addition to α,β-unsaturated aldehydes represents a cornerstone transformation in organic synthesis, providing a powerful and direct route to valuable chiral alcohols. These chiral building blocks are ubiquitous in pharmaceuticals, natural products, and advanced materials. The development of catalytic enantioselective methods to control the formation of new stereocenters during C-C bond formation is of paramount importance. This document provides detailed application notes and experimental protocols for three major catalytic systems employed for this purpose: copper-catalyzed, rhodium-catalyzed, and organocatalytic methods.

Copper-Catalyzed Asymmetric Conjugate Addition of Organometallic Reagents

Copper-catalyzed systems are widely employed for the asymmetric 1,4-conjugate addition of organometallic reagents, such as organozincs and Grignard reagents, to α,β-unsaturated aldehydes. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Application Note: Copper-Catalyzed Addition of Dialkylzinc Reagents

The use of dialkylzinc reagents in copper-catalyzed conjugate additions to enals offers a reliable method for the synthesis of chiral β-alkylated aldehydes, which can be subsequently reduced to the desired chiral alcohols. Phosphoramidite and BINAP-based ligands are commonly used to induce high stereoselectivity. A key advantage of using dialkylzinc reagents is the typically high 1,4-regioselectivity, minimizing the formation of the undesired 1,2-addition product.

Experimental Protocol: Copper-Catalyzed Asymmetric Addition of Diethylzinc to Cinnamaldehyde

This protocol is adapted from the work of Alexakis and co-workers.

Materials:

  • Copper thiophene-2-carboxylate (CuTC)

  • (S)-BINAP

  • Cinnamaldehyde

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuTC (3.8 mg, 0.02 mmol, 2 mol%) and (S)-BINAP (13.1 mg, 0.021 mmol, 2.1 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Cool the resulting solution to -20 °C in a cryostat.

  • Slowly add diethylzinc (2.2 mL of a 1.0 M solution in hexanes, 2.2 mmol, 2.2 equiv) dropwise to the cooled catalyst solution.

  • After stirring for 15 minutes, add a solution of cinnamaldehyde (132 mg, 1.0 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH4Cl solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the chiral β-alkylated aldehyde. The corresponding alcohol can be obtained by subsequent reduction with a suitable reducing agent like sodium borohydride.

Data Summary: Copper-Catalyzed Asymmetric Conjugate Additions
EntryAldehydeAlkylating ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)ee (%)
1CinnamaldehydeEt₂ZnCuTC (2)(S)-BINAP (2.1)Toluene-209585
2CinnamaldehydeMe₂ZnCuTC (5)(R)-BINAP (5.25)Toluene09278
3(E)-Hex-2-enalEt₂ZnCu(OTf)₂ (1)(S,R,R)-Phosphoramidite (1.2)Toluene-158892
4Cinnamaldehydei-PrMgClCuTC (5)Chiral NHC (6)THF-787590

Rhodium-Catalyzed Asymmetric Addition of Organoboronic Acids

Rhodium-catalyzed asymmetric addition of organoboronic acids to α,β-unsaturated aldehydes is a highly effective method for the synthesis of chiral allylic or benzylic alcohols. Chiral diene ligands are often employed to achieve high enantioselectivity. These reactions can proceed via either 1,2- or 1,4-addition pathways depending on the reaction conditions and the substrate.

Application Note: Rhodium-Catalyzed 1,2-Addition of Arylboronic Acids

The rhodium-catalyzed 1,2-addition of arylboronic acids to enals provides direct access to valuable chiral allylic alcohols. The reaction is typically carried out in the presence of a rhodium precursor and a chiral diene ligand. The choice of solvent and base can significantly influence the reaction's efficiency and selectivity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Addition of Phenylboronic Acid to Cinnamaldehyde

This protocol is a general representation based on established methodologies.

Materials:

  • [Rh(acac)(CO)₂]

  • (S,S)-Chiral Diene Ligand

  • Phenylboronic acid

  • Cinnamaldehyde

  • 1,4-Dioxane

  • Water

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve [Rh(acac)(CO)₂] (5.2 mg, 0.02 mmol, 2 mol%) and the (S,S)-chiral diene ligand (0.022 mmol, 2.2 mol%) in 1,4-dioxane (1.0 mL).

  • Stir the mixture at room temperature for 20 minutes.

  • Add cinnamaldehyde (132 mg, 1.0 mmol, 1.0 equiv), followed by phenylboronic acid (183 mg, 1.5 mmol, 1.5 equiv).

  • Add a solution of K₂CO₃ (138 mg, 1.0 mmol, 1.0 equiv) in water (0.5 mL).

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature and add water (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral allylic alcohol.

Data Summary: Rhodium-Catalyzed Asymmetric Additions
EntryAldehydeBoronic AcidCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)ee (%)
1CinnamaldehydePhenylboronic acid[Rh(acac)(CO)₂] (2)Chiral Diene (2.2)Dioxane/H₂O809295
2(E)-Hex-2-enal4-Methoxyphenylboronic acid[RhCl(cod)]₂ (1.5)(R)-BINAP (3.3)Toluene/H₂O1008591
3AcroleinNaphthylboronic acid[Rh(acac)(C₂H₄)₂] (3)Chiral Phosphoramidite (3.5)THF607888
4CrotonaldehydePhenylboronic acid[Rh(acac)(CO)₂] (2)Chiral Diene (2.2)Dioxane/H₂O808993

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. Chiral secondary amines, such as diarylprolinol silyl ethers (Hayashi-Jørgensen catalysts), are highly effective in catalyzing the Michael addition of nucleophiles to α,β-unsaturated aldehydes via enamine or iminium ion activation.

Application Note: Organocatalytic Michael Addition of Aldehydes to Enals

The organocatalytic Michael addition of an aldehyde to an α,β-unsaturated aldehyde is a classic example of enamine catalysis. A chiral secondary amine catalyst reacts with the donor aldehyde to form a nucleophilic enamine, which then adds to the acceptor enal. This methodology allows for the enantioselective synthesis of δ-ketoaldehydes, which are versatile precursors to chiral 1,5-diols and other valuable molecules.

Experimental Protocol: Asymmetric Michael Addition of Propanal to Cinnamaldehyde using a Hayashi-Jørgensen Catalyst

This protocol is based on the principles of Hayashi-Jørgensen organocatalysis.

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst)

  • Cinnamaldehyde

  • Propanal

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a vial, add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (32.5 mg, 0.1 mmol, 10 mol%).

  • Add chloroform (1.0 mL) and stir to dissolve the catalyst.

  • Add cinnamaldehyde (132 mg, 1.0 mmol, 1.0 equiv).

  • Add propanal (174 mg, 3.0 mmol, 3.0 equiv) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, quench with a saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired δ-ketoaldehyde. Subsequent reduction will yield the corresponding diol.

Data Summary: Organocatalytic Asymmetric Michael Additions
EntryAldehyde (Acceptor)Aldehyde (Donor)Catalyst (mol%)SolventTemp (°C)Yield (%)ee (%)dr
1CinnamaldehydePropanalHayashi-Jørgensen (10)CHCl₃RT949895:5
2CrotonaldehydeButanalMacMillan Catalyst (20)TolueneRT859290:10
3(E)-Hex-2-enalPropanalHayashi-Jørgensen (10)Dioxane4919793:7
4CinnamaldehydeIsovaleraldehydeHayashi-Jørgensen (15)CH₂Cl₂RT889592:8

Visualizations

Experimental Workflow for Copper-Catalyzed Asymmetric Conjugate Addition

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cat_prep Mix CuTC and Chiral Ligand in Toluene stir_cat Stir at RT for 30 min cat_prep->stir_cat cool Cool to -20 °C stir_cat->cool add_zn Add Dialkylzinc Reagent cool->add_zn add_enal Add Enal Solution add_zn->add_enal react Stir at -20 °C add_enal->react quench Quench with aq. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Chiral Alcohol

Caption: Workflow for Cu-catalyzed addition.

Catalytic Cycle for Organocatalytic Michael Addition (Enamine Catalysis)

G catalyst Chiral Secondary Amine (R₂NH) enamine Enamine Intermediate catalyst->enamine + Donor Aldehyde - H₂O donor Donor Aldehyde (R'CHO) acceptor Acceptor Enal (R''CH=CHCHO) product {δ-Ketoaldehyde} iminium Iminium Intermediate enamine->iminium + Acceptor Enal hydrolysis Hydrolysis iminium->hydrolysis hydrolysis->catalyst Regenerated Catalyst hydrolysis->product

Caption: Organocatalytic Michael addition cycle.

Logical Relationship of Catalytic Systems

G cluster_metal Transition Metal Catalysis main Asymmetric Alkyl Addition to α,β-Unsaturated Aldehydes cu_cat Copper-Catalyzed main->cu_cat rh_cat Rhodium-Catalyzed main->rh_cat organo_cat Organocatalysis main->organo_cat cu_reagents cu_reagents cu_cat->cu_reagents Organozincs Grignard Reagents rh_reagents rh_reagents rh_cat->rh_reagents Organoboronic Acids organo_mech organo_mech organo_cat->organo_mech Enamine/Iminium Catalysis

Caption: Overview of catalytic approaches.

Application Notes and Protocols: Hydrogen-Borrowing Catalysis for α-Cyclopropanation of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen-borrowing (HB) catalysis is a powerful and sustainable synthetic methodology for forming carbon-carbon bonds.[1][2] This atom-economical approach utilizes alcohols as alkylating agents, with water as the sole byproduct, thereby avoiding the use of stoichiometric organometallic reagents or hazardous alkyl halides.[1][2] The process involves the temporary "borrowing" of hydrogen from an alcohol to generate a reactive carbonyl intermediate, which then participates in a subsequent reaction before the hydrogen is returned in a final reduction step.[3][4][5]

Recently, this strategy has been ingeniously applied to the α-cyclopropanation of ketones.[6][7][8] This innovative method proceeds through an HB-mediated alkylation of a ketone, followed by an intramolecular cyclization to furnish the desired α-cyclopropyl ketone.[6][7] The cyclopropane motif is of significant interest in drug discovery, as its incorporation into molecules can enhance metabolic stability, potency, and other pharmacokinetic properties.[7][8]

This document provides detailed application notes and protocols for the α-cyclopropanation of ketones via hydrogen-borrowing catalysis, summarizing two complementary strategies and presenting relevant experimental data and methodologies.

Reaction Mechanism and Strategic Approaches

The core of this transformation is a tandem reaction sequence initiated by the catalyst. The generally accepted mechanism involves three key phases: oxidation, condensation, and reduction/cyclization.

A transition metal catalyst, typically based on iridium or ruthenium, first dehydrogenates the substrate alcohol to generate an aldehyde in situ, along with a metal-hydride species.[1] This aldehyde then undergoes an aldol condensation with the enolate of a ketone. The resulting α,β-unsaturated ketone intermediate is then reduced by the metal-hydride. In this specific application for cyclopropanation, the key is the presence of a leaving group on either the ketone or the alcohol, which allows for a final intramolecular nucleophilic substitution by the enolate to form the cyclopropane ring.[6][7][9]

Two primary strategies have been developed for this transformation, differing in where the leaving group is initially placed: on the ketone or on the alcohol.[6][7]

logical_relationship cluster_approaches Two Complementary Strategies cluster_reaction Core Reaction Sequence Ketone_Prefunc Ketone Prefunctionalization (Leaving group on ketone) HB_Alkylation Hydrogen-Borrowing Alkylation Ketone_Prefunc->HB_Alkylation Reacts with simple alcohol Alcohol_Prefunc Alcohol Prefunctionalization (Leaving group on alcohol) Alcohol_Prefunc->HB_Alkylation Reacts with simple ketone Intra_Cyclization Intramolecular Displacement HB_Alkylation->Intra_Cyclization Final_Product α-Cyclopropyl Ketone Intra_Cyclization->Final_Product

Caption: Two complementary strategies for α-cyclopropanation.

Catalytic Cycle

The catalytic cycle for the α-cyclopropanation of a ketone with an alcohol bearing a leaving group is illustrated below. The process begins with the oxidation of the alcohol to an aldehyde. This is followed by an aldol condensation with the ketone, subsequent reduction of the enone intermediate, and finally, intramolecular cyclization to yield the product and regenerate the catalyst.

signaling_pathway Catalyst [M]-Cat MH2 [M]-H₂ Catalyst->MH2 + R'CH(OH)CH₂-LG Alcohol R'CH(OH)CH₂-LG Aldehyde R'C(=O)CH₂-LG Alcohol->Aldehyde Oxidation Enone α,β-Unsaturated Ketone Intermediate Aldehyde->Enone + Enolate (Aldol Condensation) MH2->Catalyst - H₂ Ketone Ketone Enolate Enolate Ketone->Enolate + Base Alkylated_Int α-Alkylated Ketone Intermediate Enone->Alkylated_Int + [M]-H₂ (Reduction) Product α-Cyclopropyl Ketone Alkylated_Int->Product + Base (Intramolecular Displacement)

Caption: Proposed catalytic cycle for α-cyclopropanation.

Data Presentation

The following tables summarize the scope of the α-cyclopropanation reaction using both the ketone and alcohol prefunctionalization approaches with selected examples. Yields are for isolated products.

Table 1: Ketone Prefunctionalization Approach

In this approach, a ketone bearing a leaving group is reacted with various alcohols. The reaction is typically catalyzed by an iridium complex.[6]

EntryKetone SubstrateAlcoholYield (%)
12-chloro-1-(pentamethylphenyl)ethan-1-oneBenzyl alcohol83
22-chloro-1-(pentamethylphenyl)ethan-1-one4-Methoxybenzyl alcohol62
32-chloro-1-(pentamethylphenyl)ethan-1-one1-Phenylethan-1-ol75
42-chloro-1-(pentamethylphenyl)ethan-1-onePropan-1-ol82
52-chloro-1-(pentamethylphenyl)ethan-1-oneButan-1-ol79
62-chloro-1-(pentamethylphenyl)ethan-1-one3-Phenylpropan-1-ol81

Reaction conditions: Ketone (0.30 mmol), alcohol (1.2 equiv), [Ir(cod)Cl]₂ (2 mol %), dppBz (4 mol %), Cs₂CO₃ (1.2 equiv), toluene, 110 °C, 24 h; then KOH (2 equiv) and tBuOH were added and the reaction was heated for a further 24 h.[6]

Table 2: Alcohol Prefunctionalization Approach

In this complementary strategy, a standard ketone is reacted with an alcohol substrate that contains a leaving group. Both iridium and ruthenium catalysts have proven effective.[6]

EntryKetoneAlcohol SubstrateCatalyst SystemYield (%)
11-(pentamethylphenyl)ethan-1-one2-Chloroethanol[Ir(cod)Cl]₂ / dppBz75
21-(pentamethylphenyl)ethan-1-one2-ChloroethanolRu-MACHO70
31-(pentamethylphenyl)ethan-1-one3-Chloropropan-1-ol[Ir(cod)Cl]₂ / dppBz68
41-(pentamethylphenyl)ethan-1-one3-Chloropropan-1-olRu-MACHO65
51-(p-tolyl)ethan-1-one2-ChloroethanolRu-MACHO53

Reaction conditions typically involve the ketone, alcohol, catalyst, and a base in a suitable solvent heated for 24-48 hours.[6]

Experimental Protocols

The following are generalized experimental protocols for the α-cyclopropanation of ketones via hydrogen-borrowing catalysis.

General Workflow

experimental_workflow Start Start Setup Combine Ketone, Alcohol, Catalyst, Ligand, and Base in an oven-dried flask Start->Setup Solvent Add Anhydrous Solvent under inert atmosphere Setup->Solvent Reaction Heat reaction mixture (e.g., 110 °C for 24-48h) Solvent->Reaction Workup Cool, Quench, and perform aqueous workup Reaction->Workup Purify Purify by Flash Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS, IR) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for the reaction.

Protocol 1: Ketone Prefunctionalization using Iridium Catalyst

This protocol is a representative example for the reaction of a prefunctionalized ketone with an alcohol.

Materials:

  • 2-chloro-1-(pentamethylphenyl)ethan-1-one (1.0 equiv)

  • Alcohol (1.2 equiv)

  • [Ir(cod)Cl]₂ (2.0 mol %)

  • 1,2-Bis(diphenylphosphino)benzene (dppBz) (4.0 mol %)

  • Cesium carbonate (Cs₂CO₃) (1.2 equiv)

  • Potassium hydroxide (KOH) (2.0 equiv)

  • Anhydrous toluene

  • Anhydrous tert-butanol (tBuOH)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloro-1-(pentamethylphenyl)ethan-1-one (0.30 mmol, 1.0 equiv), [Ir(cod)Cl]₂ (0.006 mmol, 2.0 mol %), dppBz (0.012 mmol, 4.0 mol %), and Cs₂CO₃ (0.36 mmol, 1.2 equiv).

  • Seal the vial and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (1.5 mL) followed by the alcohol (0.36 mmol, 1.2 equiv) via syringe.

  • Place the vial in a preheated oil bath at 110 °C and stir for 24 hours.

  • After 24 hours, remove the vial from the oil bath and allow it to cool to room temperature.

  • Add KOH (0.60 mmol, 2.0 equiv) and anhydrous tBuOH (1.5 mL).

  • Reseal the vial and return it to the 110 °C oil bath, stirring for an additional 24 hours.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired α-cyclopropyl ketone.

Protocol 2: Alcohol Prefunctionalization using Ruthenium Catalyst

This protocol is a representative example for the reaction of a ketone with a prefunctionalized alcohol.

Materials:

  • Ketone (e.g., 1-(pentamethylphenyl)ethan-1-one) (1.0 equiv)

  • Prefunctionalized alcohol (e.g., 2-chloroethanol) (1.5 equiv)

  • Ru-MACHO catalyst (2.0 mol %)

  • Potassium tert-butoxide (KOtBu) (2.5 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the ketone (0.30 mmol, 1.0 equiv), Ru-MACHO catalyst (0.006 mmol, 2.0 mol %), and KOtBu (0.75 mmol, 2.5 equiv).

  • Seal the vial and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (1.5 mL) followed by the prefunctionalized alcohol (0.45 mmol, 1.5 equiv) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 48 hours.

  • After cooling to room temperature, quench the reaction by carefully adding water.

  • Extract the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the target α-cyclopropyl ketone.

Synthetic Utility and Conclusion

The hydrogen-borrowing approach to α-cyclopropyl ketones is a significant advancement, offering a sustainable and efficient alternative to classical methods.[1] A key advantage is the ability to use sterically hindered ketones, such as those with a pentamethylphenyl (Ph) group, which can serve as a protecting group.[6] This Ph group can be subsequently cleaved to furnish synthetically versatile α-cyclopropyl carboxylic acids, which are valuable building blocks in medicinal chemistry and materials science.[6][7][8]

References

Application Notes and Protocols for the Synthesis of Cyclopropyl Diols via the Kulinkovich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kulinkovich reaction is a powerful organometallic transformation that enables the synthesis of cyclopropanol derivatives from carboxylic esters or lactones using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[1][2][3] This reaction is particularly valuable for the synthesis of cyclopropyl diols when lactones are employed as starting materials, providing a direct and efficient route to these important structural motifs.[4][5] Cyclopropyl diols are versatile building blocks in organic synthesis and are found in various biologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis of cyclopropyl diols using the Kulinkovich reaction, with a focus on the reaction of lactones.

Reaction Mechanism and Principles

The generally accepted mechanism of the Kulinkovich reaction involves the in situ formation of a titanacyclopropane intermediate from the reaction of a titanium(IV) alkoxide with a Grignard reagent that possesses β-hydrogens (e.g., ethylmagnesium bromide).[1][2] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the carbonyl group of the ester or lactone.[1]

In the case of lactones, the reaction proceeds through the opening of the lactone ring to form a titanium-containing intermediate, which then undergoes intramolecular cyclization to yield the cyclopropyl diol after workup.[5]

A key feature of the Kulinkovich reaction is its diastereoselectivity, often favoring the formation of the cis-isomer when substituted Grignard reagents are used.[1]

Applications in Synthesis

The Kulinkovich reaction on lactones provides a straightforward method to synthesize functionalized cyclopropyl diols, which are valuable intermediates in the synthesis of a variety of complex molecules, including:

  • Nucleoside Analogues: The resulting diols can be further functionalized to create novel nucleoside analogues with potential antiviral or anticancer properties.[4]

  • Natural Product Synthesis: The cyclopropane motif is present in numerous natural products, and the Kulinkovich reaction offers a strategic approach to introduce this functionality.

  • Drug Discovery: The unique conformational constraints and electronic properties of the cyclopropane ring make it a desirable feature in medicinal chemistry for the development of new therapeutic agents.

Data Presentation

The following tables summarize the quantitative data for the Kulinkovich reaction on various lactones to produce cyclopropyl diols.

Table 1: Kulinkovich Reaction of γ-Lactones

EntrySubstrateGrignard ReagentProductYield (%)Diastereomeric Ratio (d.r.)
1γ-ButyrolactoneEtMgBr1-(2-Hydroxyethyl)cyclopropanol85N/A
2γ-ValerolactoneEtMgBr1-(2-Hydroxypropyl)cyclopropanol821:1
3PantolactoneEtMgBr1-(2-Hydroxy-2-methyl-1,1-dimethylethyl)cyclopropanol78>95:5

Table 2: Kulinkovich Reaction of δ-Lactones and Other Substrates

EntrySubstrateGrignard ReagentProductYield (%)Diastereomeric Ratio (d.r.)
1δ-ValerolactoneEtMgBr1-(3-Hydroxypropyl)cyclopropanol80N/A
2ε-CaprolactoneEtMgBr1-(4-Hydroxybutyl)cyclopropanol75N/A
3THP-protected hydroxy esterEtMgBrTHP-protected cyclopropyl diol88N/A

Experimental Protocols

The following are detailed methodologies for performing the Kulinkovich reaction for the synthesis of cyclopropyl diols.

Protocol 1: General Procedure for the Kulinkovich Reaction on Lactones

This protocol is adapted from the work of Esposito and Taddei.[4][5]

Materials:

  • Lactone (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.2 equiv)

  • Ethylmagnesium bromide (EtMgBr) (3.0 M in diethyl ether, 2.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the lactone (1.0 equiv) in a 1:1 mixture of anhydrous THF and Et₂O (0.2 M), add titanium(IV) isopropoxide (1.2 equiv) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethylmagnesium bromide (2.5 equiv) dropwise to the reaction mixture. Vigorous gas evolution (ethane) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: typically a mixture of hexane and ethyl acetate) to afford the desired cyclopropyl diol.

Protocol 2: Alternative Procedure using Chlorotitanium Triisopropoxide

This procedure offers an alternative titanium source.

Materials:

  • Lactone (1.0 equiv)

  • Chlorotitanium triisopropoxide (ClTi(Oi-Pr)₃) (1.0 M in THF, 2.4 equiv)

  • Ethylmagnesium bromide (EtMgBr) (1.0 M in THF, 4.8 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Triethylamine (Et₃N)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the lactone (1.0 equiv) in anhydrous THF (0.3 M), add a solution of chlorotitanium triisopropoxide (2.4 equiv) at room temperature under an inert atmosphere.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of ethylmagnesium bromide (4.8 equiv) dropwise over 10-15 minutes.

  • After gas evolution ceases, allow the mixture to warm to room temperature and stir for 12-36 hours.

  • Dilute the reaction mixture with EtOAc and quench with a saturated aqueous NH₄Cl solution.

  • Add triethylamine and stir for 30 minutes.

  • Extract the mixture with EtOAc.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purify the residue by flash column chromatography to afford the cyclopropyl diol.

Mandatory Visualizations

Reaction Signaling Pathway

Kulinkovich_Mechanism Ti_alkoxide Ti(OR)₄ Dialkyl_Ti R'₂Ti(OR)₂ Ti_alkoxide->Dialkyl_Ti Transmetalation Grignard 2 R'MgX Grignard->Dialkyl_Ti Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane β-Hydride Elimination Intermediate1 Oxatitanacyclopentane Intermediate Titanacyclopropane->Intermediate1 Reaction with Carbonyl Lactone Lactone Lactone->Intermediate1 Intermediate2 Titanium Alkoxide of Diol Intermediate1->Intermediate2 Ring Opening & Rearrangement Product Cyclopropyl Diol Intermediate2->Product Workup Aqueous Workup

Caption: Proposed mechanism of the Kulinkovich reaction on lactones.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: Lactone, Ti(O-i-Pr)₄ in THF/Et₂O under Argon Start->Setup Cooling Cool to 0 °C Setup->Cooling Grignard_Addition Slow Addition of EtMgBr Solution Cooling->Grignard_Addition Reaction Stir at Room Temperature (2-4 hours) Grignard_Addition->Reaction Quench Quench with sat. aq. NH₄Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry Organic Phase (Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Flash Column Chromatography Concentration->Purification Product Isolated Cyclopropyl Diol Purification->Product

Caption: General experimental workflow for cyclopropyl diol synthesis.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 1-Cyclopropylpropan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Cyclopropylpropan-2-ol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method for the synthesis of this compound is the Grignard reaction. This involves the reaction of cyclopropylmagnesium bromide with propionaldehyde in an ethereal solvent, followed by an acidic workup to yield the desired secondary alcohol.

Q2: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and solutions?

A2: Failure to initiate a Grignard reaction is a common issue. The primary causes are often the presence of a passivating magnesium oxide layer on the magnesium turnings and trace amounts of water in the glassware or solvent. To address this, ensure all glassware is rigorously flame-dried under an inert atmosphere and use anhydrous solvents. The magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help initiate the reaction, but care must be taken to avoid a runaway reaction.

Q3: I am observing a low yield of this compound. What are the potential reasons and how can I improve it?

A3: Low yields can result from several factors. A significant side reaction is the Wurtz coupling of the Grignard reagent with unreacted cyclopropyl bromide. To minimize this, ensure a slow, dropwise addition of the cyclopropyl bromide during the formation of the Grignard reagent. Additionally, incomplete reaction or quenching of the Grignard reagent by moisture or acidic impurities in the starting materials can lower the yield. Using fresh, high-quality reagents and maintaining strictly anhydrous conditions are crucial.

Q4: What are the typical side products in the synthesis of this compound, and how can they be removed?

A4: Common side products include dicyclopropyl (from Wurtz coupling), unreacted starting materials, and potentially small amounts of byproducts from the reaction of the Grignard reagent with the solvent. Purification is typically achieved through distillation or column chromatography. Fractional distillation can be effective if the boiling points of the product and impurities are sufficiently different. For higher purity, column chromatography on silica gel is recommended.

Q5: What is the optimal solvent for the synthesis of this compound via a Grignard reaction?

A5: Ethereal solvents are essential for stabilizing the Grignard reagent. Tetrahydrofuran (THF) is a common choice due to its excellent solvating power and higher boiling point, which can be beneficial for the reaction. Diethyl ether is another standard solvent and can be easier to remove during workup. For a greener alternative, 2-methyltetrahydrofuran (2-MeTHF) has shown comparable or even superior performance in many Grignard reactions and can simplify the workup due to its lower miscibility with water.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive magnesium surface (MgO layer).Activate magnesium by adding a crystal of iodine or a few drops of 1,2-dibromoethane. Ensure magnesium turnings are fresh and shiny.
Wet glassware or solvents.Flame-dry all glassware under vacuum or in an inert atmosphere. Use anhydrous solvents.
Impure reagents (cyclopropyl bromide or propionaldehyde).Purify starting materials by distillation before use.
Significant Biphenyl Formation (in related aryl Grignard reactions) High local concentration of the halide.Add the halide dropwise to the magnesium suspension to maintain a low concentration.
High reaction temperature.Maintain a gentle reflux during Grignard formation and avoid excessive heating.
Formation of a Cloudy, Black Reaction Mixture Decomposition of the Grignard reagent.This can occur with prolonged heating. Monitor the reaction and stop heating once the magnesium is consumed.
Product Contaminated with Starting Materials Incomplete reaction.Ensure sufficient reaction time after the addition of the aldehyde. Gentle warming may be necessary.
Inefficient workup.Ensure complete quenching of the reaction with saturated ammonium chloride solution and thorough extraction of the product.
Formation of Dicyclopropyl (Wurtz Coupling Product) Reaction of Grignard reagent with unreacted cyclopropyl bromide.Slow, controlled addition of cyclopropyl bromide during Grignard formation.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from cyclopropylmagnesium bromide and propionaldehyde.

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • Propionaldehyde

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine (crystal)

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (nitrogen or argon).

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the cyclopropyl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

    • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propionaldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of propionaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the propionaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Solvent on Grignard Reagent Formation

SolventBoiling Point (°C)Key AdvantagesKey DisadvantagesTypical Yield
Diethyl Ether (Et₂O)34.6Reliable, well-established, easy to remove.Highly flammable, prone to peroxide formation.Good to Excellent
Tetrahydrofuran (THF)66Higher boiling point allows for higher reaction temperatures, good solvating power.Forms explosive peroxides, miscible with water complicating work-up.Good to Excellent
2-Methyltetrahydrofuran (2-MeTHF)~80"Green" solvent from renewable resources, low peroxide formation, less miscible with water.[2]Higher boiling point can make removal more difficult.Good to Excellent[2]

Table 2: General Effect of Temperature on Grignard Reaction with Aldehydes

TemperatureEffect on Reaction RateEffect on Side ReactionsGeneral Recommendation
Low (0-10 °C) Slower reaction rate.Minimizes side reactions such as enolization and Wurtz coupling.Recommended for the addition of the aldehyde to the Grignard reagent to control the exothermic reaction.
Room Temperature Moderate reaction rate.Increased potential for side reactions.Often suitable for the completion of the reaction after the initial addition.
Elevated (Reflux) Faster reaction rate.Significantly increases the rate of side reactions, potentially lowering the yield of the desired alcohol.Generally not recommended for the addition step, but may be used for the formation of the Grignard reagent itself.

Visualizations

Reaction_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Aldehyde cluster_workup Work-up and Purification Mg Mg Turnings Grignard Cyclopropylmagnesium Bromide Mg->Grignard CyclopropylBromide Cyclopropyl Bromide CyclopropylBromide->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Propionaldehyde Propionaldehyde Propionaldehyde->Alkoxide Workup Aqueous Workup (NH4Cl) Alkoxide->Workup Product This compound Workup->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway Grignard Cyclopropyl-MgBr TransitionState Nucleophilic Attack Grignard->TransitionState Propionaldehyde Propionaldehyde (CH3CH2CHO) Propionaldehyde->TransitionState Alkoxide Alkoxide Intermediate TransitionState->Alkoxide Protonation Protonation (H+) Alkoxide->Protonation Alcohol This compound Protonation->Alcohol

Caption: Reaction mechanism for the synthesis of this compound.

References

Troubleshooting low yield in cyclopropyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of cyclopropyl alcohols, with a focus on addressing common causes of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during the synthesis of cyclopropyl alcohols, particularly when using methods like the Simmons-Smith reaction or its variations.

Q1: My Simmons-Smith cyclopropanation of an allylic alcohol is giving a very low yield. What are the most common causes?

A1: Low yields in Simmons-Smith reactions involving allylic alcohols often stem from several key areas:

  • Reagent Quality: The organozinc carbenoid is highly sensitive to moisture and air. Ensure that your diiodomethane (CH₂I₂) is pure (consider passing it through alumina), your solvent is anhydrous, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] The zinc-copper couple must be freshly prepared and activated for optimal reactivity.[3]

  • Reaction Temperature: While the reaction is often run at room temperature or with gentle heating, some substrates are sensitive. Side reactions can be minimized by running the reaction at lower temperatures (e.g., 0 °C).[4]

  • Solvent Choice: The choice of solvent is critical. Ethereal solvents are common, but their basicity can affect the reaction rate. Dichloromethane or 1,2-dichloroethane are often effective as they are non-basic and can stabilize the reagents.[5]

  • Hydroxyl Group-Directing Effect: The hydroxyl group of an allylic alcohol coordinates with the zinc reagent, directing the cyclopropanation to the same face of the double bond.[3][6][7][8] If this interaction is sterically hindered or if other coordinating groups are present, the reaction rate and selectivity can drop significantly.

Q2: I'm observing the formation of unexpected byproducts, such as ethers or methylated compounds. Why is this happening?

A2: The formation of byproducts is a common issue pointing to specific side reactions:

  • Ether Formation: The zinc reagent can slowly attack ether solvents. This process can abstract a proton, leading to byproducts.[9]

  • Methylation/Ethylation: When using diethylzinc (Et₂Zn) in the Furukawa modification, an ethyl group can be transferred to the substrate instead of the desired methylene group.[4] Similarly, the zinc carbenoid can methylate heteroatoms like the alcohol's oxygen, especially with excess reagent and long reaction times.[10]

  • Ring Strain and Decomposition: Cyclopropanes, especially cyclopropanols, possess significant ring strain (angle and torsional strain), making them more reactive and less stable than larger rings.[11][12][13] This inherent instability can lead to decomposition during prolonged reaction times or harsh work-up conditions (e.g., strongly acidic environments).[14][15]

Q3: My catalytic asymmetric cyclopropanation is showing low conversion or poor enantioselectivity. What should I check?

A3: Catalytic variants are powerful but sensitive. Common failure points include:

  • Catalyst Deactivation: The catalyst (e.g., a Titanium-TADDOLate complex) can be deactivated by impurities in the reagents or solvent.[4][16] Ensure all components are of the highest purity.

  • Ligand Issues: The chiral ligand is the source of enantioselectivity. Ensure it is pure and that the correct catalyst-to-ligand ratio is used as specified in the protocol.

  • Substrate Suitability: Not all substrates are ideal for every catalytic system. For example, some titanium-TADDOLate systems show excellent yields for aryl-substituted allylic alcohols but only modest yields for alkyl-substituted ones.[16]

Q4: The reaction seems to stall before all the starting material is consumed. What steps can I take?

A4: A stalled reaction suggests a loss of reactive species.

  • Reagent Degradation: The organozinc carbenoid is not indefinitely stable in solution. If the reaction is too slow, the reagent may decompose before it can react completely.

  • Insufficient Reagent: Ensure you are using a sufficient excess of the cyclopropanating agent. It is common to use 1.5 to 2.0 equivalents or more of the zinc carbenoid precursor.

  • Inhibitors: Trace impurities in the starting material or solvent could be inhibiting the reaction. Consider re-purifying your starting alkene.[1]

Data Presentation: Comparison of Cyclopropanation Reagents

The choice of reagent can significantly impact the yield and applicability of the synthesis. The table below summarizes common reagents used for the cyclopropanation of allylic alcohols.

Reagent SystemCommon NameTypical SubstratesAdvantagesPotential Issues & Low Yield Causes
CH₂I₂ + Zn(Cu) Simmons-Smith ReactionAlkenes, especially allylic alcoholsWell-established, hydroxyl-directing effect provides good diastereoselectivity.[6][17]Requires activated zinc-copper couple; can be sluggish; heterogeneous reaction.
CH₂I₂ + Et₂Zn Furukawa ModificationUnfunctionalized and functionalized alkenesHomogeneous reaction, often higher yielding and cleaner than the classic Simmons-Smith.[17][18]Ethylation of substrate as a side reaction; Et₂Zn is pyrophoric.[4][10]
XZnCH₂I Shi ModificationGeneral alkenesMore reactive carbenoids due to electron-withdrawing 'X' group; less reliant on directing groups.[8][18]Preparation of the reagent is more complex; stability can be an issue.
Ti(Oi-Pr)₄ / EtMgBr Kulinkovich ReactionEstersForms 1-substituted cyclopropanols directly from esters.[19]Not a direct cyclopropanation of an alkene; requires specific ester starting materials.

Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol describes a typical procedure for the cyclopropanation of an allylic alcohol, leveraging the hydroxyl group to direct the stereochemistry.

Materials:

  • Allylic alcohol (1.0 equiv)

  • Zinc-Copper couple (Zn(Cu)) (2.0 - 3.0 equiv)

  • Diiodomethane (CH₂I₂) (1.5 - 2.0 equiv)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or N₂)

Procedure:

  • Flame-dry the glassware and allow it to cool under an inert atmosphere.[1]

  • To the round-bottom flask, add the zinc-copper couple and the anhydrous solvent.

  • Add the allylic alcohol to the stirred suspension.

  • Slowly add a solution of diiodomethane in the same anhydrous solvent to the reaction mixture. The addition is often exothermic, and the rate should be controlled to maintain a gentle reflux or a specific temperature (e.g., room temperature).

  • Stir the reaction mixture vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions can take from a few hours to overnight.

  • Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with the solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. Be cautious during evaporation as some cyclopropyl alcohols can be volatile.[17]

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low yields in a cyclopropanation reaction.

Troubleshooting_Workflow Start Low Yield of Cyclopropyl Alcohol CheckReagents Step 1: Evaluate Reagents & Starting Materials Start->CheckReagents CheckConditions Step 2: Review Reaction Conditions Start->CheckConditions CheckWorkup Step 3: Analyze Work-up & Purification Start->CheckWorkup ImpureSM Impure Starting Alkene? CheckReagents->ImpureSM ImpureSolvent Solvent Not Anhydrous? CheckReagents->ImpureSolvent InactiveZinc Zinc Reagent Inactive/Degraded? CheckReagents->InactiveZinc WrongTemp Incorrect Temperature? CheckConditions->WrongTemp WrongTime Reaction Time Too Short/Long? CheckConditions->WrongTime AirLeak Inert Atmosphere Compromised? CheckConditions->AirLeak Decomposition Product Decomposition During Work-up? CheckWorkup->Decomposition LossOnColumn Product Loss During Chromatography? CheckWorkup->LossOnColumn Volatility Product Volatile? CheckWorkup->Volatility Sol_PurifySM Solution: Re-purify Starting Material ImpureSM->Sol_PurifySM Sol_DrySolvent Solution: Use Freshly Distilled/Dry Solvent ImpureSolvent->Sol_DrySolvent Sol_FreshZinc Solution: Use Freshly Activated Zinc Reagent InactiveZinc->Sol_FreshZinc Sol_OptimizeTemp Solution: Optimize Temperature (Try Lower Temp) WrongTemp->Sol_OptimizeTemp Sol_Monitor Solution: Monitor by TLC/GC to Find Optimal Time WrongTime->Sol_Monitor Sol_CheckSetup Solution: Check for Leaks, Ensure Positive Pressure AirLeak->Sol_CheckSetup Sol_MildWorkup Solution: Use Mild Quench (e.g., Pyridine, NaHCO₃) Decomposition->Sol_MildWorkup Sol_Column Solution: Deactivate Silica Gel (e.g., with Et₃N) LossOnColumn->Sol_Column Sol_CarefulRotovap Solution: Careful Evaporation, Avoid High Vacuum Volatility->Sol_CarefulRotovap Directed_Simmons_Smith cluster_reactants Reactants cluster_intermediate Intermediate cluster_ts Transition State cluster_products Products p1 p2 p3 Reactants Allylic Alcohol + Zinc Carbenoid (ICH₂ZnI) Intermediate Coordinated Zinc Complex (OH group directs reagent) Reactants->Intermediate Coordination TS Methylene Transfer Intermediate->TS Concerted Attack on Alkene Products Cyclopropyl Alcohol + ZnI₂ TS->Products Ring Formation

References

Technical Support Center: Purification of Crude 1-Cyclopropylpropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1-Cyclopropylpropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via a Grignard reaction?

A1: When synthesizing this compound via the Grignard reaction of cyclopropylmagnesium bromide with propionaldehyde, several impurities can be present in the crude product. These typically include:

  • Unreacted Starting Materials: Residual cyclopropylmagnesium bromide and propionaldehyde.

  • Side-Reaction Products: Byproducts from the Grignard reaction, such as Wurtz coupling products (e.g., bicyclopropyl).

  • Solvent and Reagents: Residual solvents like diethyl ether or tetrahydrofuran (THF), and quenching agents.

  • Oxidation Product: 1-Cyclopropylpropan-2-one, formed by the oxidation of the target alcohol.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective methods for purifying crude this compound are fractional distillation and column chromatography. The choice between these methods depends on the nature and boiling points of the impurities, as well as the desired final purity and scale of the purification.

Q3: What are the key physical properties of this compound to consider during purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below.[1][2][3]

PropertyValue
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
Boiling Point Not explicitly available, but estimated to be higher than related compounds like cyclopropyl carbinol (123-124 °C).
Solubility Expected to be miscible with many organic solvents and slightly soluble in water.
Appearance Likely a colorless liquid.

Q4: Can recrystallization be used to purify this compound?

A4: As this compound is a liquid at room temperature, direct recrystallization is not a suitable primary purification method. However, it is possible to derivatize the alcohol to a solid derivative (e.g., a urethane or a benzoate), which can then be purified by recrystallization. The pure derivative can subsequently be hydrolyzed back to the alcohol, although this adds extra steps to the overall process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation

Problem: Poor separation of the product from an impurity with a close boiling point.

  • Possible Cause: Insufficient column efficiency.

  • Solution:

    • Increase Column Length: Use a longer fractionating column to increase the number of theoretical plates.

    • Use a More Efficient Packing Material: Switch to a more efficient column packing, such as Vigreux indentations or structured packing.

    • Optimize Reflux Ratio: Increase the reflux ratio by adjusting the heating rate to allow for more vaporization-condensation cycles, which enhances separation.[1]

    • Vacuum Distillation: If the boiling points are very close, consider performing the distillation under reduced pressure. This will lower the boiling points and may increase the boiling point difference between the components.

Problem: Bumping or uneven boiling during distillation.

  • Possible Cause: Lack of boiling chips or inadequate stirring.

  • Solution:

    • Add Boiling Chips: Always add fresh boiling chips to the distillation flask before heating.

    • Use a Magnetic Stirrer: For larger scale distillations, using a magnetic stirrer and stir bar will ensure smooth boiling.

Problem: The product is co-distilling with a lower-boiling impurity.

  • Possible Cause: Formation of an azeotrope.

  • Solution:

    • Azeotropic Distillation: If an azeotrope is suspected, consider adding a third component (entrainer) that can form a new, lower-boiling azeotrope with one of the components, allowing for its removal.

    • Alternative Purification Method: If azeotrope formation is problematic, switch to column chromatography for purification.

Column Chromatography

Problem: The product is eluting with non-polar impurities.

  • Possible Cause: The solvent system is too non-polar.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. A good starting point for separating moderately polar compounds like alcohols is a solvent system that gives the target compound an Rf value of 0.25-0.35 on a TLC plate.[4]

    • Use a Gradient Elution: Start with a non-polar solvent to elute the non-polar impurities, then gradually increase the polarity of the solvent system to elute the desired product.

Problem: The product is streaking or tailing on the column.

  • Possible Cause:

    • The sample is overloaded on the column.

    • The compound is interacting too strongly with the stationary phase (silica gel is slightly acidic and can strongly interact with basic compounds).

    • The sample was not loaded in a concentrated band.

  • Solution:

    • Reduce Sample Load: Use a larger amount of stationary phase relative to the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.

    • Add a Modifier to the Eluent: If the compound is basic, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.

    • Concentrated Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column as a narrow band.

Problem: No compounds are eluting from the column.

  • Possible Cause: The solvent system is not polar enough to move the compounds down the column.

  • Solution:

    • Increase Solvent Polarity: Significantly increase the polarity of the eluent. If starting with pure hexane, try a mixture of hexane and ethyl acetate, and gradually increase the ethyl acetate concentration. For very polar compounds, a small percentage of methanol in dichloromethane can be used.[5]

Experimental Protocols

Fractional Distillation of Crude this compound

Objective: To separate this compound from lower and higher boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer and stir bar

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Place the crude this compound and a few boiling chips (or a magnetic stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

  • Collect the initial fraction (forerun), which will contain any low-boiling impurities. The temperature should be relatively low and may fluctuate.

  • As the temperature stabilizes near the expected boiling point of this compound, change the receiving flask to collect the main fraction. Record the temperature range over which this fraction is collected.

  • If the temperature begins to rise significantly again, it indicates that a higher-boiling impurity is starting to distill. At this point, either stop the distillation or change the receiving flask to collect a final fraction.

  • Analyze the purity of the collected fractions using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Column Chromatography of Crude this compound

Objective: To purify this compound from non-polar and highly polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp or appropriate staining solution for visualization

Procedure:

  • Select the Solvent System: Use TLC to determine an appropriate eluent system. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give the this compound an Rf value of approximately 0.25-0.35.[4]

  • Pack the Column:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel using a pipette.

    • Allow the solvent to drain until the sample is adsorbed onto the top of the silica.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes.

    • If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity.

  • Monitor the Separation:

    • Monitor the elution of compounds by spotting the collected fractions on TLC plates.

    • Visualize the spots under a UV lamp or by using an appropriate stain (e.g., potassium permanganate).

  • Combine and Concentrate:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Assess Purity: Analyze the purity of the final product using GC-MS or NMR.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Product Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Thermal Separation Column Chromatography Column Chromatography Crude Product->Column Chromatography Polarity-based Separation Pure Product Pure Product Fractional Distillation->Pure Product Column Chromatography->Pure Product GC-MS GC-MS Pure Product->GC-MS NMR NMR Pure Product->NMR troubleshooting_distillation Poor Separation Poor Separation Increase Column Efficiency Increase Column Efficiency Poor Separation->Increase Column Efficiency Cause: Insufficient Plates Optimize Reflux Ratio Optimize Reflux Ratio Poor Separation->Optimize Reflux Ratio Cause: Low Equilibration Vacuum Distillation Vacuum Distillation Poor Separation->Vacuum Distillation Cause: Close Boiling Points troubleshooting_chromatography Product Tailing/Streaking Product Tailing/Streaking Reduce Sample Load Reduce Sample Load Product Tailing/Streaking->Reduce Sample Load Cause: Overloading Add Eluent Modifier Add Eluent Modifier Product Tailing/Streaking->Add Eluent Modifier Cause: Strong Interaction Concentrated Loading Concentrated Loading Product Tailing/Streaking->Concentrated Loading Cause: Diffuse Band

References

Identifying side products in the synthesis of 1-Cyclopropylpropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropylpropan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the reaction of cyclopropyl magnesium bromide with propanal. It is a widely used method for forming carbon-carbon bonds.

  • Reduction of 1-Cyclopropylpropan-2-one: This method utilizes a reducing agent, such as sodium borohydride (NaBH₄), to convert the ketone to the desired secondary alcohol.

Q2: What are the potential side products in the Grignard synthesis of this compound?

A2: Several side products can form during the Grignard synthesis. These include:

  • Dicyclopropyl: Formed via Wurtz coupling of the Grignard reagent.[1][2][3][4][5]

  • Cyclopropane: Can be generated from the reaction of cyclopropyl radicals, which are intermediates in the formation of the Grignard reagent.[6][7][8][9]

  • Aldol Condensation Products of Propanal: Propanal can undergo self-condensation in the presence of the basic Grignard reagent to form various aldol products.[10][11][12][13][14]

  • Unreacted Starting Materials: Incomplete reaction can leave residual cyclopropyl bromide and propanal.

Q3: What are the potential side products in the reduction of 1-Cyclopropylpropan-2-one?

A3: The primary potential impurity in this synthesis is unreacted 1-Cyclopropylpropan-2-one. This occurs if the reduction is incomplete.

Q4: How can I identify the side products in my reaction mixture?

A4: A combination of analytical techniques can be used for impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compounds present.[16][17]

  • Infrared (IR) Spectroscopy: Can identify functional groups present in the product and impurities.[16]

Troubleshooting Guides

Grignard Reaction Route: Cyclopropyl Magnesium Bromide and Propanal

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Poor Quality Grignard Reagent Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Use high-purity magnesium turnings. An iodine crystal can be used to activate the magnesium surface.
Wurtz Coupling Side Reaction Add the cyclopropyl bromide slowly to the magnesium turnings to maintain a low concentration of the halide, which minimizes coupling.
Aldol Condensation of Propanal Add the propanal to the Grignard reagent at a low temperature (e.g., 0 °C) to favor the Grignard addition over the enolization of propanal.
Incomplete Reaction Ensure the Grignard reagent has fully formed before adding the propanal. Monitor the reaction by TLC or GC to confirm the consumption of starting materials.

Issue 2: Presence of Significant Amounts of Dicyclopropyl

Potential Cause Troubleshooting Steps
High Local Concentration of Alkyl Halide Slow, dropwise addition of the cyclopropyl bromide to the magnesium suspension is crucial.
Elevated Reaction Temperature Maintain a gentle reflux during Grignard formation and cool the reaction mixture before the addition of propanal.

Quantitative Data on Side Product Formation (Illustrative)

Reaction Condition This compound (%) Dicyclopropyl (%) Cyclopropane (%)
Slow addition of Cyclopropyl Bromide at 35°C75510
Rapid addition of Cyclopropyl Bromide at 50°C502015
Propanal added at 0°C8055
Propanal added at Room Temperature6555

Note: These are representative values and can vary based on specific experimental conditions.

Reduction Route: 1-Cyclopropylpropan-2-one with Sodium Borohydride

Issue: Incomplete Reduction

Potential Cause Troubleshooting Steps
Insufficient Reducing Agent Use a slight excess of sodium borohydride to ensure complete conversion of the ketone.
Low Reaction Temperature While the reaction is often performed at room temperature, gentle warming may be necessary if the reaction is sluggish.
Poor Quality Reducing Agent Use fresh, dry sodium borohydride.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction
  • Preparation of Cyclopropyl Magnesium Bromide:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a stream of nitrogen.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, add a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the cyclopropyl bromide solution to initiate the reaction.

    • Once the reaction starts (indicated by a color change and gentle reflux), add the remaining cyclopropyl bromide solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Propanal:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of propanal (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation.

Protocol 2: Synthesis of this compound via Reduction
  • Reaction Setup:

    • In a round-bottom flask, dissolve 1-cyclopropylpropan-2-one (1.0 equivalent) in methanol.

    • Cool the solution in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify by distillation if necessary.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mg Turnings + I2 in Anhydrous Ether B Add Cyclopropyl Bromide A->B C Reflux B->C D Cool Grignard Reagent to 0°C C->D Proceed to Reaction E Add Propanal in Anhydrous Ether D->E F Stir at Room Temperature E->F G Quench with aq. NH4Cl F->G Proceed to Work-up H Ether Extraction G->H I Dry & Concentrate H->I J Distillation I->J K K J->K This compound

Caption: Workflow for the Grignard Synthesis of this compound.

Reduction_Synthesis_Workflow cluster_reaction Reduction Reaction cluster_workup Work-up & Purification A 1-Cyclopropylpropan-2-one in Methanol B Cool to 0°C A->B C Add NaBH4 B->C D Stir at Room Temperature C->D E Quench with Water D->E Proceed to Work-up F Remove Methanol E->F G Ether Extraction F->G H Dry & Concentrate G->H I I H->I This compound Troubleshooting_Logic cluster_grignard Grignard Synthesis Troubleshooting cluster_reduction Reduction Synthesis Troubleshooting A Low Yield? B Check Reagent Quality A->B C Optimize Addition Rate A->C D Control Temperature A->D E Dicyclopropyl Impurity? F Slow Halide Addition E->F G Lower Reaction Temp E->G H Incomplete Reaction? I Check Molar Ratio of NaBH4 H->I J Verify Reagent Quality H->J

References

Technical Support Center: Improving Diastereoselectivity in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for enhanced diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in cyclopropanation reactions?

A1: Several critical factors govern the diastereoselectivity of cyclopropanation reactions. The most influential include the choice of catalyst and ligands, the reaction temperature, the solvent, and the steric and electronic properties of both the alkene substrate and the carbene precursor.[1][2] The interplay of these elements determines the energy difference between the transition states leading to the different diastereomers.

Q2: How does reaction temperature affect diastereoselectivity?

A2: In general, lower reaction temperatures favor higher diastereoselectivity.[2] This is because the transition state leading to the thermodynamically preferred diastereomer typically has a lower activation energy. By reducing the temperature, there is less energy available to overcome the higher activation barrier of the transition state that forms the less favored diastereomer.[2]

Q3: My diastereoselectivity is good, but the reaction yield is low. What can I do?

A3: This is a common optimization challenge. You can try several approaches:

  • Slightly increase the temperature: Find a balance where the yield improves to an acceptable level while maintaining the desired diastereoselectivity.[2]

  • Extend the reaction time: Slower reaction rates at lower temperatures can often be compensated for by allowing the reaction to proceed for a longer duration.[1][2]

  • Increase reactant concentration: Carefully increasing the concentration of your reactants can sometimes boost the reaction rate at lower temperatures.[2]

  • Optimize other parameters: Investigate different solvents or a more active catalyst system that could enhance reactivity at lower temperatures.[2]

Q4: What role does the catalyst and its ligand play in determining diastereoselectivity?

A4: The catalyst and its associated ligands are paramount in controlling diastereoselectivity. The steric bulk and electronic properties of the ligand create a specific chiral environment around the metal center.[1] This environment influences how the alkene approaches the metal-carbene intermediate, thus directing the cyclopropanation to favor the formation of one diastereomer over the other. Screening a library of ligands is often necessary to find the optimal choice for a particular substrate.[1]

Q5: Can the solvent choice impact the diastereomeric ratio?

A5: Yes, the solvent can significantly influence the transition state geometry and, consequently, the diastereomeric ratio.[2] Solvent polarity and its coordinating ability can stabilize or destabilize the different transition states. It is often beneficial to screen a range of solvents with varying polarities to optimize diastereoselectivity.[2] Be aware that coordinating solvents might interfere with directing groups in substrate-directed cyclopropanations.[2]

Troubleshooting Guide: Poor Diastereoselectivity

This guide addresses the common issue of obtaining a poor ratio of desired to undesired diastereomers.

Potential Cause Troubleshooting Steps & Optimization Strategies
Suboptimal Reaction Temperature Lower the reaction temperature. Many cyclopropanation reactions show enhanced diastereoselectivity at reduced temperatures (e.g., 0 °C, -20 °C, or even -78 °C).[2]
Incorrect Catalyst/Ligand System Screen a variety of ligands with different steric and electronic properties. The steric bulk of the ligand can significantly influence the facial selectivity of the cyclopropanation.[1] For rhodium-catalyzed reactions, catalysts like Rh2(S-DOSP)4 are often effective for aryldiazoacetates.[3]
Inappropriate Solvent Experiment with a range of solvents with varying polarities. Non-coordinating solvents are often preferred in catalyst-directed reactions to avoid interference with the catalyst's function.[2]
Steric or Electronic Mismatch Consider modifying the substrate or the carbene precursor. Increasing the steric bulk of the carbene precursor can influence its approach to the alkene, thereby improving diastereoselectivity.[1][2]
Presence of Impurities Ensure all reagents and solvents are pure and dry. Water and oxygen can act as inhibitors for many sensitive catalysts.[1] Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Experimental Protocols

General Procedure for Rhodium(II)-Catalyzed Cyclopropanation

This protocol is a general guideline for a small-scale rhodium(II)-catalyzed cyclopropanation reaction.

Materials:

  • Alkene (1.0 mmol)

  • Diazo compound (1.2 mmol)

  • Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol)

  • Anhydrous solvent (e.g., dichloromethane, 10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the alkene and the anhydrous solvent.

  • Add the dirhodium(II) catalyst to the stirred solution.

  • Prepare a solution of the diazo compound in the anhydrous solvent.

  • Add the diazo compound solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • After the addition is complete, allow the reaction to stir at the desired temperature for an additional 2-4 hours, or until TLC analysis indicates completion.

  • Quench the reaction by exposing it to air or by adding a few drops of a volatile amine (e.g., triethylamine).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note: This is a general procedure and may require optimization for specific substrates and catalysts.

Data Presentation

The following tables summarize the effect of various parameters on diastereoselectivity in representative cyclopropanation reactions.

Table 1: Effect of Catalyst on Diastereoselectivity in the Cyclopropanation of Styrene with Methyl Aryldiazoacetates [3]

EntryAryldiazoacetate (Ar)CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (% ee)Yield (%)
1PhenylRh₂(R-DOSP)₄>95:58588
22-MethylphenylRh₂(S-PTAD)₄>95:59291
33-MethoxyphenylRh₂(R-BNP)₄>95:59785
44-ChlorophenylRh₂(R-DOSP)₄>95:58293

Table 2: Effect of Temperature on Diastereoselectivity

ReactionTemperature (°C)Diastereomeric Ratio (dr)Reference
Simmons-Smith Cyclopropanation of an Allylic Alcohol2590:10[2]
Simmons-Smith Cyclopropanation of an Allylic Alcohol0>95:5[2]
Rhodium-Catalyzed Cyclopropanation8085:15[2]
Rhodium-Catalyzed Cyclopropanation2592:8[2]

Visualizations

Troubleshooting_Diastereoselectivity start Poor Diastereoselectivity Observed temp Lower Reaction Temperature start->temp improved Diastereoselectivity Improved? temp->improved Analyze d.r. fail Consult Further Literature/ Expert temp->fail catalyst Screen Catalysts/Ligands solvent Vary Solvent Polarity catalyst->solvent catalyst->improved catalyst->fail reagents Check Reagent Purity & Dryness solvent->reagents solvent->improved reagents->improved reagents->fail improved->catalyst No success Optimization Successful improved->success Yes

Caption: Troubleshooting workflow for poor diastereoselectivity.

Rhodium_Catalytic_Cycle Rh2L4 Rh₂(L)₄ CarbeneComplex L₄Rh₂=CR₂ Rh2L4->CarbeneComplex + Diazo AlkeneComplex Alkene Adduct CarbeneComplex->AlkeneComplex + Alkene N2 N₂ CarbeneComplex->N2 - N₂ Metallacyclobutane Metallacyclobutane AlkeneComplex->Metallacyclobutane Metallacyclobutane->Rh2L4 + Product Product Cyclopropane Diazo N₂CR₂ Alkene Alkene

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

References

Catalytic Asymmetric Simmons-Smith Reaction: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Catalytic Asymmetric Simmons-Smith Reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this powerful cyclopropanation method.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of Cyclopropanated Product

Q: My Simmons-Smith reaction is giving a very low yield or no product at all. What are the common causes and how can I fix this?

A: Low or no yield in a Simmons-Smith reaction is a frequent challenge and often points to issues with the reagents or reaction conditions. Here are the primary factors to investigate:

  • Inactive Zinc Reagent: The activity of the zinc-copper couple or diethylzinc is crucial.[1] The zinc-copper couple should be freshly prepared for optimal reactivity.[1]

  • Poor Quality of Diiodomethane: Impurities in diiodomethane can inhibit the reaction. It is recommended to use freshly distilled or high-purity diiodomethane.

  • Presence of Moisture or Air: The organozinc reagents are highly sensitive to moisture and oxygen.[1] Ensure all glassware is thoroughly dried, and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Low Substrate Reactivity: Electron-deficient alkenes are inherently less reactive in the classic Simmons-Smith reaction. For such substrates, consider using a more reactive variant like the Furukawa or Shi modification.[2]

  • Inadequate Temperature: While lower temperatures can improve selectivity, they may also decrease the reaction rate. If the reaction is sluggish, a modest increase in temperature might be necessary.

Issue 2: Poor Enantioselectivity in Asymmetric Cyclopropanation

Q: I am getting a good yield, but the enantiomeric excess (ee) of my product is low. How can I improve the enantioselectivity?

A: Achieving high enantioselectivity is a key challenge in the asymmetric Simmons-Smith reaction. Several factors can influence the stereochemical outcome:

  • Chiral Ligand Choice: The structure of the chiral ligand is the most critical parameter for high enantioselectivity. A screening of different ligand families (e.g., TADDOLates, dioxaborolanes, bisoxazolines) may be necessary to find the optimal one for your specific substrate.[3][4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, consequently, the enantioselectivity. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.[5]

  • Reaction Temperature: Lowering the reaction temperature often leads to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.

  • Background Uncatalyzed Reaction: A common issue is the non-asymmetric background reaction catalyzed by the achiral zinc carbenoid.[6] This can be mitigated by optimizing the rate of addition of reagents and ensuring the chiral catalyst is sufficiently active.

  • Purity of Reagents and Catalyst: Impurities can interfere with the chiral catalyst's activity. Ensure all components, including the substrate, solvent, and zinc reagent, are of high purity.

Issue 3: Low Diastereoselectivity

Q: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Diastereoselectivity in the Simmons-Smith reaction is often influenced by steric and electronic factors, especially the presence of directing groups.

  • Directing Groups: The presence of a nearby hydroxyl group on an allylic alcohol can strongly direct the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity.[7][8] This is due to coordination between the hydroxyl group and the zinc reagent.[7]

  • Substrate Geometry: The stereochemistry of the starting alkene is preserved in the product; a cis-alkene will give a cis-disubstituted cyclopropane, and a trans-alkene will yield a trans-product.[9]

  • Reaction Temperature: As with enantioselectivity, lower reaction temperatures can enhance diastereoselectivity.

  • Choice of Reagent: For certain substrates, such as allylic amines, the choice between different Simmons-Smith reagents (e.g., Furukawa vs. Shi) can dramatically influence the diastereomeric outcome.[10]

Frequently Asked Questions (FAQs)

Q1: What is the active species in the Simmons-Smith reaction?

A1: The active species is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is formed from the reaction of diiodomethane with a zinc-copper couple.[9] This carbenoid is responsible for transferring the methylene (CH₂) group to the alkene.

Q2: What are the main modifications of the Simmons-Smith reaction, and when should I use them?

A2: The three most common modifications are:

  • Furukawa Modification: This uses diethylzinc (Et₂Zn) instead of the zinc-copper couple.[11] It is often faster, more reproducible, and particularly effective for unfunctionalized alkenes and substrates with directing groups like allylic alcohols.[11]

  • Charette Asymmetric Cyclopropanation: This method employs a chiral dioxaborolane ligand to induce enantioselectivity in the cyclopropanation of allylic alcohols.[12][13] It is a powerful tool for the synthesis of enantioenriched cyclopropylmethanols.

  • Shi Modification: This modification utilizes an acidic additive, such as trifluoroacetic acid, with diethylzinc and diiodomethane.[14] This generates a more nucleophilic zinc carbenoid, which is effective for the cyclopropanation of less reactive, electron-deficient alkenes.[14]

Q3: What are common side reactions in the Simmons-Smith reaction?

A3: The most common side reaction is the methylation of heteroatoms, such as alcohols, which can occur with prolonged reaction times or an excess of the zinc reagent.[11] The Lewis acidic byproduct, zinc iodide (ZnI₂), can also catalyze undesired reactions in acid-sensitive substrates.[11]

Q4: What is a typical work-up procedure for a Simmons-Smith reaction?

A4: A standard work-up involves quenching the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) at 0 °C. This is followed by extraction with an organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentration under reduced pressure. The crude product is then typically purified by column chromatography.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for the catalytic asymmetric Simmons-Smith reaction, highlighting the impact of different chiral ligands and substrates on the reaction outcome.

Table 1: Comparison of Chiral Ligands in the Asymmetric Cyclopropanation of Cinnamyl Alcohol

EntryChiral LigandYield (%)ee (%)Diastereomeric Ratio (dr)
1Ligand A (Aziridine-phosphine derivative)909015:1
2Ligand B (TADDOL-Ti(Oi-Pr)₂)8592>20:1
3Ligand C (Dioxaborolane)9594>20:1
4Ligand D (Bisoxazoline derivative)788510:1

Data compiled from multiple sources for illustrative purposes.

Table 2: Influence of Allylic Alcohol Substitution on Enantioselectivity (using a TADDOL-based catalyst)

EntrySubstrate (Allylic Alcohol)Yield (%)ee (%)
1(E)-3-Phenyl-2-propen-1-ol9194
2(E)-3-(2-Naphthyl)-2-propen-1-ol9595
3(E)-3-(2-Furyl)-2-propen-1-ol8891
4(E)-2-Hexen-1-ol6575

Data adapted from Charette, A. B., et al. J. Am. Chem. Soc. 2001, 123, 12168-12175.[3]

Experimental Protocols

Protocol 1: Preparation of Activated Zinc-Copper Couple

This protocol describes a common method for activating zinc dust to prepare the zinc-copper couple for the classic Simmons-Smith reaction.

  • To a flask containing zinc dust, add a dilute solution of hydrochloric acid (e.g., 3% HCl) and stir for approximately one minute.

  • Decant the acidic solution and wash the zinc powder several times with deionized water until the washings are neutral.

  • Treat the washed zinc powder with a 2% aqueous solution of copper(II) sulfate. The grey zinc powder will turn black as copper is deposited on its surface.

  • Decant the copper sulfate solution and wash the resulting zinc-copper couple with deionized water, followed by ethanol, and finally with anhydrous diethyl ether.

  • Dry the activated zinc-copper couple under vacuum or a stream of inert gas. The couple should be used immediately for the best results.

Protocol 2: General Procedure for the Furukawa Modification (Cyclopropanation of an Allylic Alcohol)

This protocol outlines a typical procedure for the cyclopropanation of an allylic alcohol using diethylzinc and diiodomethane.

  • In a flame-dried, two-necked flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the allylic alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of diethylzinc (2.2 eq., e.g., 1.0 M in hexanes) dropwise to the stirred solution.

  • After the addition is complete, stir the mixture at 0 °C for 20 minutes.

  • Add diiodomethane (2.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Charette Asymmetric Cyclopropanation of an Allylic Alcohol

This protocol is a general guideline for the enantioselective cyclopropanation of an allylic alcohol using a chiral dioxaborolane ligand.

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral dioxaborolane ligand (1.1 eq.) in anhydrous dichloromethane.

  • Add a solution of diethylzinc (1.1 eq.) in hexanes dropwise at room temperature and stir the resulting solution for 30 minutes.

  • In a separate flame-dried flask, dissolve the allylic alcohol (1.0 eq.) in anhydrous dichloromethane.

  • Cool both solutions to 0 °C.

  • Slowly add the solution of the zinc-ligand complex to the solution of the allylic alcohol.

  • To this mixture, add diiodomethane (1.1 eq.) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Perform a standard aqueous work-up, extract with dichloromethane, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography to obtain the enantioenriched cyclopropylmethanol.

Visualizations

Simmons_Smith_Mechanism cluster_reagents Reagent Formation cluster_cyclopropanation Cyclopropanation Zn_Cu Zn(Cu) Carbenoid ICH₂ZnI Zn_Cu->Carbenoid Insertion CH2I2 CH₂I₂ CH2I2->Carbenoid Transition_State Butterfly Transition State Carbenoid->Transition_State Alkene Alkene Alkene->Transition_State Product Cyclopropane Transition_State->Product Concerted [2+1] Cycloaddition ZnI2 ZnI₂ Transition_State->ZnI2

Caption: Mechanism of the Simmons-Smith Reaction.

asymmetric_cyclopropanation_workflow start Start setup Reaction Setup (Inert Atmosphere, Dry Glassware) start->setup reagent_prep Prepare Reagents (Allylic Alcohol, Chiral Ligand, Solvent) setup->reagent_prep complex_formation Formation of Chiral Zinc Complex (Add Et₂Zn to Ligand) reagent_prep->complex_formation addition Addition of Reagents (Add Complex to Alcohol, then CH₂I₂) complex_formation->addition reaction Reaction Monitoring (TLC, GC-MS) addition->reaction workup Aqueous Work-up (Quench, Extract, Dry) reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, Chiral HPLC for ee) purification->analysis end End Product analysis->end

References

Mitigating impurities from Grignard synthesis of secondary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate impurities and resolve common issues encountered during the Grignard synthesis of secondary alcohols.

Troubleshooting Guides

This section addresses specific problems that may arise during the experimental process, offering step-by-step solutions to get your reaction back on track.

Issue 1: The Grignard reaction fails to initiate.

  • Question: I've combined my alkyl halide and magnesium turnings, but there are no signs of a reaction. What are the common causes and how can I fix this?

  • Answer: Failure to initiate is a frequent challenge in Grignar_d synthesis. The primary culprits are typically an inactive magnesium surface and the presence of moisture.[1][2]

    • Inactive Magnesium Surface: Magnesium turnings can develop a passivating layer of magnesium oxide (MgO) on their surface, which prevents the reaction from starting.[1][2]

      • Solution: Activate the magnesium surface using one of the following methods:

        • Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod in the reaction flask to expose a fresh, reactive surface.[1]

        • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[1][2] The disappearance of the iodine's purple color or the observation of ethylene gas bubbles indicates activation.[1][3]

    • Presence of Moisture: Grignard reagents are highly reactive towards protic sources like water.[1] Even trace amounts in glassware or solvents will quench the reagent as it forms.

      • Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight and cooling under a stream of inert gas like nitrogen or argon.[1][2] Solvents such as diethyl ether or tetrahydrofuran (THF) must be anhydrous.[1]

Issue 2: The reaction starts but then stops or becomes cloudy.

  • Question: My reaction showed initial signs of starting (bubbling, color change) but then ceased, and the solution turned cloudy. What happened?

  • Answer: This scenario often indicates that while the reaction was initiated, it could not be sustained. This is typically due to:

    • Insufficiently Dry Conditions: A small amount of moisture might have been consumed during initiation, but residual water is quenching the newly formed Grignard reagent.[1]

    • Poor Reagent Quality: Impurities in the alkyl halide or solvent can halt the reaction.[1] Ensure your starting materials are pure and dry.

    • Low Temperature: While the Grignard reaction is exothermic, gentle warming may be necessary to sustain it, especially in the initial stages.[1]

Issue 3: Low yield of the desired secondary alcohol.

  • Question: My reaction worked, but the final yield of the secondary alcohol is consistently low. What factors could be contributing to this?

  • Answer: Low yields can result from a variety of competing side reactions and suboptimal conditions.[4]

    • Wurtz Coupling: A major side reaction is the Wurtz coupling, where the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a homocoupled dimer (R-R).[5][6][7] This consumes both the starting material and the desired reagent.

      • Mitigation Strategies:

        • Slow Addition: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide.[2][6]

        • Temperature Control: Maintain a moderate reaction temperature, as higher temperatures can favor the coupling reaction.[2][6] The Grignard formation is exothermic and may require cooling.[6]

        • Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling. For some substrates, diethyl ether (Et₂O) may be preferable to tetrahydrofuran (THF).[6]

    • Enolization of the Aldehyde: If the aldehyde has acidic protons on the alpha-carbon, the Grignard reagent can act as a base and deprotonate it to form an enolate.[4][8] This enolate is unreactive towards the Grignard reagent and will revert to the starting aldehyde upon workup, thus reducing the yield of the secondary alcohol.[8]

      • Mitigation Strategies:

        • Low Temperature: Add the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[4]

    • Reduction of the Aldehyde: With bulky Grignard reagents, a reduction of the aldehyde to a primary alcohol can occur.[4][8] In this process, a hydride is transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon.[8]

      • Mitigation Strategies:

        • Reagent Choice: If reduction is a significant issue, consider using a less bulky Grignard reagent if the synthesis allows.

Issue 4: A high-boiling point side product is observed.

  • Question: I've noticed a significant amount of a high-boiling point impurity in my crude product. What is it likely to be and how can I minimize its formation?

  • Answer: A common high-boiling point byproduct is the Wurtz coupling product (R-R), formed from the reaction of the Grignard reagent with the starting alkyl halide.[2][6]

    • Minimization Strategies:

      • Slow, Dropwise Addition: Adding the alkyl halide solution slowly to the magnesium suspension is crucial.[2]

      • Maintain Moderate Temperature: Avoid high reaction temperatures which favor the coupling reaction.[2][6]

      • Ensure High Magnesium Activation: A highly reactive magnesium surface promotes the rapid formation of the Grignard reagent, minimizing the time unreacted alkyl halide is in the presence of the formed Grignard reagent.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the Grignard synthesis of secondary alcohols?

A1: The most common impurities include:

  • Wurtz coupling products (R-R): Formed from the reaction of the Grignard reagent with the starting alkyl halide.[5][6]

  • Unreacted starting materials: Including the aldehyde and the alkyl halide.

  • Byproducts from reaction with water: The Grignard reagent is a strong base and will react with any trace amounts of water to form an alkane (R-H).[9]

  • Enolizable aldehyde: If the aldehyde has α-hydrogens, it can be deprotonated by the Grignard reagent to form an enolate, which reverts to the aldehyde upon workup.[4][8]

  • Reduction product: A primary alcohol can be formed if the Grignard reagent acts as a reducing agent.[8]

Q2: How does moisture affect the Grignard reaction?

A2: Grignard reagents are extremely sensitive to moisture.[4] Water is a protic solvent and will protonate the highly basic Grignard reagent, effectively destroying it and forming an alkane.[4][9] This reduces the amount of Grignard reagent available to react with the aldehyde, leading to lower yields of the desired secondary alcohol.[4] It is critical to use anhydrous solvents and thoroughly dried glassware.[1][2]

Q3: What is Wurtz coupling and how can it be minimized?

A3: Wurtz coupling is a side reaction where the newly formed Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form a dimer (R-R).[5][6][7] This side reaction is more prevalent with primary and benzylic halides. To minimize Wurtz coupling, you should:

  • Add the alkyl halide slowly and dropwise to the magnesium suspension.[2][6]

  • Maintain a moderate reaction temperature to control the exotherm.[2][6]

  • Ensure the magnesium is highly activated for a fast Grignard formation.[2]

  • Choose an appropriate solvent; for some substrates, diethyl ether is superior to THF in minimizing this side reaction.[6]

Q4: What is enolization and when is it a problem?

A4: Enolization occurs when the Grignard reagent, acting as a base, removes an acidic alpha-proton from the aldehyde to form an enolate ion.[8][10] This is a significant side reaction, especially with sterically hindered aldehydes and bulky Grignard reagents.[8] The resulting enolate is unreactive towards further nucleophilic attack by the Grignard reagent and will be protonated back to the starting aldehyde during the workup, leading to a lower yield of the secondary alcohol.[8]

Q5: Can the Grignard reagent act as a reducing agent?

A5: Yes, particularly with sterically hindered aldehydes and bulky Grignard reagents, a reduction reaction can compete with the desired nucleophilic addition.[4][8] In this process, a hydride ion is transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon of the aldehyde, resulting in the formation of a primary alcohol after workup.[8]

Data Presentation

Table 1: Effect of Solvent on Wurtz Coupling in the Synthesis of Benzylmagnesium Chloride [6]

SolventYield of Grignard Reagent (%)Notes
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.
2-Methyltetrahydrofuran (2-MeTHF)HighA viable alternative to diethyl ether to suppress Wurtz coupling.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Secondary Alcohol via Grignard Reaction [11]

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask under the inert atmosphere until the iodine sublimes and its color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Grignard Reagent Formation:

    • Prepare a solution of the alkyl halide in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the alkyl halide solution to the activated magnesium. The reaction should initiate, as evidenced by gentle reflux and the appearance of a gray, cloudy suspension.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Prepare a solution of the aldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with diethyl ether.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude secondary alcohol.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

Visualizations

Grignard_Troubleshooting start Grignard Reaction Fails to Initiate check_moisture Check for Moisture (Glassware, Solvents) start->check_moisture Potential Cause check_mg Check Mg Activation start->check_mg Potential Cause solution_dry Action: Rigorously Dry Glassware & Solvents check_moisture->solution_dry Solution solution_activate Action: Activate Mg (Iodine, 1,2-dibromoethane, Mechanical) check_mg->solution_activate Solution

Caption: Troubleshooting workflow for a non-starting Grignard reaction.

Impurity_Mitigation low_yield Low Yield of Secondary Alcohol wurtz Wurtz Coupling low_yield->wurtz Caused by enolization Enolization low_yield->enolization Caused by reduction Reduction low_yield->reduction Caused by mitigation_wurtz Slow Addition Temp. Control Solvent Choice wurtz->mitigation_wurtz Mitigated by mitigation_enol Low Temperature Addition enolization->mitigation_enol Mitigated by mitigation_red Less Bulky Grignard Reagent reduction->mitigation_red Mitigated by

Caption: Common side reactions leading to low yield and their mitigation strategies.

References

Technical Support Center: Method Refinement for Tandem Generation of Cyclopropyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the tandem generation of cyclopropyl alcohols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cyclopropyl alcohols via tandem reactions, including the Simmons-Smith and Kulinkovich reactions.

Issue 1: Low or No Yield of Cyclopropyl Alcohol

Low or no product yield is a frequent challenge. The underlying causes can often be traced back to reagent quality, reaction setup, or the reaction conditions themselves.

Potential Cause Recommended Solution
Inactive Zinc Reagent (Simmons-Smith) The activity of the zinc-copper couple is critical. Ensure it is freshly prepared and highly active. Consider using ultrasound to enhance the formation of the organozinc carbenoid. Alternatively, employ the Furukawa modification (diethylzinc and diiodomethane) which often provides more consistent results.
Impure Reagents Use purified diiodomethane, as impurities can inhibit the reaction. Ensure the Grignard reagent for the Kulinkovich reaction is of high quality and accurately titrated, as its stoichiometry is crucial. For the Kulinkovich reaction, the quality of the Ti(OiPr)4 is also important.
Atmospheric Moisture and Air Sensitivity Both Simmons-Smith and Kulinkovich reactions are sensitive to moisture and air. Ensure all glassware is oven-dried or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
Inadequate Stirring In heterogeneous reactions, particularly with a zinc-copper couple, efficient stirring is necessary to maintain good contact between reagents.
Suboptimal Reaction Temperature If the reaction is sluggish, a modest increase in temperature (in 5-10 °C increments) may improve the rate. However, be aware that higher temperatures can sometimes promote side reactions.
Product Volatility and Decomposition Cyclopropanol and some derivatives can be volatile and prone to decomposition, especially in acidic or basic conditions during workup. This can lead to loss of product during isolation. Consider telescoping the product directly into the next reaction without full purification if possible.
Side Reactions In the Kulinkovich reaction, a side reaction can lead to the formation of ethene and Ti(III) species, which is non-productive. This is more prevalent when the ratio of Ti(OiPr)4 to EtMgBr is close to 1:1. Using a terminal alkene in a ligand exchange modification can improve atom economy.

Issue 2: Poor Diastereoselectivity

Achieving high diastereoselectivity is often a primary goal in the synthesis of substituted cyclopropyl alcohols.

Potential Cause Recommended Solution
Substrate Control The stereochemistry of the starting alkene is preserved in the Simmons-Smith reaction (E-alkenes give trans-cyclopropanes, Z-alkenes give cis-cyclopropanes). The presence of a directing group, such as a hydroxyl group in an allylic alcohol, is crucial for high diastereoselectivity. The zinc reagent coordinates to the hydroxyl group, directing the cyclopropanation to the same face.
Reaction Temperature Lowering the reaction temperature can often improve diastereoselectivity.
Solvent Choice The choice of solvent can influence the rate and selectivity of the Simmons-Smith reaction. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended. The use of basic solvents can decrease the reaction rate.
Catalyst or Ligand Choice (for asymmetric synthesis) In tandem asymmetric approaches, the choice of catalyst and ligand is paramount for controlling both enantioselectivity and diastereoselectivity. Optimization of the catalyst system for the specific substrate is often necessary.

Issue 3: Starting Material Decomposition or Side Product Formation

Undesired side reactions can compete with the desired cyclopropanation, reducing yield and complicating purification.

Potential Cause Recommended Solution
Lewis Acid-Catalyzed Rearrangement/Decomposition The byproduct of the Simmons-Smith reaction, zinc iodide (ZnI₂), is a Lewis acid that can cause degradation of acid-sensitive products. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). The addition of pyridine during workup can also scavenge ZnI₂.
Methylation of Heteroatoms (Simmons-Smith) The electrophilic zinc carbenoid can methylate heteroatoms like alcohols, especially with excess reagent or prolonged reaction times. Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.
Formation of Ketones (Kulinkovich-Szymoniak) In the reaction of nitriles with titanacyclopropane (Kulinkovich-Szymoniak modification), ketones can be formed as the major product. The use of a Lewis acid in a subsequent step is necessary to efficiently convert the intermediate azatitanacycle to the desired cyclopropylamine.
Grignard Reagent Stoichiometry (Kulinkovich) In the Kulinkovich reaction, using more than two equivalents of EtMgBr can lead to the formation of tertiary carbinamines as side products when reacting with nitriles.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a Simmons-Smith reaction to fail?

A1: The most frequent issue is the low activity of the zinc reagent, whether it's a zinc-copper couple or diethylzinc. For the classic Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and highly active to ensure the efficient formation of the organozinc carbenoid.

Q2: How can I improve the diastereoselectivity of my cyclopropanation of an allylic alcohol?

A2: For allylic alcohols, the hydroxyl group acts as a directing group, leading to cyclopropanation on the same face. To maximize this effect, ensure the use of a non-coordinating solvent. Lowering the reaction temperature can also enhance diastereoselectivity. The Furukawa modification (Et₂Zn/CH₂I₂) often enhances this directing effect.

Q3: Which solvent is best for the Simmons-Smith reaction?

A3: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended. The use of basic solvents can decrease the reaction rate.

Q4: My cyclopropyl alcohol product seems to be decomposing during purification. What can I do?

A4: Cyclopropanols can be sensitive to both acid and base and can be volatile. During workup, use mild quenching conditions (e.g., saturated aqueous NaHCO₃ or NH₄Cl). For purification, consider flash column chromatography over silica gel with a non-polar eluent system and avoid prolonged exposure to the stationary phase. If the product is particularly sensitive or volatile, it may be beneficial to use it in the next step without purification.

Q5: Can I use a catalytic amount of titanium isopropoxide in the Kulinkovich reaction?

A5: Yes, titanium(IV) isopropoxide can be used in catalytic amounts because the active Ti(II) species is regenerated during the reaction cycle.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the tandem generation of cyclopropyl alcohols.

Table 1: Diastereoselectivity in Simmons-Smith Cyclopropanation of Allylic Alcohols

Substrate (Allylic Alcohol)Reagent SystemSolventTemp (°C)Diastereomeric Ratio (dr)Yield (%)
(E)-cinnamyl alcoholEt₂Zn, CH₂I₂CH₂Cl₂0 to rt>99:195
(Z)-3-hexen-1-olZn-Cu, CH₂I₂Et₂Ort>95:588
Cyclohex-2-en-1-olEt₂Zn, CH₂I₂CH₂Cl₂0 to rt>99:192
GeraniolEt₂Zn, CH₂I₂Hexane0 to rt90:10 (mono-cyclopropanation)75

Note: Data is compiled from typical results reported in the literature and may vary based on specific reaction conditions.

Table 2: Yield and Enantioselectivity in Asymmetric Tandem Vinylation/Cyclopropanation

AldehydeVinylating AgentCatalystSolventYield (%)ee (%)dr
BenzaldehydeDivinylzinc(-)-MIBToluene8595>20:1
CyclohexanecarboxaldehydeDivinylzinc(-)-MIBToluene9092>20:1
IsovaleraldehydeDivinylzinc(-)-MIBToluene8894>20:1

(-)-MIB = (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol. Data adapted from representative literature.

Experimental Protocols

Protocol 1: Tandem Asymmetric Vinylation and Diastereoselective Cyclopropanation of an Aldehyde

This protocol is a general procedure for the one-pot synthesis of a cyclopropyl alcohol from an aldehyde.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral amino alcohol catalyst (e.g., (-)-MIB, 0.05 eq) in anhydrous toluene (2 mL per mmol of aldehyde).

  • Vinylation: Cool the solution to 0 °C and add divinylzinc (1.1 eq, 1.0 M in heptane) dropwise. Stir the mixture for 20 minutes at 0 °C. Then, add the aldehyde (1.0 eq) dropwise. Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC until the aldehyde is consumed.

  • Cyclopropanation: To the solution containing the intermediate zinc alkoxide, add diiodomethane (3.0 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopropyl alcohol.

Protocol 2: Kulinkovich Reaction for the Synthesis of a 1-Substituted Cyclopropanol

This protocol describes the synthesis of a cyclopropanol from a methyl ester.

  • Reaction Setup: To a solution of the methyl ester (1.0 eq) in anhydrous diethyl ether (5 mL per mmol of ester) in a flame-dried flask under argon, add titanium(IV) isopropoxide (0.2 eq).

  • Grignard Addition: Cool the mixture to room temperature and add ethylmagnesium bromide (2.2 eq, 3.0 M in diethyl ether) dropwise over 30 minutes. The reaction is often exothermic.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Filter the resulting mixture through a pad of Celite®, washing with diethyl ether.

  • Extraction and Purification: Separate the layers of the filtrate. Extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or flash column chromatography.

Visualizations

experimental_workflow General Workflow for Tandem Cyclopropyl Alcohol Synthesis cluster_vinylation Step 1: C-C Bond Formation cluster_cyclopropanation Step 2: Cyclopropanation cluster_workup Step 3: Isolation start Aldehyde/Enone + Organozinc Reagent catalyst Chiral Catalyst start->catalyst vinylation Formation of Allylic Zinc Alkoxide Intermediate start->vinylation catalyst->vinylation carbenoid Add Diiodomethane (in situ carbenoid formation) vinylation->carbenoid cyclopropanation Alkoxide-Directed Cyclopropanation carbenoid->cyclopropanation workup Aqueous Work-up cyclopropanation->workup purification Purification (Chromatography/Distillation) workup->purification product Cyclopropyl Alcohol purification->product

Caption: Workflow for Tandem Generation of Cyclopropyl Alcohols.

troubleshooting_low_yield Troubleshooting Logic for Low Yield start Low or No Product Yield reagent_check Check Reagent Quality & Activity (Zinc, Grignard, CH₂I₂) start->reagent_check setup_check Verify Anhydrous/Inert Conditions reagent_check->setup_check Reagents OK reagent_sol Use Freshly Prepared/Purified Reagents reagent_check->reagent_sol Issue Found conditions_check Optimize Reaction Conditions (Temp, Stirring, Time) setup_check->conditions_check Setup OK setup_sol Flame-dry Glassware, Use Inert Gas setup_check->setup_sol Issue Found conditions_sol Systematically Vary Parameters conditions_check->conditions_sol Issue Found reagent_sol->start setup_sol->start conditions_sol->start

Caption: Troubleshooting Flowchart for Low Reaction Yield.

Addressing low conversion rates with aryl aldehyde substrates in cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates with aryl aldehyde substrates in cyclopropanation reactions.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Question 1: I am observing very low to no conversion of my aryl aldehyde using the Simmons-Smith reaction. What are the potential causes and how can I fix this?

Answer:

Low conversion in a Simmons-Smith reaction with aryl aldehydes can stem from several factors related to the reagents and reaction conditions. Here are the most common culprits and their solutions:

  • Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is crucial and a frequent reason for reaction failure.[1]

    • Solution: Ensure the zinc-copper couple is freshly prepared and properly activated. Using ultrasound can enhance activation.[1]

  • Poor Quality Diiodomethane: Impurities in diiodomethane can inhibit the reaction.

    • Solution: Use freshly distilled or high-purity diiodomethane.[1]

  • Presence of Moisture or Air: The Simmons-Smith reaction is sensitive to moisture and air.[1]

    • Solution: Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Low Substrate Reactivity: Aryl aldehydes with electron-withdrawing groups can be less reactive.

    • Solution: Consider using a more reactive reagent system, such as the Furukawa modification (diethylzinc and diiodomethane) or the Shi modification.[1]

Question 2: My cyclopropanation of an electron-deficient aryl aldehyde using the Corey-Chaykovsky reaction is giving a low yield. How can I optimize this?

Answer:

Electron-deficient aryl aldehydes can be challenging substrates for the Corey-Chaykovsky reaction due to the decreased nucleophilicity of the carbonyl carbon. Here are some optimization strategies:

  • Choice of Sulfur Ylide: Sulfoxonium ylides are generally more stable and less reactive than sulfonium ylides.[2] For less reactive aldehydes, a more reactive sulfonium ylide might be beneficial, but care must be taken as they are less stable and require lower temperatures.[2]

  • Base and Solvent Selection: The choice of base and solvent is critical for the in-situ generation of the sulfur ylide. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and butyllithium (n-BuLi).[3] Solvents like DMSO, THF, and DMF are often used.[3] The optimal combination will depend on the specific substrate and ylide. For instance, using n-BuLi in THF can sometimes lead to the formation of a β-hydroxymethyl sulfide byproduct.[4]

  • Temperature Control: Sulfur ylides, particularly sulfonium ylides, are often generated and used at low temperatures to prevent decomposition.[2]

Question 3: I am working with a sterically hindered aryl aldehyde (e.g., ortho-substituted) and getting poor conversion. What modifications can I make?

Answer:

Steric hindrance around the aldehyde group can significantly impede the approach of the cyclopropanating agent. The following adjustments can help overcome this issue:

  • Choice of Reagent: For Simmons-Smith type reactions, smaller and more reactive carbenoids can be beneficial. The Furukawa modification (Et₂Zn/CH₂I₂) can sometimes improve yields with hindered substrates.[5]

  • Reaction Temperature: A moderate increase in reaction temperature might provide the necessary energy to overcome the steric barrier. However, this should be done cautiously as it can also lead to side reactions.[1]

  • Catalyst-Based Systems: Some transition metal-catalyzed cyclopropanations might be more tolerant of steric hindrance. For example, iron-catalyzed methods have shown success with a range of substituted aryl aldehydes.[6]

Question 4: I am seeing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer:

Side reactions are a common cause of low conversion of the desired cyclopropane. The nature of the side products depends on the reaction type:

  • In Simmons-Smith Reactions:

    • Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate alcohols and other heteroatoms.[5]

      • Solution: Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.

  • In Corey-Chaykovsky Reactions:

    • Epoxidation vs. Cyclopropanation: With α,β-unsaturated aryl aldehydes, sulfonium ylides tend to react at the carbonyl group to form epoxides, while sulfoxonium ylides often favor 1,4-addition to yield cyclopropanes.[7][8]

      • Solution: Select the appropriate sulfur ylide based on the desired product.

    • β-Hydroxy Methylthioether Formation: In ethereal solvents like THF, the formation of β-hydroxy methylthioethers can be a significant side reaction.[9]

      • Solution: Consider using a different solvent system, such as DMSO.[9]

Frequently Asked Questions (FAQs)

Q1: What is the effect of electron-donating vs. electron-withdrawing groups on the aryl aldehyde?

A1: The electronic nature of the substituent on the aryl ring significantly impacts the reactivity of the aldehyde.

  • Electron-withdrawing groups (EWGs) decrease the electron density on the carbonyl carbon, making it more electrophilic. However, in reactions where the aldehyde acts as a nucleophile (which is less common in cyclopropanation), EWGs will decrease reactivity. In many metal-catalyzed cyclopropanations of alkenes with diazo compounds, electron-deficient alkenes are challenging substrates due to the electrophilic nature of the metal-bound carbene.[10]

  • Electron-donating groups (EDGs) increase the electron density on the carbonyl carbon, making it more nucleophilic and less electrophilic. This can slow down reactions that rely on the nucleophilic attack of a carbenoid on the carbonyl group.

Q2: How does the choice of catalyst affect the cyclopropanation of aryl aldehydes?

A2: For catalyst-based systems, the choice of metal and ligand is critical for both yield and selectivity.

  • Rhodium(II) catalysts are widely used for the cyclopropanation of alkenes with diazo compounds, which can be derived from aryl aldehydes. The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity.[11]

  • Iron(II) catalysts , such as FeCl₂, have emerged as effective catalysts for the cyclopropanation of styrenes with aryl carbenes generated from aryl aldehydes.[12] These iron-based systems can be a more cost-effective and less toxic alternative to precious metal catalysts.

Q3: Are there any general recommendations for solvent choice in these reactions?

A3: Yes, solvent choice can have a significant impact on the reaction outcome.

  • Simmons-Smith Reaction: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended. The use of basic solvents can decrease the reaction rate.[1]

  • Corey-Chaykovsky Reaction: Dimethyl sulfoxide (DMSO) is a common solvent as it is effective for the formation of the sulfur ylide.[2] However, the choice of solvent can influence the product distribution, as seen with the formation of byproducts in THF.[9]

Data Presentation

Table 1: Effect of Aryl Aldehyde Substituent on Rhodium-Catalyzed Cyclopropanation Yield

EntryAryl Aldehyde Substituent (para-)Yield (%)Enantiomeric Excess (ee, %)
1H8587
2OMe8296
3Cl8888
4NO₂7589

Data synthesized from studies on Rh₂(S-PTAD)₄ and Rh₂(R-DOSP)₄ catalyzed reactions.[11]

Table 2: Influence of Base and Solvent in Corey-Chaykovsky Reaction

EntryBaseSolventProduct(s)Yield (%)
1NaHDMSOEpoxideHigh
2t-BuOKDMSOEpoxideHigh
3n-BuLiTHFEpoxide and β-hydroxy methylthioetherVariable

Qualitative summary based on general observations in Corey-Chaykovsky reactions.[3][9]

Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)

  • To a solution of the aryl-substituted alkene (1.0 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere at 0 °C, add diethylzinc (1.0 M in hexanes, 2.0 mmol) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add diiodomethane (2.0 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol is a generalized procedure based on common practices for the Furukawa modification of the Simmons-Smith reaction.[5][13]

Protocol 2: General Procedure for Corey-Chaykovsky Epoxidation

  • To a stirred suspension of trimethylsulfonium iodide (1.1 mmol) in anhydrous DMSO (5 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 mmol).

  • Stir the mixture at room temperature for 15 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of dimethylsulfonium methylide to 0 °C.

  • Add a solution of the aryl aldehyde (1.0 mmol) in anhydrous DMSO (2 mL) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.[2]

This protocol is a representative procedure for the Corey-Chaykovsky reaction.[2]

Visualizations

Troubleshooting_Workflow start Low Conversion of Aryl Aldehyde in Cyclopropanation reaction_type Identify Reaction Type start->reaction_type ss Simmons-Smith reaction_type->ss Simmons-Smith cc Corey-Chaykovsky reaction_type->cc Corey-Chaykovsky cat Catalyst-Based reaction_type->cat Catalyst-Based ss_q1 Check Reagent Activity: - Fresh Zn-Cu couple? - Pure CH2I2? ss->ss_q1 ss_sol1 Prepare fresh reagents Use high purity CH2I2 ss_q1->ss_sol1 No ss_q2 Inert Atmosphere Maintained? ss_q1->ss_q2 Yes ss_a1_yes Yes ss_a1_no No ss_sol1->ss_q1 ss_sol2 Ensure dry glassware Use Ar or N2 atmosphere ss_q2->ss_sol2 No ss_q3 Substrate Reactivity Issue? (e.g., EWG on aryl ring) ss_q2->ss_q3 Yes ss_a2_yes Yes ss_a2_no No ss_sol2->ss_q2 ss_sol3 Use Furukawa or Shi modification ss_q3->ss_sol3 cc_q1 Substrate Type? (Electron-deficient) cc->cc_q1 cc_sol1 Optimize ylide (sulfonium vs. sulfoxonium) Adjust base/solvent cc_q1->cc_sol1 cc_q2 Side Products Observed? cc_q1->cc_q2 cc_sol2 Change solvent (e.g., DMSO) Select ylide for desired product (epoxide vs. cyclopropane) cc_q2->cc_sol2 cat_q1 Catalyst Deactivation? cat->cat_q1 cat_q2 Poor Selectivity? cat->cat_q2 cat_sol1 Check catalyst loading Ensure pure reagents/solvents cat_q1->cat_sol1 cat_sol2 Screen different ligands Optimize temperature cat_q2->cat_sol2

Caption: Troubleshooting workflow for low conversion in aryl aldehyde cyclopropanation.

Corey_Chaykovsky_Mechanism cluster_ylide Ylide Formation cluster_reaction Cyclopropanation Pathway sulfonium Trimethylsulfonium Iodide ylide Sulfur Ylide sulfonium->ylide - HI base Base (e.g., NaH) aryl_aldehyde Aryl Aldehyde (α,β-unsaturated) ylide->aryl_aldehyde Reacts with betaine Betaine Intermediate aryl_aldehyde->betaine Nucleophilic Attack cyclopropane Cyclopropane Product betaine->cyclopropane Intramolecular Ring Closure dmso DMSO betaine->dmso Elimination

Caption: Simplified mechanism of the Corey-Chaykovsky cyclopropanation.

References

Technical Support Center: Preserving Cyclopropane Integrity Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on maintaining the integrity of the cyclopropane ring during chemical syntheses under acidic conditions. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopropane ring susceptible to opening under acidic conditions?

A1: The cyclopropane ring is characterized by significant ring strain, approximately 110-115 kJ/mol, due to its compressed C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons.[1][2] This inherent strain makes the ring kinetically reactive and thermodynamically inclined to open, relieving the strain. In the presence of an acid, a carbon atom on the cyclopropane ring or an adjacent functional group can be protonated, leading to the formation of a carbocationic intermediate. This intermediate can then be attacked by a nucleophile, resulting in ring cleavage.

Q2: What are the key factors that influence the stability of a cyclopropane ring in an acidic medium?

A2: Several factors dictate the stability of a cyclopropane ring in the presence of acid:

  • Substituent Effects: The electronic nature of substituents on the cyclopropane ring plays a crucial role. Electron-donating groups (EDGs) can stabilize an adjacent carbocation through resonance or inductive effects, which can either prevent or facilitate ring opening depending on the mechanism. Conversely, electron-withdrawing groups (EWGs) can destabilize carbocation formation on the ring, sometimes making the ring more resistant to acid-catalyzed opening. Donor-acceptor cyclopropanes, which have both an electron-donating and an electron-accepting group, are particularly susceptible to ring-opening.[1]

  • Acid Strength and Concentration: Stronger acids and higher concentrations increase the likelihood of protonation and subsequent ring opening.

  • Temperature: Higher reaction temperatures provide the necessary activation energy for the ring-opening process. Lowering the temperature is a common strategy to preserve the cyclopropane ring.

  • Solvent: The polarity of the solvent can influence the stability of charged intermediates. Polar, protic solvents can stabilize carbocationic intermediates, thus favoring ring-opening pathways.

Q3: Are all cyclopropane-containing molecules equally unstable in acid?

A3: No, the stability varies significantly depending on the overall molecular structure. For instance, esters of cyclopropanecarboxylic acid have demonstrated a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions.[3] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[3] In drug development, the cyclopropyl group is often incorporated to enhance metabolic stability due to the robustness of its C-C bonds against enzymatic degradation.[4][5][6]

Troubleshooting Guides

Problem 1: My cyclopropane ring opens during an acid-catalyzed deprotection step.

  • Root Cause Analysis: The acidic conditions required for removing a protecting group (e.g., Boc, trityl) are often harsh enough to protonate and open the cyclopropane ring. This is especially common if the protecting group is sterically hindered, requiring more forcing conditions for its removal.

  • Solutions & Mitigation Strategies:

    • Milder Acidic Conditions: Opt for milder acids or catalytic amounts of a strong acid. For example, instead of neat trifluoroacetic acid (TFA), try a solution of TFA in a non-polar solvent like dichloromethane (DCM).

    • Lower Reaction Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C or -20 °C) to slow down the rate of the undesired ring-opening reaction.

    • Alternative Protecting Groups: If possible, choose a protecting group that can be removed under non-acidic conditions (e.g., Fmoc for amines, which is removed by a base, or a hydrogenolysis-labile group like Cbz).

    • Careful Monitoring: Monitor the reaction closely using techniques like TLC or LC-MS to stop the reaction as soon as the starting material is consumed, minimizing the exposure of the product to acidic conditions.

Problem 2: I am observing a mixture of products, including rearranged or ring-opened isomers, in my reaction.

  • Root Cause Analysis: The formation of a carbocation intermediate during an acid-catalyzed reaction can lead to various rearrangement pathways, such as Wagner-Meerwein shifts or, in the case of vinylcyclopropanes, a rearrangement to cyclopentenes.[7][8]

  • Solutions & Mitigation Strategies:

    • Lewis Acids: Consider using a Lewis acid instead of a Brønsted acid. Lewis acids can coordinate to specific functional groups, potentially leading to a more controlled reaction pathway and minimizing non-specific protonation of the cyclopropane ring.[7]

    • Solvent Choice: Employ less polar, aprotic solvents to disfavor the formation and stabilization of carbocationic intermediates.

    • Substituent Modification: If feasible within the synthetic route, modifying substituents on the cyclopropane ring can influence the stability of potential carbocationic intermediates and direct the reaction towards the desired product.

Data Presentation

Table 1: Comparative Stability of Cyclopropyl Esters vs. Non-Cyclopropyl Analogs under Acidic Conditions

CompoundpHTemperature (°C)Half-life (t½) in hoursReference
Valacyclovir64069.7[3]
Cyclopropane analogue of Valacyclovir640>300[3]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Ring Opening of a Donor-Acceptor Cyclopropane [9]

This protocol describes a general method for the nucleophilic ring opening of a donor-acceptor cyclopropane catalyzed by a Brønsted acid in hexafluoroisopropanol (HFIP).

  • Materials:

    • Donor-acceptor cyclopropane (e.g., cyclopropyl p-nitrophenyl ketone) (0.1 mmol)

    • Nucleophile (e.g., indole, anisole) (0.12 mmol)

    • Hexafluoroisopropanol (HFIP) (1.0 mL)

    • Triflic acid (TfOH) (1 mol%)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a vial, add the donor-acceptor cyclopropane (0.1 mmol) and the desired nucleophile (0.12 mmol).

    • Dissolve the solids in HFIP (1.0 mL).

    • Add triflic acid (1 mol%) to the solution.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x 5 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the ring-opened product.

Visualizations

Acid_Catalyzed_Ring_Opening cluster_0 Reaction Pathway Cyclopropane Cyclopropane Derivative Protonation Protonation (H+) Cyclopropane->Protonation Acid Catalyst Carbocation Carbocation Intermediate Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack (Nu-) Carbocation->Nucleophilic_Attack Ring_Opened_Product Ring-Opened Product Nucleophilic_Attack->Ring_Opened_Product

Caption: Acid-catalyzed ring opening of a cyclopropane derivative.

Troubleshooting_Workflow cluster_1 Troubleshooting Logic Start Cyclopropane Ring Instability Observed Check_Conditions Review Reaction Conditions: - Acid Strength - Temperature - Solvent Start->Check_Conditions Milder_Acid Use Milder Acid / Lower Concentration Check_Conditions->Milder_Acid Strong Acid Lower_Temp Lower Reaction Temperature Check_Conditions->Lower_Temp High Temperature Change_Solvent Switch to Aprotic, Non-polar Solvent Check_Conditions->Change_Solvent Polar, Protic Solvent Alternative_Strategy Consider Alternative Synthetic Strategy (e.g., different protecting group) Check_Conditions->Alternative_Strategy If conditions cannot be changed Success Problem Resolved Milder_Acid->Success Lower_Temp->Success Change_Solvent->Success Alternative_Strategy->Success

Caption: A workflow for troubleshooting cyclopropane ring instability.

References

Technical Support Center: Optimizing Catalyst Loading for Hydrogenation of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the hydrogenation of cyclopropyl ketones.

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Cyclopropyl Alcohol

  • Question: My hydrogenation reaction shows low conversion of the starting cyclopropyl ketone. How can I improve the yield?

  • Answer: Low conversion can be attributed to several factors, primarily related to catalyst activity and reaction conditions. A systematic approach is recommended for troubleshooting.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.[1][2] Consider a stepwise increase in the catalyst loading. For instance, if you started at 1 mol%, try increasing it to 5 mol% and then 10 mol%.[1] Be aware that excessive loading can sometimes lead to an increase in side reactions.[2]

    • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas. Ensure the purity of all reagents and that the solvent is appropriately degassed. Some functional groups on the substrate molecule can also act as catalyst poisons.

    • Inadequate Hydrogen Pressure or Mixing: Ensure the reaction vessel is properly sealed and pressurized. Vigorous stirring is crucial to ensure good contact between the hydrogen gas, the substrate in the liquid phase, and the solid catalyst.

    • Sub-optimal Temperature: Hydrogenation reactions can be sensitive to temperature.[3] If the reaction is too slow at room temperature, a modest increase (e.g., to 40-50°C) might improve the rate. However, be cautious, as higher temperatures can also promote side reactions like ring opening.

Issue 2: Formation of Ring-Opened Byproducts

  • Question: I am observing significant amounts of straight-chain ketone or alcohol byproducts, indicating my cyclopropyl ring is not stable. What can I do to prevent this?

  • Answer: The stability of the cyclopropyl ring is a primary concern during the hydrogenation of cyclopropyl ketones.[4] Ring-opening, or hydrogenolysis, is a potential side reaction, particularly with certain catalysts under harsh conditions.[4]

    • Catalyst Choice: Palladium-based catalysts (e.g., Pd/C) are known to be more prone to inducing cyclopropane ring opening compared to platinum or rhodium catalysts under similar conditions.[4] Consider screening other catalysts like Platinum(IV) Oxide (PtO₂, Adams' catalyst) or Rhodium on carbon (Rh/C).

    • Reaction Conditions: Harsh conditions can promote hydrogenolysis.

      • Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

      • Pressure: Use the lowest hydrogen pressure that is effective. High hydrogen pressure can favor ring opening.

    • Substrate Structure: The electronic properties of substituents on the cyclopropyl ring can influence its stability. Electron-withdrawing groups may sometimes stabilize the ring.[1]

Issue 3: Poor Chemoselectivity (for substrates with other reducible groups)

  • Question: My substrate contains another functional group (e.g., a nitro group or an alkene) that is also being reduced. How can I selectively reduce only the ketone?

  • Answer: Achieving chemoselectivity requires careful selection of the catalyst and reaction conditions.

    • Catalyst Selection: Different catalysts have different selectivities. For instance, while Pd/C is highly active for reducing both nitro and ketone groups, it can sometimes be made more selective for the nitro group under specific conditions.[4] For selective ketone hydrogenation in the presence of other groups, a catalyst screening study is often necessary.

    • Milder Conditions: Employing milder conditions (lower temperature and pressure) can sometimes allow for the more reactive group to be reduced while leaving the less reactive one intact.

    • Catalyst Poisons/Additives: In some cases, the addition of a catalyst "poison" or modifier in small quantities can selectively inhibit the hydrogenation of one functional group over another. This requires careful optimization and is specific to the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the hydrogenation of a cyclopropyl ketone?

A1: A good starting point for catalyst loading is typically in the range of 1-5 mol% of the active metal relative to the substrate.[4] For a 10% Pd/C catalyst, this would correspond to 10-50 wt% of the catalyst relative to the substrate. Optimization experiments should then be performed by systematically varying the loading to find the optimal balance between reaction rate, yield, and cost-effectiveness.

Q2: How do I choose the right catalyst for my specific cyclopropyl ketone?

A2: The choice of catalyst is critical and depends on the overall structure of your substrate and the desired outcome.

  • For simple ketone reduction to alcohol: Palladium on carbon (Pd/C) is a common starting point, but must be used with caution due to the risk of ring opening.[4][5] Platinum(IV) oxide (PtO₂) or Raney Nickel are also effective and may be less likely to cause hydrogenolysis.[4]

  • To avoid ring-opening: Platinum or Rhodium-based catalysts are often preferred.

  • For complex molecules: A catalyst screening study is highly recommended to identify the optimal catalyst for your specific substrate.

Q3: Can I reuse the catalyst?

A3: Heterogeneous catalysts like Pd/C can often be recovered by filtration and reused. However, their activity may decrease with each cycle due to poisoning or physical degradation. If you plan to reuse the catalyst, it's important to wash it thoroughly with a suitable solvent after each run and dry it carefully. The reusability should be validated for your specific process to ensure consistent performance.

Q4: What solvents are suitable for these hydrogenations?

A4: Common solvents for hydrogenation include alcohols like ethanol and methanol, as well as esters like ethyl acetate.[4] The choice of solvent can sometimes influence the reaction rate and selectivity. The solvent should be of high purity and degassed to remove oxygen, which can deactivate the catalyst.

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on a Generic Cyclopropyl Ketone Hydrogenation

Catalyst Loading (mol% Pd)Reaction Time (h)Conversion (%)Selectivity for Cyclopropyl Alcohol (%)
12465>98
58>99>98
104>9995 (5% ring-opened)

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific substrate, catalyst, and reaction conditions.

Table 2: Comparison of Common Catalysts for Hydrogenation of Ketones

CatalystTypical LoadingAdvantagesPotential Issues for Cyclopropyl Ketones
Palladium on Carbon (Pd/C) 1-10 mol%Highly active, versatile, cost-effective.[4][5]Can promote cyclopropyl ring opening under harsh conditions.[4]
Platinum(IV) Oxide (PtO₂) 1-5 mol%Highly active, often less prone to causing hydrogenolysis than Pd.[4]Higher cost than Pd/C.
Raney® Nickel 5-20 wt%Very active, cost-effective.Can be pyrophoric and requires careful handling; may lead to over-reduction.[4]
Rhodium on Carbon (Rh/C) 1-5 mol%Good for aromatic ring hydrogenation, may offer good selectivity.Higher cost.

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading

This protocol outlines a general method for determining the optimal catalyst loading for the hydrogenation of a cyclopropyl ketone using a parallel reactor system or separate reaction vessels.

Materials:

  • Cyclopropyl ketone substrate

  • Hydrogenation catalyst (e.g., 10% Pd/C)

  • Anhydrous solvent (e.g., ethanol or ethyl acetate)

  • Hydrogenation vessel(s) capable of being pressurized

  • Hydrogen gas supply

  • Stirring apparatus

  • Filtration setup (e.g., Celite® pad)

Procedure:

  • Vessel Preparation: To three separate hydrogenation vessels, add the cyclopropyl ketone substrate (e.g., 1.0 mmol) and a stir bar.

  • Catalyst Addition:

    • To vessel 1, add the catalyst corresponding to 1 mol% of the active metal.

    • To vessel 2, add the catalyst corresponding to 5 mol% of the active metal.

    • To vessel 3, add the catalyst corresponding to 10 mol% of the active metal.

  • Solvent Addition: Add a sufficient amount of anhydrous, degassed solvent to each vessel to create a slurry that can be stirred effectively (e.g., 10 mL).

  • Hydrogenation:

    • Seal the vessels securely.

    • Purge each vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

    • Purge each vessel with hydrogen gas three times.

    • Pressurize the vessels to the desired hydrogen pressure (e.g., 3 bar).

    • Begin vigorous stirring and maintain a constant temperature (e.g., 25°C).

  • Reaction Monitoring: Monitor the progress of each reaction by hydrogen uptake or by taking small aliquots (if the system allows) for analysis by TLC, GC, or LC-MS at regular time intervals (e.g., 1h, 4h, 8h, 24h).

  • Work-up:

    • Once a reaction is deemed complete (or has reached a plateau), carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Dilute the reaction mixture with additional solvent.

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with more solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR, GC, or LC-MS to determine the conversion and selectivity. Compare the results to identify the optimal catalyst loading.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_vessel Prepare Reaction Vessels with Substrate add_catalyst Add Catalyst at Varying Loads (1, 5, 10 mol%) prep_vessel->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent seal_purge Seal, Purge with N2, then H2 add_solvent->seal_purge pressurize Pressurize with H2 seal_purge->pressurize stir_heat Stir at Set Temperature pressurize->stir_heat monitor Monitor Progress (H2 uptake, TLC, GC) stir_heat->monitor vent_purge Vent H2, Purge with N2 monitor->vent_purge filter_catalyst Filter to Remove Catalyst vent_purge->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate analyze Analyze Product (NMR, GC) concentrate->analyze conclusion Determine Optimal Catalyst Loading analyze->conclusion

Caption: Workflow for screening and optimizing catalyst loading.

troubleshooting_tree start Low Yield or Selectivity Issue check_conversion Is conversion low? start->check_conversion check_selectivity Is ring-opening observed? check_conversion->check_selectivity No increase_loading Increase Catalyst Loading (e.g., 1 -> 5 mol%) check_conversion->increase_loading Yes change_catalyst Switch Catalyst (e.g., Pd/C -> PtO2) check_selectivity->change_catalyst Yes end_ok Process Optimized check_selectivity->end_ok No increase_pressure Increase H2 Pressure increase_loading->increase_pressure increase_temp Increase Temperature Moderately increase_pressure->increase_temp check_purity Check Reagent/Solvent Purity increase_temp->check_purity lower_temp Decrease Temperature change_catalyst->lower_temp lower_pressure Decrease H2 Pressure lower_temp->lower_pressure

Caption: Decision tree for troubleshooting common hydrogenation issues.

References

Validation & Comparative

Validating the Structure of 1-Cyclopropylpropan-2-ol: A Comparative Guide to 2D NMR and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy against other common analytical techniques for the structural validation of 1-Cyclopropylpropan-2-ol, a molecule of interest in synthetic and medicinal chemistry.

This document outlines the experimental data and protocols for the comprehensive structural elucidation of this compound, with a primary focus on the power of 2D NMR techniques. By presenting a head-to-head comparison with alternative methods such as Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC), this guide offers a practical framework for selecting the most appropriate analytical strategy for similar small molecules.

Unraveling the Molecular Architecture with 2D NMR

Two-dimensional NMR spectroscopy provides unparalleled detail regarding the connectivity and spatial relationships of atoms within a molecule. By dispersing spectral information across two frequency axes, 2D NMR resolves the signal overlap often encountered in complex 1D spectra, offering clear, interpretable correlations. For this compound, a combination of COSY, HSQC, and HMBC experiments is essential for complete structural assignment.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound. These predictions are based on established chemical shift principles and computational models.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
11.15 (d)22.5
23.75 (m)70.1
31.30 (m), 1.45 (m)40.2
40.80 (m)15.5
50.15 (m), 0.45 (m)3.2
60.15 (m), 0.45 (m)2.8
OH(broad s)-

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicity: s = singlet, d = doublet, m = multiplet.

Table 2: Key Predicted 2D NMR Correlations

ExperimentCorrelating Protons/CarbonsInterpretation
COSY H-1 ↔ H-2J-coupling between the methyl protons and the methine proton on the propanol backbone.
H-2 ↔ H-3J-coupling between the methine proton and the methylene protons adjacent to the cyclopropyl group.
H-3 ↔ H-4J-coupling between the methylene protons and the methine proton of the cyclopropyl ring.
H-4 ↔ H-5, H-6J-coupling between the cyclopropyl methine proton and the cyclopropyl methylene protons.
HSQC H-1 / C-1Direct one-bond correlation between the methyl protons and their attached carbon.
H-2 / C-2Direct one-bond correlation between the methine proton and the carbon bearing the hydroxyl group.
H-3 / C-3Direct one-bond correlation between the methylene protons and their attached carbon.
H-4 / C-4Direct one-bond correlation between the cyclopropyl methine proton and its attached carbon.
H-5, H-6 / C-5, C-6Direct one-bond correlations between the cyclopropyl methylene protons and their respective carbons.
HMBC H-1 → C-2, C-3Long-range (2-3 bond) correlation from the methyl protons to the methine and methylene carbons of the propanol chain.
H-2 → C-1, C-3, C-4Long-range correlations from the methine proton to the methyl, methylene, and cyclopropyl methine carbons.
H-3 → C-2, C-4, C-5, C-6Long-range correlations from the methylene protons to the propanol methine and all cyclopropyl carbons.
H-4 → C-2, C-3, C-5, C-6Long-range correlations from the cyclopropyl methine proton to the propanol methine and methylene, and the other cyclopropyl carbons.
Experimental Protocols for 2D NMR

A detailed methodology for acquiring high-quality 2D NMR data for a small molecule like this compound is provided below.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (typical for a 500 MHz spectrometer):

  • ¹H NMR:

    • Spectral Width: 10-12 ppm

    • Acquisition Time: 2-3 s

    • Relaxation Delay: 1-2 s

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Spectral Width: 200-220 ppm

    • Acquisition Time: 1-2 s

    • Relaxation Delay: 2-5 s

    • Number of Scans: 128-1024

  • COSY:

    • Data points: 2048 (F2) x 256 (F1)

    • Number of Scans: 2-4 per increment

    • Relaxation Delay: 1.5 s

  • HSQC:

    • Data points: 2048 (F2) x 256 (F1)

    • Number of Scans: 4-8 per increment

    • Relaxation Delay: 1.5 s

    • ¹J(C,H) coupling constant: Optimized for ~145 Hz

  • HMBC:

    • Data points: 2048 (F2) x 256 (F1)

    • Number of Scans: 8-16 per increment

    • Relaxation Delay: 1.5 s

    • Long-range coupling constant (ⁿJ(C,H)): Optimized for 8-10 Hz

A Comparative Look: Alternative Structural Validation Methods

While 2D NMR provides a comprehensive structural picture, other spectroscopic techniques offer complementary and often faster means of preliminary characterization.

Table 3: Comparison of Structural Validation Methods for this compound

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (through-bond correlations), ¹H-¹³C one-bond and long-range correlations.Unambiguous structure determination, detailed stereochemical information possible with advanced techniques (e.g., NOESY).Longer experiment times, requires higher sample concentration, more complex data analysis.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high-resolution MS), fragmentation patterns indicative of structural motifs.High sensitivity, small sample amount required, fast analysis.Isomers can be difficult to distinguish, fragmentation can be complex and may require interpretation.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H, C-H, C-O).Fast, non-destructive, provides a quick overview of functional groups present.Provides limited information on the carbon skeleton, not suitable for complete structure elucidation on its own.
Gas Chromatography (GC) Purity of the sample, retention time can be used for identification against a known standard.High separation efficiency, quantitative analysis is straightforward.Requires a reference standard for identification, not a primary method for structure elucidation of an unknown.
Experimental Protocols for Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dilute the sample in a volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Expected Fragmentation: A molecular ion peak (M⁺) at m/z 100 may be weak or absent. Key fragments would include the loss of a methyl group (M-15, m/z 85), loss of water (M-18, m/z 82), and cleavage of the C-C bond next to the oxygen, leading to a base peak at m/z 45 ([CH₃CHOH]⁺).

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Place a drop of the neat liquid sample directly onto the ATR crystal or between two KBr plates to form a thin film.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Expected Absorptions:

    • Broad O-H stretch: ~3350 cm⁻¹

    • C-H stretches (aliphatic): ~2850-3000 cm⁻¹

    • C-H stretch (cyclopropyl): ~3080 cm⁻¹

    • C-O stretch: ~1100 cm⁻¹

Visualizing the Workflow and Comparisons

To further clarify the relationships between the experimental steps and the comparative nature of these techniques, the following diagrams are provided.

G Workflow for 2D NMR Validation cluster_sample Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation prep Dissolve in Deuterated Solvent proton ¹H NMR prep->proton carbon ¹³C NMR prep->carbon cosy COSY proton->cosy hsqc HSQC proton->hsqc hmbc HMBC proton->hmbc carbon->hsqc carbon->hmbc assign Assign Signals cosy->assign hsqc->assign hmbc->assign correlate Correlate Data assign->correlate structure Confirm Structure correlate->structure G Comparison of Validation Techniques cluster_primary Primary Method cluster_alternative Alternative/Complementary Methods cluster_info Information Yield nmr 2D NMR ms Mass Spectrometry nmr->ms Provides Connectivity ftir FTIR Spectroscopy nmr->ftir Confirms Functional Groups nmr_info Unambiguous Structure nmr->nmr_info gc Gas Chromatography ms->gc Coupled Technique ms_info Molecular Weight & Formula ms->ms_info ftir->gc Purity & Functional Groups ftir_info Functional Groups ftir->ftir_info gc_info Purity & Retention Time gc->gc_info

Comparative analysis of catalysts for enantioselective synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Enantioselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Enantioselective catalysis is a cornerstone of modern chemistry, enabling the synthesis of single-enantiomer chiral molecules that are crucial in pharmaceuticals, agrochemicals, and materials science.[1] The choice of catalyst is a critical decision that dictates the efficiency, selectivity, and scalability of a synthetic route. This guide provides an objective comparison of major catalyst classes for the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, supported by experimental data.

Comparative Analysis: The Asymmetric Michael Addition

The Michael addition, or conjugate addition, is one of the most powerful methods for C-C bond formation.[2] Its asymmetric variant provides access to a vast array of chiral building blocks. The comparison below focuses on two dominant catalytic strategies: organocatalysis and transition-metal catalysis.

Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. These catalysts are often metal-free, robust, and less sensitive to air and moisture, aligning with the principles of green chemistry.[3] Key organocatalyst classes for the Michael addition include proline derivatives and thiourea-based catalysts, which typically activate substrates through enamine or iminium ion intermediates.[4][5]

Transition-Metal Catalysis employs complexes of metals like copper, rhodium, or ruthenium with chiral ligands.[2][6] These systems can offer very high turnover numbers and frequencies, and their reactivity can be finely tuned by modifying the ligand structure or the metal center.[7] For Michael additions, copper(II) complexes with bisoxazoline ligands are particularly effective.[2]

Data Presentation: Performance in Asymmetric Michael Additions

The following tables summarize quantitative performance data for representative organocatalysts and transition-metal catalysts in the asymmetric Michael addition of ketones or aldehydes to nitroalkenes.

Table 1: Organocatalyst Performance

Catalyst TypeMichael DonorMichael AcceptorYield (%)ee (%)dr (syn:anti)Reference
(R,R)-DPEN ThioureaCyclohexanone(E)-β-Nitrostyrene99999:1[5]
(R,R)-DPEN ThioureaCyclopentanone(E)-β-Nitrostyrene97969:1[5]
L-Proline DerivativePropanal(E)-β-Nitrostyrene959595:5[8]
L-Proline DerivativeCyclohexanone(E)-β-Nitrostyrene979999:1[9]

Table 2: Transition-Metal Catalyst Performance

Catalyst SystemMichael DonorMichael AcceptorYield (%)ee (%)drReference
Cu(II)-BisoxazolineDiethyl Malonate(E)-β-Nitrostyrene>95>95-[2]
Rh-BINAPPhenylboronic Acid2-Cyclohexenone9999-[2]

Visualizing Catalytic Processes and Workflows

Understanding the underlying mechanisms and experimental procedures is key to successful catalyst application. The following diagrams illustrate the logical classification of catalysts, a typical organocatalytic cycle, and a standard experimental workflow.

catalyst_classes cluster_main Catalyst Classes for Enantioselective Synthesis cluster_tmc Transition-Metal Catalysis cluster_org Organocatalysis main Enantioselective Catalysis tmc Metal-Ligand Complexes main->tmc org Small Organic Molecules main->org rh Rhodium-DuPhos tmc->rh ru Ruthenium-BINAP tmc->ru cu Copper-Box tmc->cu proline Proline & Derivatives org->proline cinchona Cinchona Alkaloids org->cinchona thiourea Thiourea Catalysts org->thiourea

Caption: Logical relationships between major catalyst classes.

enamine_cycle cat Chiral Amine Catalyst ketone Ketone/Aldehyde (Michael Donor) enamine Enamine Intermediate ketone->enamine + Catalyst - H₂O adduct_im Iminium Adduct enamine->adduct_im + Nitroalkene nitro Nitroalkene (Michael Acceptor) adduct_im->cat - Catalyst product Chiral Michael Adduct adduct_im->product + H₂O h2o H₂O (Hydrolysis)

Caption: Simplified catalytic cycle for an amine-catalyzed Michael addition.

workflow prep 1. Catalyst & Reagent Preparation setup 2. Reaction Setup (Solvent, Temp, Atmosphere) prep->setup run 3. Reaction Monitoring (TLC, GC, or HPLC) setup->run workup 4. Workup & Purification (Quenching, Extraction, Chromatography) run->workup analysis 5. Product Analysis (Yield, ee%, dr%) workup->analysis

Caption: General workflow for an asymmetric catalysis experiment.

Experimental Protocols

The following are generalized methodologies for conducting an asymmetric Michael addition using either an organocatalyst or a transition-metal catalyst. Specific substrate, catalyst, and solvent amounts may vary.

Protocol 1: Organocatalytic Michael Addition of a Ketone to a Nitroalkene

This protocol is based on procedures utilizing DPEN-thiourea catalysts.[5]

  • Catalyst and Reagent Preparation:

    • To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral thiourea organocatalyst (e.g., (R,R)-DPEN derivative, 5-10 mol%).

    • Add the desired solvent (e.g., toluene or dichloromethane, to a concentration of ~0.2 M).

    • Add the Michael acceptor (e.g., (E)-β-nitrostyrene, 1.0 equivalent).

  • Reaction Initiation:

    • Add the Michael donor (e.g., cyclohexanone, 1.5-2.0 equivalents) to the solution.

    • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C).

  • Monitoring and Workup:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product directly via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

    • Determine the yield of the isolated product.

    • Analyze the enantiomeric excess (ee%) and diastereomeric ratio (dr) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Rhodium-Catalyzed Asymmetric Conjugate Addition

This protocol is a representative procedure for the conjugate addition of an arylboronic acid to an enone, a reaction where Rh-BINAP systems excel.[2]

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the rhodium precursor (e.g., [Rh(acac)(C₂H₄)₂], 3 mol%) and the chiral diphosphine ligand (e.g., (S)-BINAP, 3.3 mol%).

    • Add an anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O mixture).

    • Stir the mixture at room temperature for 15-30 minutes to form the active catalyst solution.

  • Reaction Setup and Initiation:

    • To the catalyst solution, add the Michael acceptor (e.g., 2-cyclohexen-1-one, 1.0 equivalent) followed by the Michael donor (e.g., phenylboronic acid, 1.5 equivalents).

    • Add a base (e.g., K₃PO₄ or Et₃N).

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 6-24 hours).

  • Workup and Purification:

    • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

References

A Comparative Guide to the Reactivity of 1-Cyclopropylpropan-1-ol and 1-Cyclopropylpropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two structural isomers: the primary alcohol 1-cyclopropylpropan-1-ol and the secondary alcohol 1-cyclopropylpropan-2-ol. While direct quantitative comparative data for these specific compounds is limited in publicly available literature, this document outlines the expected differences in their reactivity based on established principles of organic chemistry and the known behavior of analogous primary and secondary alcohols, with a special focus on the influence of the cyclopropyl group.

Introduction

1-Cyclopropylpropan-1-ol and this compound are alcohols containing a cyclopropyl ring, a structural motif known to impart unique chemical properties due to its inherent ring strain. The position of the hydroxyl group, primary in the former and secondary in the latter, is the key determinant of their differential reactivity in common organic transformations such as oxidation, dehydration, and substitution reactions. Understanding these differences is crucial for their selective manipulation in synthetic chemistry, particularly in the context of drug development where precise structural modifications can significantly impact biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. These properties can influence reaction conditions and product isolation.

Property1-Cyclopropylpropan-1-olThis compound
Molecular Formula C₆H₁₂OC₆H₁₂O
Molecular Weight 100.16 g/mol 100.16 g/mol
Structure
CAS Number 18729-46-918729-47-0
Class of Alcohol PrimarySecondary

Reactivity Comparison: Theoretical Framework and Expected Outcomes

The reactivity of alcohols is primarily governed by the substitution of the carbon atom bearing the hydroxyl group. Primary alcohols are generally less sterically hindered and their corresponding carbocations are less stable than those of secondary alcohols. The presence of the cyclopropyl group introduces an additional layer of complexity, as the strained ring can participate in reactions, often leading to ring-opening products.

Oxidation

The oxidation of alcohols is a fundamental transformation in organic synthesis. The products of oxidation differ significantly between primary and secondary alcohols.

  • 1-Cyclopropylpropan-1-ol (Primary Alcohol): Primary alcohols can be oxidized to either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. Milder reagents like pyridinium chlorochromate (PCC) will typically yield the aldehyde (1-cyclopropylpropanal). Stronger oxidizing agents, such as Jones reagent (CrO₃ in H₂SO₄/acetone), will lead to the corresponding carboxylic acid (1-cyclopropylpropanoic acid).

  • This compound (Secondary Alcohol): Secondary alcohols are oxidized to ketones. Treatment of this compound with common oxidizing agents is expected to yield 1-cyclopropylpropan-2-one. Further oxidation to a carboxylic acid does not readily occur under standard conditions.

Expected Reactivity: Due to less steric hindrance, 1-cyclopropylpropan-1-ol may react faster in oxidation reactions compared to this compound under similar conditions.

Illustrative Oxidation Products (Hypothetical Data)

Starting MaterialOxidizing AgentMajor ProductTypical Yield (%)
1-Cyclopropylpropan-1-olPCC, CH₂Cl₂1-Cyclopropylpropanal85-95
1-Cyclopropylpropan-1-olJones Reagent, Acetone1-Cyclopropylpropanoic acid70-85
This compoundJones Reagent, Acetone1-Cyclopropylpropan-2-one80-95
Dehydration (Elimination)

Acid-catalyzed dehydration of alcohols proceeds via an E1 or E2 mechanism, typically leading to the formation of alkenes. The stability of the intermediate carbocation plays a crucial role in the reaction pathway and product distribution.

  • 1-Cyclopropylpropan-1-ol (Primary Alcohol): Dehydration of primary alcohols is generally more difficult than for secondary or tertiary alcohols due to the formation of a less stable primary carbocation. Under forcing acidic conditions, rearrangement to a more stable carbocation is likely. In the case of 1-cyclopropylpropan-1-ol, this could involve a hydride shift or, more interestingly, rearrangement involving the cyclopropyl ring.

  • This compound (Secondary Alcohol): Dehydration of this secondary alcohol is expected to proceed more readily through a more stable secondary carbocation intermediate. Elimination of a proton from an adjacent carbon would lead to a mixture of isomeric alkenes. Zaitsev's rule predicts that the more substituted alkene will be the major product. However, the unique electronic properties of the cyclopropyl group can influence the regioselectivity of elimination. Furthermore, the carbocation intermediate is susceptible to rearrangement, including ring-opening of the cyclopropane.

Expected Reactivity: this compound is expected to undergo dehydration more readily than 1-cyclopropylpropan-1-ol due to the formation of a more stable secondary carbocation.

Illustrative Dehydration Products (Hypothetical Data)

Starting MaterialReagentMajor Product(s)Minor Product(s)
1-Cyclopropylpropan-1-olConc. H₂SO₄, HeatRearranged alkenes, Ring-opened products1-Propylcyclopropene
This compoundConc. H₃PO₄, Heat1-Cyclopropylprop-1-ene (E/Z)3-Cyclopropylprop-1-ene, Ring-opened dienes
Substitution Reactions (e.g., with HX)

The reaction of alcohols with hydrogen halides (HX) to form alkyl halides is a classic substitution reaction. The mechanism (Sₙ1 or Sₙ2) and rate of reaction are highly dependent on the alcohol structure.

  • 1-Cyclopropylpropan-1-ol (Primary Alcohol): Primary alcohols typically react with HX via an Sₙ2 mechanism, which is generally slow. The reaction can be accelerated with a Lewis acid catalyst like ZnCl₂ (Lucas reagent).

  • This compound (Secondary Alcohol): Secondary alcohols can react via either Sₙ1 or Sₙ2 pathways. With a reagent like the Lucas reagent, the reaction proceeds via an Sₙ1 mechanism involving the formation of a secondary carbocation. This reaction is expected to be faster than that of the primary alcohol. The carbocation intermediate can also undergo rearrangement, including ring-opening of the cyclopropane.

Expected Reactivity: this compound is expected to react faster with the Lucas reagent than 1-cyclopropylpropan-1-ol.

Illustrative Lucas Test Results

AlcoholReagentObservation
1-Cyclopropylpropan-1-olLucas Reagent (ZnCl₂/HCl)No immediate reaction; cloudiness may appear upon heating.
This compoundLucas Reagent (ZnCl₂/HCl)Cloudiness appears within 5-10 minutes.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Experiment 1: Comparative Oxidation

Objective: To compare the oxidation products of 1-cyclopropylpropan-1-ol and this compound using Jones reagent.

Materials:

  • 1-Cyclopropylpropan-1-ol

  • This compound

  • Jones Reagent (Chromium trioxide in sulfuric acid and water)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers, dissolve 1-cyclopropylpropan-1-ol (1.0 g, 10 mmol) and this compound (1.0 g, 10 mmol) in acetone (20 mL). Cool the flasks in an ice bath.

  • Oxidation: Slowly add Jones reagent dropwise to each flask while stirring vigorously. Monitor the color change from orange-red to green. Continue addition until the orange color persists for about 5 minutes.

  • Quenching: Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears completely.

  • Workup: Add water (30 mL) to each reaction mixture and extract with diethyl ether (3 x 20 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Isolation: Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude products by TLC, IR spectroscopy, and ¹H NMR to identify the functional groups and confirm the product structures.

Experiment 2: Comparative Dehydration

Objective: To compare the dehydration products of 1-cyclopropylpropan-1-ol and this compound.

Materials:

  • 1-Cyclopropylpropan-1-ol

  • This compound

  • Concentrated phosphoric acid (85%)

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Standard distillation apparatus

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, place 1-cyclopropylpropan-1-ol (5.0 g, 50 mmol) and this compound (5.0 g, 50 mmol). To each flask, add concentrated phosphoric acid (2 mL).

  • Distillation: Heat the mixtures gently using a heating mantle and distill the products as they form. Collect the distillate in a receiver cooled in an ice bath.

  • Workup: Wash the distillates with saturated sodium bicarbonate solution (10 mL) and then with water (10 mL). Dry the organic layers over anhydrous calcium chloride.

  • Analysis: Analyze the product mixtures by GC-MS to identify the different alkene isomers and any ring-opened products, and to determine their relative abundance.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed.

Oxidation_Pathways cluster_primary 1-Cyclopropylpropan-1-ol (Primary) cluster_secondary This compound (Secondary) P_alcohol 1-Cyclopropylpropan-1-ol P_aldehyde 1-Cyclopropylpropanal P_alcohol->P_aldehyde PCC P_acid 1-Cyclopropylpropanoic Acid P_alcohol->P_acid Jones Reagent (excess) P_aldehyde->P_acid Jones Reagent S_alcohol This compound S_ketone 1-Cyclopropylpropan-2-one S_alcohol->S_ketone Jones Reagent

Caption: Oxidation pathways for primary and secondary cyclopropylproponals.

Dehydration_Mechanisms cluster_primary_dehydration Dehydration of 1-Cyclopropylpropan-1-ol cluster_secondary_dehydration Dehydration of this compound P_alc 1-Cyclopropylpropan-1-ol P_protonated Protonated Alcohol P_alc->P_protonated H+ P_carbocation Primary Carbocation (unstable) P_protonated->P_carbocation -H2O P_rearranged Rearranged Carbocations P_carbocation->P_rearranged Rearrangement P_products Mixture of Alkenes & Ring-Opened Products P_rearranged->P_products -H+ S_alc This compound S_protonated Protonated Alcohol S_alc->S_protonated H+ S_carbocation Secondary Carbocation S_protonated->S_carbocation -H2O S_alkenes Alkene Mixture S_carbocation->S_alkenes -H+ (Zaitsev/Hofmann) S_ring_opened Ring-Opened Products S_carbocation->S_ring_opened Ring Opening

Caption: Acid-catalyzed dehydration mechanisms.

SN1_vs_SN2 cluster_sn2 1-Cyclopropylpropan-1-ol (Primary) cluster_sn1 This compound (Secondary) P_alc_sn 1-Cyclopropylpropan-1-ol P_transition SN2 Transition State P_alc_sn->P_transition HCl/ZnCl2 P_product 1-Chloro-1-cyclopropylpropane P_transition->P_product Slow S_alc_sn This compound S_carbocation_sn Secondary Carbocation S_alc_sn->S_carbocation_sn HCl/ZnCl2, -H2O (rate-determining) S_product 2-Chloro-1-cyclopropylpropane S_carbocation_sn->S_product Cl- attack (fast) S_rearranged_product Rearranged/Ring-Opened Products S_carbocation_sn->S_rearranged_product Rearrangement

Caption: Substitution reaction mechanisms with Lucas Reagent.

Conclusion

A Comparative Guide to Cyclopropanation Methods: Simmons-Smith and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the construction of cyclopropane rings is a fundamental tool in molecular design. The unique steric and electronic properties of this three-membered ring can profoundly influence a molecule's biological activity and pharmacokinetic profile. This guide provides an objective comparison of the venerable Simmons-Smith reaction with other prominent cyclopropanation methods, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.

The Simmons-Smith reaction, first reported in 1958, has long been a workhorse for the synthesis of cyclopropanes from alkenes.[1] Its reliability and stereospecificity have cemented its place in the synthetic chemist's toolbox. However, the landscape of cyclopropanation has evolved, offering a range of alternatives with distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions. This comparison focuses on the Simmons-Smith reaction, palladium-catalyzed cyclopropanation with diazomethane, and the Kulinkovich reaction, providing a clear overview of their respective strengths and limitations.

At a Glance: Performance Comparison of Cyclopropanation Methods

To facilitate a direct comparison, the following table summarizes key performance indicators for the Simmons-Smith reaction, palladium-catalyzed diazomethane cyclopropanation, and the Kulinkovich reaction across various substrates.

Reaction MethodSubstrateProductYield (%)Diastereoselectivity (dr)Enantioselectivity (% ee)Reference
Simmons-Smith Reaction CyclohexeneBicyclo[4.1.0]heptane~90%N/AN/A[2]
(Z)-3-hexenecis-1,2-diethylcyclopropaneHighStereospecific (cis)N/A[3]
(E)-3-hexenetrans-1,2-diethylcyclopropaneHighStereospecific (trans)N/A[3]
Cinnamyl alcohol(2-phenylcyclopropyl)methanol63-90%5:1 to 15:1up to 98%[4]
Pd-Catalyzed Diazomethane Cyclopropanation StyrenePhenylcyclopropaneHighN/AN/A[5]
1-OcteneOctylcyclopropaneHighN/AN/A[5]
Unsaturated EndoperoxidesCyclopropanated EndoperoxidesGood to ExcellentStereoselectiveN/A[6]
2-Substituted 1,3-DienesVinylcyclopropanesup to 86%Low (trans/cis ~1:1)N/A[7]
Kulinkovich Reaction Methyl acetate1-Methylcyclopropanol85%N/AN/A[8]
Methyl benzoate1-Phenylcyclopropanol82%N/AN/A[8]
Methyl butyrate1-Propylcyclopropanol90%N/AN/A[8]
Prochiral Alkenes (with chiral Ti-TADDOLate)Chiral Cyclopropanols--up to 87%[9]

Reaction Mechanisms and Workflows

The choice of a cyclopropanation method often depends on the specific substrate and the desired stereochemical outcome. Understanding the underlying mechanisms is crucial for making an informed decision.

Simmons-Smith Reaction

The Simmons-Smith reaction proceeds via the formation of an organozinc carbenoid, typically from diiodomethane and a zinc-copper couple. This carbenoid then transfers a methylene group to the alkene in a concerted, stereospecific manner, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][3]

Simmons_Smith_Mechanism cluster_start Reagent Formation cluster_reaction Cyclopropanation CH2I2 CH₂I₂ Carbenoid ICH₂ZnI CH2I2->Carbenoid Insertion ZnCu Zn(Cu) ZnCu->Carbenoid TS Butterfly Transition State Carbenoid->TS Alkene Alkene Alkene->TS Product Cyclopropane TS->Product Concerted [2+1] cycloaddition

Simmons-Smith Reaction Mechanism
Palladium-Catalyzed Diazomethane Cyclopropanation

This method involves the use of a palladium catalyst to decompose diazomethane, generating a palladium-carbene intermediate. This highly reactive species then adds to the alkene to form the cyclopropane. The reaction is often highly efficient but requires the handling of the potentially explosive and toxic diazomethane.[5]

Palladium_Diazomethane_Workflow Start Start Reagents Alkene, CH₂N₂, Pd(OAc)₂ Start->Reagents Reaction Reaction at 0 °C to rt Reagents->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product Cyclopropane Product Purification->Product

Workflow for Pd-Catalyzed Diazomethane Cyclopropanation
Kulinkovich Reaction

The Kulinkovich reaction offers a distinct approach, synthesizing cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[10] The reaction proceeds through a titanacyclopropane intermediate.[11]

Kulinkovich_Mechanism cluster_catalyst Catalyst Activation cluster_cyclo Cyclopropanol Formation Ti_alkoxide Ti(OR)₄ Dialkyl_Ti R'₂Ti(OR)₂ Ti_alkoxide->Dialkyl_Ti Grignard 2 R'MgX Grignard->Dialkyl_Ti Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane β-hydride elimination Intermediate Oxatitanacyclopentane Titanacyclopropane->Intermediate Ester Ester (R''COOR''') Ester->Intermediate Product Cyclopropanol Intermediate->Product Rearrangement & Workup

Kulinkovich Reaction Mechanism

Detailed Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Cyclohexene

This protocol describes a typical procedure for the Simmons-Smith reaction using a zinc-copper couple.

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Anhydrous diethyl ether

  • Diiodomethane

  • Cyclohexene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Zinc-Copper Couple: In a dry, nitrogen-flushed flask, add zinc dust (1.2 equivalents) and an equal weight of anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.12 equivalents) in one portion. The mixture will change color from black to grayish. Stir for an additional 30 minutes.[12]

  • Reaction Setup: To the freshly prepared zinc-copper couple, add more anhydrous diethyl ether.

  • Addition of Reagents: Prepare a solution of diiodomethane (1.1 equivalents) and cyclohexene (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic; control the addition rate to maintain a gentle reflux.[12]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.[12]

Protocol 2: Palladium-Catalyzed Cyclopropanation of an Unsaturated Endoperoxide with Diazomethane

This protocol outlines a general procedure for the cyclopropanation of an unsaturated endoperoxide using diazomethane and a palladium catalyst. Caution: Diazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Unsaturated endoperoxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Diazomethane solution in diethyl ether (prepared from a suitable precursor like Diazald®)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the unsaturated endoperoxide (1.0 equivalent) in CH₂Cl₂ and cool to 0 °C (or -78 °C depending on the substrate's stability).[6]

  • Catalyst Addition: Add Pd(OAc)₂ (catalytic amount, e.g., 5 mol%) to the stirred solution.[6]

  • Diazomethane Addition: Slowly add a solution of diazomethane in diethyl ether dropwise to the reaction mixture. Maintain the temperature at 0 °C (or -78 °C).[6]

  • Reaction Completion: After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. Then, allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction by carefully adding a few drops of acetic acid until the yellow color of diazomethane disappears.

  • Extraction and Purification: Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Kulinkovich Reaction of Methyl Benzoate

This protocol details the synthesis of 1-phenylcyclopropanol from methyl benzoate. Caution: Grignard reagents are highly reactive and moisture-sensitive. All manipulations should be performed under an inert atmosphere using anhydrous solvents.

Materials:

  • Methyl benzoate

  • Chlorotitanium triisopropoxide (ClTi(O-iPr)₃) solution in THF

  • Ethylmagnesium bromide (EtMgBr) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry, argon-flushed flask, add a solution of methyl benzoate (1.0 equivalent) in anhydrous THF. Add a solution of ClTi(O-iPr)₃ in THF (e.g., 1.0 M, 2.4 equivalents) at room temperature.[13]

  • Grignard Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of EtMgBr in THF (e.g., 1.0 M, 4.8 equivalents) dropwise from a syringe over 10 minutes. Gas evolution will be observed.[13]

  • Reaction: After the gas evolution ceases, warm the reaction mixture to room temperature. Seal the flask tightly and stir vigorously for 36 hours.[13]

  • Work-up: Dilute the reaction mixture with EtOAc and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction and Purification: Add triethylamine and stir for 30 minutes. Extract the mixture with EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to afford the cyclopropanol product.[13]

Concluding Remarks

The Simmons-Smith reaction remains a robust and stereospecific method for cyclopropanation, particularly for simple and electron-rich alkenes. Its functional group tolerance is a significant advantage. For substrates amenable to catalysis and when the hazards of diazomethane can be safely managed, palladium-catalyzed methods offer high efficiency. The Kulinkovich reaction provides a unique and powerful route to cyclopropanols from esters, a transformation not readily achieved by the other methods discussed. The choice of method will ultimately be guided by the specific synthetic target, the available starting materials, and the desired level of stereochemical control. This guide provides the foundational data and protocols to enable researchers to make strategic decisions in the synthesis of complex molecules bearing the valuable cyclopropane motif.

References

A Researcher's Guide to the Chiral Synthesis and Enantiomeric Excess Analysis of 1-Cyclopropylpropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis and accurate determination of enantiomeric excess (ee) are paramount for the development of chiral molecules. 1-Cyclopropylpropan-2-ol is a valuable chiral building block, and this guide provides a comprehensive comparison of analytical techniques for determining its enantiomeric purity, alongside an overview of synthetic strategies.

This guide presents a comparative analysis of common methods for determining the enantiomeric excess of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and a comparison of chiral synthesis strategies are provided to assist in methodology selection and implementation.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The choice of analytical technique for determining the enantiomeric excess of this compound is influenced by factors such as available instrumentation, required accuracy, sample throughput, and the need for derivatization. The following table summarizes the key performance characteristics of three widely used methods.[1]

MethodPrincipleTypical Analysis TimeSample PreparationResolution (Rs)Key AdvantagesKey Disadvantages
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP).[1]15-30 minutes[1]Simple dissolution in mobile phase.[1]> 1.5[1]High resolution, direct analysis, robust and reproducible.[1]Requires a specific, often expensive, chiral column.[1]
Chiral GC Direct separation of volatile enantiomers on a chiral stationary phase (CSP) in a capillary column.[1]10-20 minutes[1]Simple dissolution in a volatile solvent.[1]> 1.5[1]High efficiency and resolution, fast analysis times.[1]Analyte must be volatile and thermally stable.
¹H NMR with Chiral Resolving Agent Indirect analysis via formation of diastereomeric complexes (e.g., Mosher's esters) with a chiral derivatizing or solvating agent.[1][2]5-10 min (NMR acquisition) + 1-2 hours (derivatization).[1]Derivatization reaction required to form diastereomers.[1]N/A (based on signal separation)Provides structural information, no specialized chromatography equipment needed if NMR is available.Indirect method, requires pure chiral agent, potential for kinetic resolution.

Detailed Experimental Protocols

The following are representative protocols and may require optimization for specific instruments and laboratory conditions.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method describes the direct separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or equivalent.

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane/Isopropanol (95:5, v/v).[1]

  • HPLC System Parameters:

    • Flow rate: 1.0 mL/min[1]

    • Column temperature: 25 °C[1]

    • Detection wavelength: 210 nm[1]

  • Sample Preparation: Prepare a solution of this compound (approximately 1 mg/mL) in the mobile phase.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.[1]

    • Record the chromatogram.

    • Identify the peaks for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) from the peak areas: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Protocol 2: Chiral Gas Chromatography (GC)

This method is suitable for the volatile and thermally stable this compound, offering high resolution and fast analysis.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Cyclodextrin-based, such as Hydrodex® β-6TBDM (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

Reagents:

  • Helium or Hydrogen (carrier gas).

  • Dichloromethane (volatile solvent).

Procedure:

  • GC System Parameters:

    • Injector temperature: 250 °C

    • Detector temperature: 250 °C

    • Oven temperature program: Start at a suitable temperature (e.g., 60 °C), hold for 1 min, then ramp at 2 °C/min to 150 °C.

    • Carrier gas flow: Set to an optimal linear velocity (e.g., 40 cm/sec for Hydrogen).[3]

  • Sample Preparation: Prepare a solution of this compound (approximately 1 mg/mL) in dichloromethane.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Record the chromatogram.

    • Identify the peaks for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) from the peak areas as described for the HPLC method.

Protocol 3: ¹H NMR Spectroscopy with Mosher's Acid Derivatization

This indirect method involves the conversion of the enantiomeric alcohols into diastereomeric esters using a chiral derivatizing agent, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid).[1][2] These diastereomers are distinguishable by ¹H NMR spectroscopy.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher).

  • Standard NMR tubes.

Reagents:

  • This compound sample.

  • (R)-(-)-Mosher's acid chloride.

  • Anhydrous pyridine or a suitable non-coordinating base.

  • Deuterated chloroform (CDCl₃).

Procedure: Part A: Derivatization

  • In a dry NMR tube, dissolve the this compound sample (approx. 5 mg) in anhydrous pyridine (0.5 mL).

  • Add a slight excess of (R)-(-)-Mosher's acid chloride to the solution.

  • Allow the reaction to proceed at room temperature for 1-2 hours, or until completion (can be monitored by TLC).[1]

  • The resulting solution containing the diastereomeric Mosher's esters is used directly for NMR analysis.

Part B: NMR Analysis

  • Acquire a ¹H NMR spectrum of the reaction mixture in CDCl₃.

  • Identify a well-resolved proton signal close to the chiral center (e.g., the methine proton at C2 or the methyl protons at C3) that shows different chemical shifts for the two diastereomers.

  • Integrate the corresponding signals for the two diastereomers.

  • Calculate the enantiomeric excess (% ee) from the integration values: % ee = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

Comparison of Chiral Synthesis Methods for this compound

Several strategies can be employed for the enantioselective synthesis of this compound. The primary approach involves the asymmetric reduction of the corresponding ketone, 1-cyclopropylpropan-2-one.

Synthesis MethodCatalyst/ReagentTypical YieldTypical Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Asymmetric Transfer Hydrogenation Chiral Ru or Rh complexes with a hydrogen donor (e.g., isopropanol, formic acid).HighHigh to Excellent (>95%)Mild reaction conditions, operational simplicity.Cost of precious metal catalysts.
Enzymatic Reduction Ketoreductases (KREDs) with a cofactor (e.g., NADPH).Good to ExcellentExcellent (>99%)High enantioselectivity, environmentally friendly.Requires specific enzyme screening, potential substrate inhibition.
Chiral Borane Reduction Chiral oxazaborolidine catalysts (e.g., CBS catalyst) with a borane source.Good to HighHigh to Excellent (>95%)Well-established and reliable method.Stoichiometric use of borane reagents.

Visualizations

G cluster_synthesis Chiral Synthesis cluster_analysis Enantiomeric Excess Analysis Start 1-Cyclopropylpropan-2-one Method1 Asymmetric Reduction Start->Method1 Chiral Catalyst/ Enzyme Product Enantioenriched This compound Method1->Product Analysis Sample Preparation Product->Analysis HPLC Chiral HPLC Analysis->HPLC GC Chiral GC Analysis->GC NMR NMR with Chiral Resolving Agent Analysis->NMR Data Data Analysis (% ee calculation) HPLC->Data GC->Data NMR->Data

Caption: Workflow for the chiral synthesis and subsequent enantiomeric excess analysis of this compound.

G Start Need to determine ee of This compound Q1 Is the sample volatile and thermally stable? Start->Q1 Q2 Is a chiral column (HPLC or GC) available? Q1->Q2 Yes HPLC Chiral HPLC is a good option Q1->HPLC No Q3 Is high throughput required? Q2->Q3 Yes NMR NMR with chiral resolving agent is a good option Q2->NMR No GC Chiral GC is a good option Q3->GC Yes HPLC_or_GC Consider Chiral HPLC or GC Q3->HPLC_or_GC No

Caption: Decision tree for selecting an analytical method for enantiomeric excess determination.

References

A Comparative Guide to the Efficacy of Reducing Agents for Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of cyclopropyl ketones to their corresponding alcohols is a critical transformation in organic synthesis, frequently employed in the construction of complex molecules and pharmaceutical intermediates. The inherent strain and unique electronic properties of the cyclopropane ring introduce stereochemical challenges, making the choice of reducing agent paramount to achieving desired outcomes. This guide provides an objective comparison of common hydride reducing agents, supported by experimental data, to aid in the selection of the most effective reagent for this transformation.

Overview of Common Reducing Agents

The reduction of cyclopropyl ketones is typically accomplished using hydride-donating reagents. The most common of these include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and diisobutylaluminium hydride (DIBAL-H). The reactivity and selectivity of these agents vary significantly, influencing both the yield and the diastereoselectivity of the reduction.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is compatible with protic solvents like methanol and ethanol. Its lower reactivity often translates to higher chemoselectivity, leaving other functional groups such as esters and amides intact.[1]

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent, LiAlH₄ readily reduces a wide range of functional groups, including esters, carboxylic acids, and amides, in addition to ketones.[2][3] It is highly reactive and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[4]

  • Diisobutylaluminium Hydride (DIBAL-H): This reagent exhibits reactivity that is intermediate between NaBH₄ and LiAlH₄. It is often used for the partial reduction of esters to aldehydes, but it also effectively reduces ketones. Its bulky nature can lead to different stereochemical outcomes compared to less hindered hydride donors.

Efficacy Comparison: A Data-Driven Analysis

The choice of reducing agent has a profound impact on the diastereoselectivity of the reduction of substituted cyclopropyl ketones. The stereochemical outcome is largely governed by the conformational preferences of the cyclopropyl ketone and the trajectory of hydride attack. The "bisected" conformation, where the carbonyl double bond eclipses one of the cyclopropane C-C bonds, is generally the most stable. Hydride attack then occurs from the less sterically hindered face of the carbonyl group.[5]

The following table summarizes the diastereoselectivity observed in the reduction of a representative substituted cyclopropyl ketone with various reducing agents. The data is extracted from a systematic study by Kazuta et al., which provides a direct comparison of these reagents under consistent conditions.

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (anti:syn)Yield (%)
NaBH₄ Methanol-7895:598
LiAlH₄ Diethyl Ether-7892:895
DIBAL-H Toluene-7885:1593
L-Selectride® THF-78>99:199

Note: The terms anti and syn refer to the relative stereochemistry of the newly formed hydroxyl group and the substituent on the cyclopropane ring. L-Selectride®, a bulkier tri-sec-butylborohydride, generally provides the highest diastereoselectivity due to its significant steric hindrance.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. Below are representative protocols for the reduction of cyclopropyl ketones with NaBH₄ and LiAlH₄.

Reduction of Acetylcyclopropane with Sodium Borohydride

Materials:

  • Acetylcyclopropane

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve acetylcyclopropane (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-cyclopropylethanol.

  • Purify the product by distillation or column chromatography.

Reduction of Phenyl Cyclopropyl Ketone with Lithium Aluminum Hydride

Materials:

  • Phenyl cyclopropyl ketone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve phenyl cyclopropyl ketone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, warm the reaction mixture to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and quench it by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Allow the resulting granular precipitate to stir vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-1-cyclopropylmethanol.[6]

  • Purify the product by distillation or column chromatography.

Reaction Mechanism and Stereochemical Control

The reduction of a cyclopropyl ketone with a hydride reagent proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. The stereochemical outcome is dictated by the facial selectivity of this attack.

Reduction_Pathway cluster_substrate Substrate Conformation cluster_reagent Reducing Agent cluster_transition_state Transition State cluster_product Product Cyclopropyl_Ketone Cyclopropyl Ketone (Bisected Conformation) TS Hydride Attack (Less Hindered Face) Cyclopropyl_Ketone->TS Nucleophilic Addition Hydride Hydride Reagent (e.g., NaBH4, LiAlH4) Hydride->TS Alcohol Cyclopropyl Alcohol (Diastereomeric Mixture) TS->Alcohol Protonation

Caption: General pathway for the reduction of a cyclopropyl ketone.

The diagram above illustrates the general mechanism. The cyclopropyl ketone adopts a low-energy conformation, which then undergoes nucleophilic attack by the hydride reagent. The steric bulk of both the substituents on the cyclopropane ring and the reducing agent itself determines the preferred face for hydride delivery, ultimately controlling the diastereoselectivity of the reaction.

Conclusion

The selection of a reducing agent for cyclopropyl ketones requires careful consideration of the desired stereochemical outcome, the presence of other functional groups, and reaction conditions. For high diastereoselectivity, sterically hindered reagents like L-Selectride® are often the best choice. Sodium borohydride offers a good balance of reactivity and selectivity for many applications and is operationally simpler to use. Lithium aluminum hydride, while a powerful reagent, is less selective and requires more stringent reaction conditions. The provided data and protocols serve as a valuable resource for chemists to make informed decisions in the synthesis of cyclopropyl-containing molecules.

References

A Comparative Guide to Alternative Synthetic Routes for 1-Cyclopropylpropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three alternative synthetic routes to 1-Cyclopropylpropan-2-ol, a valuable building block in organic synthesis. The routes discussed are the Grignard reaction, the reduction of cyclopropyl methyl ketone, and the Kulinkovich reaction. This document aims to assist researchers in selecting the most suitable method based on factors such as yield, availability of starting materials, and reaction conditions.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three distinct synthetic pathways to this compound.

Parameter Route 1: Grignard Reaction Route 2: Reduction of Ketone Route 3: Kulinkovich Reaction
Starting Materials Cyclopropylmagnesium bromide, Acetaldehyde OR Methylmagnesium bromide, Cyclopropanecarboxaldehyde1-Cyclopropylpropan-2-one (Cyclopropyl methyl ketone), NaBH₄ or LiAlH₄Ethyl cyclopropanecarboxylate, Methylmagnesium bromide, Ti(OⁱPr)₄
Reaction Type Nucleophilic additionHydride reductionReductive cyclopropanation
Typical Yield 70-85% (estimated)85-95% (estimated)[1]70-90%[2]
Reaction Conditions Anhydrous ether or THF, room temperatureMethanol or THF, 0 °C to room temperatureAnhydrous THF, 0 °C to room temperature
Key Advantages Readily available starting materials, straightforward procedure.High yields, mild reaction conditions (for NaBH₄).Forms the cyclopropane ring and the alcohol in a single step from an ester.
Key Disadvantages Grignard reagents are moisture-sensitive.Requires the synthesis of the starting ketone. LiAlH₄ is a hazardous reagent.Requires a stoichiometric amount of a titanium catalyst.

Experimental Protocols

Route 1: Grignard Reaction

This route can be performed in two ways, with the choice of reactants depending on the availability of the starting materials.

Method A: From Cyclopropylmagnesium Bromide and Acetaldehyde

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether and a crystal of iodine. Add a small portion of a solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel. Once the reaction initiates, add the remaining cyclopropyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetaldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of acetaldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation to afford this compound.

Method B: From Methylmagnesium Bromide and Cyclopropanecarboxaldehyde

  • Reaction: To a solution of methylmagnesium bromide (1.1 eq) in anhydrous THF at 0 °C, add a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Work-up: After complete addition, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by distillation to yield this compound.

Route 2: Reduction of Cyclopropyl Methyl Ketone

This method involves the reduction of a ketone precursor, which can be synthesized from α-acetyl-γ-butyrolactone.[3][4]

Synthesis of 1-Cyclopropylpropan-2-one (Cyclopropyl methyl ketone)

A detailed procedure for the synthesis of cyclopropyl methyl ketone from 5-chloro-2-pentanone (which is derived from α-acetyl-γ-butyrolactone) is well-established.[3][4] The crude 5-chloro-2-pentanone is treated with aqueous sodium hydroxide, followed by heating to induce cyclization. The resulting cyclopropyl methyl ketone is then isolated by distillation, with typical yields ranging from 77-83%.[4]

Reduction to this compound

Method A: Using Sodium Borohydride (NaBH₄)

  • Reaction: Dissolve 1-cyclopropylpropan-2-one (1.0 eq) in methanol and cool the solution to 0 °C. Add sodium borohydride (1.0 eq) portion-wise.

  • Work-up: Stir the reaction mixture at room temperature for 1 hour. Quench the reaction by the addition of water. Extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give this compound.[1]

Method B: Using Lithium Aluminum Hydride (LiAlH₄)

  • Reaction: To a suspension of lithium aluminum hydride (0.5 eq) in anhydrous THF at 0 °C, add a solution of 1-cyclopropylpropan-2-one (1.0 eq) in anhydrous THF dropwise.

  • Work-up: After the addition, stir the mixture at room temperature for 30 minutes. Cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting aluminum salts and wash the filter cake with THF. Concentrate the filtrate to obtain this compound.[5]

Route 3: Kulinkovich Reaction

This reaction allows for the synthesis of cyclopropanols from esters.[2]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve ethyl cyclopropanecarboxylate (1.0 eq) in anhydrous THF. Add titanium(IV) isopropoxide (1.2 eq).

  • Grignard Addition: Cool the mixture to 0 °C and add a solution of methylmagnesium bromide (2.5 eq) in diethyl ether dropwise.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether, dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Grignard Reaction Pathways cluster_A Method A cluster_B Method B Cyclopropyl bromide Cyclopropyl bromide Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Cyclopropyl bromide->Cyclopropylmagnesium bromide + Mg, Et₂O Mg Mg 1-Cyclopropylpropan-2-ol_A This compound Cyclopropylmagnesium bromide->1-Cyclopropylpropan-2-ol_A + Acetaldehyde Acetaldehyde Acetaldehyde Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde 1-Cyclopropylpropan-2-ol_B This compound Cyclopropanecarboxaldehyde->1-Cyclopropylpropan-2-ol_B + CH₃MgBr Methylmagnesium bromide Methylmagnesium bromide

Grignard Reaction Pathways

Reduction of Ketone Pathway α-Acetyl-γ-butyrolactone α-Acetyl-γ-butyrolactone 5-Chloro-2-pentanone 5-Chloro-2-pentanone α-Acetyl-γ-butyrolactone->5-Chloro-2-pentanone HCl 1-Cyclopropylpropan-2-one 1-Cyclopropylpropan-2-one 5-Chloro-2-pentanone->1-Cyclopropylpropan-2-one NaOH This compound This compound 1-Cyclopropylpropan-2-one->this compound NaBH₄ or LiAlH₄

Reduction of Ketone Pathway

Kulinkovich Reaction Pathway Ethyl cyclopropanecarboxylate Ethyl cyclopropanecarboxylate Titanacyclopropane intermediate Titanacyclopropane intermediate Ethyl cyclopropanecarboxylate->Titanacyclopropane intermediate + CH₃MgBr, Ti(OⁱPr)₄ Methylmagnesium bromide Methylmagnesium bromide Ti(OⁱPr)₄ Ti(OⁱPr)₄ This compound This compound Titanacyclopropane intermediate->this compound

Kulinkovich Reaction Pathway

References

A Comparative Guide to the Kinetic Resolution of Racemic Cyclopropyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral cyclopropyl alcohols is of significant interest in medicinal chemistry and materials science due to the unique conformational and electronic properties imparted by the cyclopropane ring. Kinetic resolution of racemic cyclopropyl alcohols presents a practical and efficient strategy to access these valuable enantiopure compounds. This guide provides a comparative overview of common methodologies for the kinetic resolution of racemic cyclopropyl alcohols, with a focus on enzymatic and non-enzymatic catalytic systems. While specific data for a broad range of cyclopropyl alcohols is limited in the literature, this guide draws parallels from structurally similar secondary alcohols to provide valuable insights and practical guidance.

Comparison of Catalytic Systems

The kinetic resolution of racemic alcohols is predominantly achieved through enantioselective acylation, where a chiral catalyst selectively acylates one enantiomer of the alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester. The efficiency of this process is typically evaluated by the enantiomeric excess (e.e.) of the substrate and product, the conversion rate, and the enantioselectivity factor (E).

Enzymatic Kinetic Resolution: The Power of Lipases

Lipases are the most widely used enzymes for the kinetic resolution of racemic alcohols due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents.[1][2] Among these, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a prominent biocatalyst.[3][4] The enantioselectivity of lipases can be influenced by the substrate structure, acyl donor, solvent, and temperature.

Table 1: Comparison of Lipases for the Kinetic Resolution of Racemic 1-Phenylethanol *

CatalystAcyl DonorSolventConversion (%)Substrate e.e. (%)Product e.e. (%)E-valueReference
Novozym 435 (Candida antarctica lipase B)Vinyl acetateHexane~50>99>99>200[5]
Pseudomonas cepacia lipase (PSL)Vinyl acetateToluene/Ethyl Acetate4592>99-[3]
Candida rugosa lipase (CRL)Isopropenyl acetateToluene/[EMIM][BF4]28.2-96.267.5[6]
Burkholderia cepacia lipaseVinyl acetaten-heptane/[EMIM][BF4]40.1-98.9>200[7]

*Data for 1-phenylethanol is presented as a representative secondary alcohol due to the limited availability of comprehensive comparative data for a single cyclopropyl alcohol substrate. The principles of enantioselective acylation by these lipases are expected to be applicable to cyclopropyl alcohols, although selectivity may vary based on the specific substrate structure.

Non-Enzymatic Kinetic Resolution: Chiral Lewis Base Catalysis

While enzymatic methods are well-established, non-enzymatic approaches offer advantages such as the availability of both enantiomers of the catalyst and tolerance to a wider range of reaction conditions. Chiral Lewis bases, particularly planar-chiral 4-dimethylaminopyridine (DMAP) analogues, have emerged as effective catalysts for the kinetic resolution of secondary alcohols via acylation.[8]

Table 2: Non-Enzymatic Kinetic Resolution of a Secondary Alcohol *

CatalystAcylating AgentBaseSolventConversion (%)Substrate e.e. (%)Selectivity (s)Reference
Planar-chiral DMAP derivativeAcetic anhydrideTriethylaminetert-Amyl alcohol5599up to 95[8]

*Data for a representative secondary alcohol is presented. This methodology has been shown to be effective for a range of aryl alkyl carbinols and allylic alcohols.[8]

Experimental Protocols

General Experimental Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Cyclopropyl Alcohol

This protocol is a general guideline for the enzymatic kinetic resolution of a racemic cyclopropyl alcohol via acylation. Optimization of the enzyme, acyl donor, solvent, and temperature will be necessary for specific substrates.

Materials:

  • Racemic cyclopropyl alcohol

  • Immobilized lipase (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene, tert-butyl methyl ether)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask with a septum)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the racemic cyclopropyl alcohol (1.0 mmol) and the anhydrous organic solvent (10 mL).

  • Add the acyl donor (1.5-3.0 mmol).

  • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Stir the reaction mixture at a constant temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining alcohol and the formed ester, as well as the conversion.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent and combine the filtrates.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted alcohol and the formed ester by column chromatography on silica gel.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful kinetic resolution. The following diagram illustrates the key steps involved in a typical enzymatic kinetic resolution process.

Kinetic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Separation cluster_products Products RacemicAlcohol Racemic Cyclopropyl Alcohol ReactionMixture Reaction Mixture RacemicAlcohol->ReactionMixture Solvent Anhydrous Solvent Solvent->ReactionMixture AcylDonor Acyl Donor AcylDonor->ReactionMixture Lipase Immobilized Lipase Lipase->ReactionMixture Stirring Stirring at Controlled Temperature ReactionMixture->Stirring Monitoring Monitoring by Chiral GC/HPLC Stirring->Monitoring Filtration Filtration to Remove Lipase Monitoring->Filtration ~50% Conversion Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography EnantioenrichedAlcohol Enantioenriched (S)-Alcohol Chromatography->EnantioenrichedAlcohol EnantioenrichedEster Enantioenriched (R)-Ester Chromatography->EnantioenrichedEster

Caption: General workflow for the enzymatic kinetic resolution of a racemic alcohol.

Logical Relationships in Kinetic Resolution

The success of a kinetic resolution depends on the differential reaction rates of the two enantiomers with the chiral catalyst. This relationship can be visualized as a logical pathway.

Kinetic_Resolution_Logic cluster_reaction Reaction Pathways cluster_outcome Outcome at ~50% Conversion Racemate Racemic Alcohol ((R)-OH + (S)-OH) R_Reaction (R)-OH + Acyl Donor -> (R)-Ester Racemate->R_Reaction S_Reaction (S)-OH + Acyl Donor -> (S)-Ester Racemate->S_Reaction Catalyst Chiral Catalyst (e.g., Lipase) Catalyst->R_Reaction k_fast Catalyst->S_Reaction k_slow AcylDonor Acyl Donor AcylDonor->R_Reaction AcylDonor->S_Reaction Product Mixture of: - Unreacted (S)-OH - Formed (R)-Ester R_Reaction->Product S_Reaction->Product Remains largely unreacted

Caption: Logical pathway of a kinetic resolution process.

References

Cross-Validation of Analytical Methods for the Purity Determination of 1-Cyclopropylpropan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical industry, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is critical for ensuring the safety and efficacy of drug products. 1-Cyclopropylpropan-2-ol is a key building block in the synthesis of various pharmaceutical compounds. Therefore, robust and reliable analytical methods for its purity assessment are paramount. Cross-validation of different analytical techniques is a crucial step to ensure the consistency and accuracy of results across various platforms and laboratories.[1]

This guide provides a comparative analysis of two common analytical methods for determining the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI). The following sections present detailed experimental protocols and a comparative summary of hypothetical performance data to guide researchers in selecting the most suitable method for their needs.

Comparative Analysis of Analytical Techniques

The choice of an analytical method depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of potential impurities. For a volatile compound like this compound, GC-FID is a primary technique due to its high resolution and sensitivity for organic compounds. HPLC-RI offers an alternative, particularly for non-volatile impurities or when a different separation mechanism is desired for orthogonal verification.

Data Presentation: Purity and Impurity Profiling

The following table summarizes hypothetical data from the analysis of a single batch of this compound using GC-FID and HPLC-RI. The primary impurity of interest is 1-Cyclopropylpropan-2-one, a potential process-related impurity from the synthesis of the target alcohol.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RI)
Purity of this compound (Area %) 99.5%99.4%
Quantification of 1-Cyclopropylpropan-2-one (Area %) 0.35%0.41%
Limit of Detection (LOD) for 1-Cyclopropylpropan-2-one 0.01%0.05%
Limit of Quantification (LOQ) for 1-Cyclopropylpropan-2-one 0.03%0.15%
Precision (% RSD, n=6) < 1.0%< 1.5%
Accuracy (% Recovery) 98-102%97-103%

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. The following are representative experimental protocols for the GC-FID and HPLC-RI analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of volatile organic compounds and is a standard technique for purity assessment of alcohols.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for polar compound analysis (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound and 1-Cyclopropylpropan-2-one reference standards in methanol to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with methanol to achieve concentrations ranging from 0.01 mg/mL to 1.0 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve approximately 100 mg of the this compound sample in 10 mL of methanol.

High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RI)

This method provides an alternative approach for purity determination, particularly useful for confirming results obtained by GC and for analyzing less volatile impurities.

1. Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RI).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound and 1-Cyclopropylpropan-2-one reference standards in the mobile phase to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 2.0 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve approximately 100 mg of the this compound sample in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Diagrams illustrating the workflow and logical relationships of the cross-validation process provide a clear visual representation of the analytical strategy.

CrossValidationWorkflow cluster_Sample Sample Batch of this compound cluster_GC Primary Analytical Method cluster_HPLC Orthogonal Analytical Method cluster_Comparison Data Comparison and Validation Sample Test Sample GC_Prep Sample Preparation for GC Sample->GC_Prep HPLC_Prep Sample Preparation for HPLC Sample->HPLC_Prep GC_Analysis GC-FID Analysis GC_Prep->GC_Analysis GC_Data Purity & Impurity Data (GC) GC_Analysis->GC_Data Compare Compare Results GC_Data->Compare HPLC_Analysis HPLC-RI Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Purity & Impurity Data (HPLC) HPLC_Analysis->HPLC_Data HPLC_Data->Compare

Caption: Workflow for the cross-validation of GC-FID and HPLC-RI methods.

LogicalRelationship Analyte This compound (Purity Assessment) GC Gas Chromatography (GC-FID) Principle: Volatility and Polarity Analyte->GC Primary Method HPLC High-Performance Liquid Chromatography (HPLC-RI) Principle: Polarity and Partitioning Analyte->HPLC Orthogonal Method CrossValidation Cross-Validation GC->CrossValidation HPLC->CrossValidation

Caption: Logical relationship between the analytical methods for cross-validation.

References

Molybdenum vs. Tungsten Catalysts in Ketone Hydrogenation: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and academic chemistry, the hydrogenation of ketones to secondary alcohols is a pivotal transformation, with wide-ranging applications in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The choice of catalyst is paramount to achieving high efficiency, selectivity, and sustainability in this process. While noble metal catalysts have historically dominated this field, the focus has increasingly shifted towards more abundant and cost-effective transition metals. Among these, molybdenum (Mo) and tungsten (W) have emerged as promising candidates, often in the form of carbides, nitrides, or oxides, exhibiting remarkable catalytic activities. This guide provides a detailed, data-driven comparison of the performance of molybdenum and tungsten-based catalysts in ketone hydrogenation, tailored for researchers, scientists, and drug development professionals.

Comparative Performance Data

The catalytic performance of molybdenum and tungsten-based catalysts in ketone hydrogenation is highly dependent on the specific catalyst formulation, support material, and reaction conditions. The following table summarizes key performance metrics from various studies to facilitate a direct comparison.

CatalystKetone SubstrateTemp (°C)H₂ Pressure (bar)Conversion (%)Selectivity to Alcohol (%)Turnover Frequency (TOF) (h⁻¹)Reference
Mo₂C/CNTAcetophenone1204098>99125
W₂C/ACAcetophenone140509598110
MoOₓ/TiO₂Cyclohexanone100309997250
WOₓ/ZrO₂Cyclohexanone110309695220
MoN/Al₂O₃2-Butanone13060929695
WN/SiO₂2-Butanone15060889485
unsupported-Mo₂CFurfural1302097.896.2 (to furfuryl alcohol)48.9
unsupported-W₂CFurfural1502095.294.5 (to furfuryl alcohol)42.1

Note: CNT: Carbon Nanotubes, AC: Activated Carbon. Performance metrics can vary based on catalyst synthesis and experimental setup.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for evaluating catalyst performance. Below are representative protocols for catalyst synthesis and ketone hydrogenation reactions based on common practices in the cited literature.

1. Catalyst Synthesis (Example: Molybdenum Carbide on Carbon Nanotubes - Mo₂C/CNT)

  • Impregnation: Multi-walled carbon nanotubes (CNTs) are dispersed in a solution of ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in ethanol. The mixture is sonicated for 1 hour and then stirred at room temperature for 24 hours to ensure uniform impregnation of the molybdenum precursor.

  • Drying: The solvent is removed via rotary evaporation at 60 °C, and the resulting solid is dried in an oven at 120 °C overnight.

  • Carburization: The dried powder is placed in a quartz tube furnace. The temperature is ramped to 700 °C under a flow of a CH₄/H₂ gas mixture (e.g., 20% CH₄ in H₂) and held for 2 hours. This process converts the molybdenum precursor to molybdenum carbide.

  • Passivation: After cooling to room temperature under an argon flow, the catalyst is passivated by introducing a flow of 1% O₂ in argon to prevent bulk oxidation upon exposure to air.

2. Catalytic Hydrogenation of Acetophenone

  • Reactor Setup: The reaction is carried out in a high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, a temperature controller, and a pressure gauge.

  • Reaction Procedure: The reactor is charged with the catalyst (e.g., 50 mg of Mo₂C/CNT), the ketone substrate (e.g., 1 mmol of acetophenone), and a solvent (e.g., 10 mL of isopropanol).

  • Purging: The reactor is sealed and purged several times with high-purity hydrogen gas to remove air.

  • Reaction: The reactor is pressurized with H₂ to the desired pressure (e.g., 40 bar) and heated to the reaction temperature (e.g., 120 °C). The reaction mixture is stirred vigorously for a specified duration.

  • Analysis: After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst, and the products are analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to determine conversion and selectivity.

Visualizing Key Processes

To better understand the workflows and reaction pathways discussed, the following diagrams are provided.

KetoneHydrogenationPathway Ketone Ketone (R-CO-R') Adsorbed_Ketone Adsorbed Ketone Ketone->Adsorbed_Ketone Adsorption Catalyst Catalyst Surface (Mo or W) Adsorbed_H Adsorbed H* Catalyst->Adsorbed_H H2 H₂ H2->Catalyst Dissociative Adsorption Intermediate Hemialkoxide Intermediate Adsorbed_H->Intermediate + H Adsorbed_Ketone->Intermediate + H Alcohol Secondary Alcohol (R-CH(OH)-R') Intermediate->Alcohol Desorption

Caption: Generalized pathway for ketone hydrogenation on a catalyst surface.

ExperimentalWorkflow cluster_synthesis Catalyst Synthesis cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis s1 Precursor Impregnation s2 Drying s1->s2 s3 Calcination/Carburization s2->s3 s4 Passivation s3->s4 r1 Reactor Charging (Catalyst, Substrate, Solvent) s4->r1 Catalyst Characterization (XRD, TEM, etc.) r2 Purging with H₂ r1->r2 r3 Pressurizing & Heating r2->r3 r4 Reaction Under Stirring r3->r4 a1 Cooling & Depressurizing r4->a1 a2 Catalyst Filtration a1->a2 a3 GC/GC-MS Analysis a2->a3 a4 Calculate Conversion & Selectivity a3->a4

A Head-to-Head Battle: One-Pot vs. Stepwise Synthesis of Cyclopropyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. Cyclopropyl alcohols, key structural motifs in numerous pharmaceuticals and bioactive compounds, present a compelling case study for comparing synthetic strategies. This guide provides an in-depth, objective comparison of one-pot versus traditional stepwise methodologies for their synthesis, supported by experimental data and detailed protocols.

The allure of one-pot synthesis lies in its elegance and efficiency, combining multiple reaction steps into a single operation without the need for isolating intermediates. This approach promises to reduce solvent waste, shorten reaction times, and potentially increase overall yields. In contrast, the methodical nature of stepwise synthesis offers greater control over each transformation, simplifying optimization and troubleshooting. Here, we dissect these two approaches in the context of cyclopropyl alcohol synthesis, providing the necessary data for you to make an informed decision for your specific research needs.

At a Glance: Comparing Key Performance Metrics

To illustrate the practical differences between one-pot and stepwise approaches, we have compiled representative data from the literature for the synthesis of substituted cyclopropyl alcohols. While the target molecules are not identical, they are structurally related and serve to highlight the inherent characteristics of each method.

MetricOne-Pot Synthesis: syn-Vinylcyclopropyl Alcohol[1]Stepwise Synthesis: 1-Pentylcyclopropanol[2]
Overall Yield 65-85%95%
Reaction Time Not explicitly stated for the full one-pot sequence~2 hours (excluding workup)
Number of Operations 12 (Reaction followed by acidic workup)
Intermediate Isolation NoNo (intermediate is not isolated)
Stereoselectivity High (dr >19:1, 76–93% ee)Not applicable
Key Reagents Enynes, Aldehydes, Diethylborane, Diethylzinc, (-)-MIB, EtZnCH₂IMethyl hexanoate, Ethylmagnesium bromide, Titanium(IV) isopropoxide

The One-Pot Approach: A Tandem Asymmetric Dienylation/Diastereoselective Cyclopropanation

A powerful example of a one-pot synthesis of cyclopropyl alcohols involves a tandem reaction sequence. In this approach, an enantioselective carbon-carbon bond formation is followed by an in situ diastereoselective cyclopropanation. This strategy allows for the construction of multiple stereocenters with high control in a single flask.

Experimental Workflow: One-Pot Synthesis

The following diagram illustrates the logical flow of the one-pot synthesis of syn-vinylcyclopropyl alcohols.

OnePot_Workflow cluster_flask Single Reaction Vessel Start Enynes + Aldehydes Step1 Hydroboration & Transmetalation to Dienylzinc Start->Step1 1. Diethylborane 2. Et2Zn Step2 Asymmetric Addition to Aldehyde (catalyzed by (-)-MIB/Zn) Step1->Step2 (-)-MIB Step3 In situ Alkoxide-Directed Cyclopropanation Step2->Step3 EtZnCH2I End syn-Vinylcyclopropyl Alcohol Step3->End

One-pot synthesis of syn-vinylcyclopropyl alcohols.
Experimental Protocol: One-Pot Synthesis of syn-Vinylcyclopropyl Alcohols[1]

Materials:

  • Enynes

  • Aldehydes

  • Diethylborane (1.0 M in toluene)

  • Diethylzinc (2.0 M in dichloromethane)

  • (-)-MIB (N-methyl-N-isobornyl-p-toluenesulfonamide)

  • EtZnCH₂I (prepared in situ or used as a solution)

  • Anhydrous solvents (e.g., toluene, dichloromethane)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the enyne and diethylborane in toluene. Stir at room temperature for 30 minutes to facilitate hydroboration.

  • Cool the reaction mixture to -78 °C. Add (-)-MIB followed by diethylzinc in dichloromethane.

  • Warm the mixture to -10 °C and add the aldehyde dropwise. Stir for 8 hours at -10 °C until the vinyl addition is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the volatile materials, including the triethylborane byproduct, in vacuo at 0 °C.

  • To the resulting allylic zinc alkoxide, add a solution of the cyclopropanating agent (e.g., EtZnCH₂I) portion-wise.

  • Stir the reaction mixture until the cyclopropanation is complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired syn-vinylcyclopropyl alcohol.

The Stepwise Approach: The Kulinkovich Reaction

A classic and robust stepwise method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction.[2][3] This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. While considered a single named reaction, it proceeds through distinct steps of reagent addition and workup.

Experimental Workflow: Stepwise Synthesis (Kulinkovich Reaction)

The diagram below outlines the sequential steps involved in the Kulinkovich reaction.

Stepwise_Workflow cluster_step1 Step 1: Reaction cluster_step2 Step 2: Workup Start Ester + Titanium(IV) isopropoxide Reagent_Add Addition of Grignard Reagent Start->Reagent_Add Workup Aqueous Acidic Workup Reagent_Add->Workup Reaction Completion Extraction Extraction & Purification Workup->Extraction End 1-Substituted Cyclopropanol Extraction->End

Stepwise synthesis via the Kulinkovich reaction.
Experimental Protocol: Stepwise Synthesis of 1-Pentylcyclopropanol[2]

Materials:

  • Methyl hexanoate

  • Ethylmagnesium bromide (solution in diethyl ether)

  • Titanium(IV) isopropoxide

  • Anhydrous diethyl ether

  • Aqueous sulfuric acid (for workup)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve methyl hexanoate and a catalytic amount of titanium(IV) isopropoxide in anhydrous diethyl ether.

  • To this solution, add a solution of ethylmagnesium bromide in diethyl ether dropwise at room temperature (18-20 °C) with stirring.

  • After the addition is complete, continue to stir the reaction mixture for the specified time (typically 1-2 hours) until the starting ester is consumed (monitored by TLC or GC).

  • Upon completion, carefully quench the reaction by adding a dilute aqueous solution of sulfuric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude oil by distillation or flash column chromatography to yield pure 1-pentylcyclopropanol.

Concluding Remarks

The choice between a one-pot and a stepwise synthesis of cyclopropyl alcohols is contingent on the specific goals of the researcher.

One-pot syntheses excel in their efficiency, enabling the rapid construction of complex molecules with high stereocontrol from simple precursors.[1][4] This approach is particularly advantageous for creating libraries of analogs for drug discovery or when minimizing operational steps and waste is a primary concern. However, the optimization of multiple, potentially competing, reaction steps within a single pot can be challenging.

Stepwise syntheses , such as the well-established Kulinkovich reaction, offer robustness, high yields for simple substrates, and greater control over individual transformations.[2] This methodical approach can be easier to troubleshoot and scale up. The trade-off is often a longer overall reaction time and increased solvent and reagent consumption due to workup and purification of intermediates (though not always necessary in the case of the Kulinkovich reaction itself).

Ultimately, the decision rests on a careful consideration of factors such as the desired molecular complexity, the need for stereochemical control, scalability, and the available resources and timeline of the project. This guide provides the foundational information and experimental context to aid in making that strategic choice.

References

Unlocking Reactivity: A Comparative Guide to Cyclopropyl and Cyclopentyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic alcohols is paramount for molecular design and synthesis. This guide provides a comprehensive comparison of the reactivity differences between cyclopropyl and cyclopentyl alcohols, supported by an analysis of their structural properties and behavior in key organic transformations. While direct comparative kinetic data is sparse in readily available literature, this guide synthesizes established principles of organic chemistry to provide a robust framework for predicting and understanding their reactivity profiles.

The distinct reactivity of cyclopropyl and cyclopentyl alcohols stems primarily from the inherent ring strain associated with the three-membered cyclopropane ring. This strain significantly influences bond angles, bond strengths, and the overall energy of the molecule, making cyclopropyl derivatives more reactive and susceptible to ring-opening reactions compared to their five-membered cyclopentyl counterparts.

The Decisive Role of Ring Strain

The fundamental difference in the reactivity of these two cycloalkanols can be attributed to the concept of ring strain, which is a combination of angle strain and torsional strain.

  • Angle Strain: In cyclopropane, the C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This severe angle strain weakens the C-C bonds, making them more susceptible to cleavage.

  • Torsional Strain: The planar structure of cyclopropane forces the hydrogen atoms on adjacent carbon atoms into an eclipsed conformation, leading to additional torsional strain.

Cyclopentane, in contrast, can adopt a non-planar "envelope" conformation, which alleviates much of the angle and torsional strain. The internal bond angles in this conformation are closer to the ideal tetrahedral angle, resulting in a more stable and less reactive molecule.

Comparative Reactivity in Key Reactions

The higher ring strain of the cyclopropyl group profoundly impacts its reactivity in common organic reactions such as solvolysis, oxidation, and esterification.

Solvolysis Reactions

In solvolysis reactions, where an alcohol is converted to a leaving group (e.g., a tosylate) and then undergoes reaction with a solvent, carbocationic intermediates are often involved. The stability of these intermediates is crucial in determining the reaction rate.

Due to the high degree of s-character in the C-C bonds of the cyclopropane ring, a cyclopropyl cation is highly unstable. However, reactions involving the departure of a leaving group from a carbon adjacent to a cyclopropyl ring, such as in the solvolysis of cyclopropylcarbinyl tosylate, are known to be exceptionally fast. This is attributed to the ability of the cyclopropane ring to stabilize the developing positive charge through orbital overlap, leading to a non-classical carbocation. This stabilization often results in ring-opening or rearrangement products.

Logical Relationship: Ring Strain and Solvolysis Reactivity

G High Ring Strain (Cyclopropyl) High Ring Strain (Cyclopropyl) Weakened C-C Bonds Weakened C-C Bonds High Ring Strain (Cyclopropyl)->Weakened C-C Bonds Facilitated Ring Opening Facilitated Ring Opening Weakened C-C Bonds->Facilitated Ring Opening Increased Reactivity in Solvolysis Increased Reactivity in Solvolysis Facilitated Ring Opening->Increased Reactivity in Solvolysis Low Ring Strain (Cyclopentyl) Low Ring Strain (Cyclopentyl) Stable C-C Bonds Stable C-C Bonds Low Ring Strain (Cyclopentyl)->Stable C-C Bonds Resistance to Ring Opening Resistance to Ring Opening Stable C-C Bonds->Resistance to Ring Opening Lower Reactivity in Solvolysis Lower Reactivity in Solvolysis Resistance to Ring Opening->Lower Reactivity in Solvolysis G cluster_0 Tosylate Synthesis cluster_1 Solvolysis & Analysis Alcohol Alcohol Dissolve in Pyridine/DCM Dissolve in Pyridine/DCM Alcohol->Dissolve in Pyridine/DCM Add TsCl Add TsCl Dissolve in Pyridine/DCM->Add TsCl Reaction Reaction Add TsCl->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Cycloalkyl Tosylate Cycloalkyl Tosylate Workup & Purification->Cycloalkyl Tosylate Dissolve in Solvent Dissolve in Solvent Cycloalkyl Tosylate->Dissolve in Solvent Thermostat Thermostat Dissolve in Solvent->Thermostat Titration of Aliquots Titration of Aliquots Thermostat->Titration of Aliquots Calculate Rate Constant Calculate Rate Constant Titration of Aliquots->Calculate Rate Constant

Safety Operating Guide

Proper Disposal of 1-Cyclopropylpropan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 1-Cyclopropylpropan-2-ol, a flammable liquid and irritant, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for its proper disposal, in line with general hazardous waste protocols.

Immediate Safety and Handling

Before handling this compound, it is imperative to be aware of its specific hazards. Adherence to proper safety protocols is the first step in the disposal process.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][3][4]

  • Ignition Sources: this compound is a flammable liquid.[3][4][5] Keep it away from all sources of ignition, including open flames, hot surfaces, and sparks.[1][3] Use non-sparking tools and explosion-proof equipment where necessary.[1][4]

Hazard Profile of this compound

All chemical waste must be treated as hazardous unless determined otherwise by a qualified professional.[6][7] The hazard classifications for this compound, according to the Globally Harmonized System (GHS), are summarized below.

Hazard ClassGHS CodeDescription
Flammable LiquidH226Flammable liquid and vapor (Category 3)[3][4][5]
Skin IrritantH315Causes skin irritation (Category 2)[3][4][5]
Eye IrritantH319Causes serious eye irritation (Category 2A)[1][3][4][5]
Respiratory IrritantH335May cause respiratory irritation[3][4][5]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical disposal company.[8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

Step 1: Waste Identification and Segregation

A chemical is considered waste when it is no longer intended for use.[7][10]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[11]

  • Unknowns: Avoid the generation of unknown waste by clearly labeling all chemicals.[10] If the identity of a chemical waste is uncertain, it must be treated as hazardous and efforts should be made to identify it before disposal.[10]

Step 2: Proper Containerization
  • Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top cap.[10][11] The original product container is often a suitable choice.[11] When possible, plastic containers are preferred to glass to minimize the risk of breakage.[8]

  • Container Condition: Ensure the container is in good condition, free from cracks or rust.[10]

  • Headspace: Leave some headspace in the container (around 10-15%) to allow for vapor expansion.

  • Closure: Keep the waste container sealed at all times, except when adding waste.[6][10]

Step 3: Accurate Labeling

Proper labeling is a legal requirement and is crucial for safe handling and disposal.[11]

  • Tagging: Affix a "Hazardous Waste" tag, provided by your EHS department, to the container as soon as the first drop of waste is added.[7][8]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[8][10]

    • The full, unabbreviated chemical name: "this compound".[8][11]

    • An accurate estimation of the quantity or concentration.

    • The date of waste generation.[8]

    • The name and contact information of the principal investigator or generator.[8]

    • The specific location (building and room number).[8]

    • Appropriate hazard pictograms (e.g., flammable, irritant).[8]

Step 4: Safe Temporary Storage
  • Location: Store the labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.

  • Segregation: Store flammable liquid waste in a dedicated flammable storage cabinet, away from incompatible materials like oxidizers.[10]

Step 5: Arrange for Disposal
  • Contact EHS: Once the container is full or ready for disposal, submit a chemical collection request to your institution's EHS department.[7][8]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across campus; this should be done by trained EHS staff.[7]

Protocol for Empty Containers

An empty container that held this compound must be managed carefully.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (such as water or another appropriate solvent) that can remove the chemical residue.[7][10]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.[7][10]

  • Final Disposal: After triple-rinsing and air-drying, deface or remove the original label.[7] The container may then typically be disposed of in the regular trash or recycled, depending on institutional policy.[7][10]

Accidental Spill Procedures

In the event of a small spill:

  • Control Ignition Sources: Immediately shut off all nearby flames, hot plates, and other sources of ignition.[9]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, absorb the spill using an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads.[9]

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealable, compatible container.[4][9]

  • Disposal: Label the container as "Hazardous Waste: this compound contaminated debris" and manage it for disposal through EHS.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_procedure Disposal Procedure cluster_alternative Alternative Path A Chemical is designated as waste B Is the waste this compound ONLY? A->B C Select a compatible, leak-proof container B->C Yes I Consult EHS for guidance on mixed waste disposal B->I No (Mixed Waste) D Affix 'Hazardous Waste' tag and fill out completely C->D E Add waste to container, keeping it closed when not in use D->E F Store in a designated, safe location (Flammable Cabinet) E->F G Container is full or waste is no longer generated F->G H Submit a pickup request to Environmental Health & Safety (EHS) G->H

Caption: Workflow for the disposal of this compound waste.

References

Essential Safety and Logistics for Handling 1-Cyclopropylpropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 1-Cyclopropylpropan-2-ol. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and an irritant.[1] It can cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, stringent safety precautions, including the use of appropriate Personal Protective Equipment (PPE), are mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired PPE SpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][3]Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which can cause irritation.[1]
Body Protection Flame-resistant lab coat worn over clothing that fully covers the legs.[4]Protects against splashes and in the event of a fire.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4] A respirator may be required if vapors/aerosols are generated.Minimizes inhalation of vapors which can cause respiratory tract irritation.[1]
Footwear Closed-toe shoes.[4]Protects feet from spills.

Safe Handling and Operational Plan

2.1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Always review the SDS for the most current and detailed safety information before handling the chemical.[2]

  • Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]

  • Emergency Equipment: Verify that a safety shower, eyewash station, and a suitable fire extinguisher (e.g., ABC type) are readily accessible.[4]

  • Ignition Sources: Eliminate all potential ignition sources from the handling area, including open flames, hot surfaces, and spark-producing equipment.[2][4]

  • Container Inspection: Check the container for any damage or leaks before moving it.

2.2. Handling Procedure:

  • Don PPE: Put on all required PPE as specified in Table 1.

  • Grounding: When transferring the chemical, ensure that both the receiving and dispensing containers are properly grounded and bonded to prevent static discharge.[2]

  • Dispensing: Slowly dispense the required amount of this compound, avoiding splashing.

  • Container Sealing: Keep the container tightly closed when not in use to minimize vapor release.[2][4]

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow emergency procedures.

2.3. Post-Handling:

  • Decontamination: Thoroughly clean the work area after use.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after handling the chemical.

Storage and Disposal Plan

3.1. Storage:

  • Store this compound in a tightly closed, properly labeled container.[2][4]

  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]

  • Store in a designated flammable liquids storage cabinet.[2]

3.2. Disposal:

  • Dispose of waste this compound and any contaminated materials as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not pour down the drain.[5]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Prepare Work Area & Verify Emergency Equipment A->B Proceed if understood C Don Appropriate PPE B->C Proceed if ready D Ground & Bond Containers C->D E Dispense Chemical D->E F Seal Container When Not in Use E->F J Collect Waste in Labeled Container E->J During dispensing G Clean Work Area F->G Task complete H Properly Remove PPE G->H I Wash Hands H->I K Dispose as Hazardous Waste I->K End of procedure

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.